Aspterric acid
Description
Propriétés
IUPAC Name |
(5S,8R,9R)-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboperoxoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9(2)10-5-6-15-7-13(18-8-15)11(14(16)19-17)3-4-12(10)15/h11-13,17H,3-8H2,1-2H3/t11-,12+,13-,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVWWAIZPPESMM-WORDMNGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC23C1CCC(C(C2)OC3)C(=O)OO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CCC23[C@H]1CC[C@H]([C@@H](C2)OC3)C(=O)OO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67309-95-9 | |
| Record name | Aspterric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067309959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Aspterric Acid: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspterric acid is a sesquiterpenoid natural product first isolated from the fungus Aspergillus terreus.[1] Initially recognized for its inhibitory effects on pollen development in Arabidopsis thaliana, it has more recently been identified as a potent herbicide.[1] Its herbicidal activity stems from a novel mode of action, the specific inhibition of dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[2][3] This pathway is absent in animals, making this compound a promising candidate for the development of selective herbicides. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with relevant experimental methodologies and pathway diagrams.
Physical and Chemical Properties
This compound is a white solid with a molecular formula of C₁₅H₂₂O₄ and a molecular weight of 266.3 g/mol .[4] It is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[5][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₄ | [4] |
| Molecular Weight | 266.3 g/mol | [4] |
| CAS Number | 67309-95-9 | [4] |
| Appearance | White solid | [5] |
| Solubility | Soluble in methanol, DMSO | [5][6] |
| Predicted Boiling Point | 452.8 ± 45.0 °C | |
| Storage | -20°C for long-term storage | [6] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to aliphatic protons, protons adjacent to hydroxyl and carbonyl groups, and vinylic protons. |
| ¹³C NMR | Resonances for sp³ and sp² hybridized carbons, including those of the carboxylic acid, hydroxyl-bearing carbons, and the carbon-carbon double bond. |
| IR | Characteristic absorption bands for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 266.3, along with fragmentation patterns characteristic of the sesquiterpenoid structure. |
Biological Activity and Mechanism of Action
This compound's primary biological activity is the inhibition of plant growth through the disruption of the branched-chain amino acid (BCAA) biosynthesis pathway.[2][3]
Inhibition of Dihydroxy-acid Dehydratase (DHAD)
This compound is a potent and specific inhibitor of dihydroxy-acid dehydratase (DHAD), the third enzyme in the BCAA synthesis pathway.[2][3] This enzyme catalyzes the dehydration of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate, essential steps in the production of valine, leucine, and isoleucine. By inhibiting DHAD, this compound effectively blocks the synthesis of these essential amino acids, leading to plant growth inhibition and, at sufficient concentrations, lethality.
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis and Inhibition by this compound
The following diagram illustrates the BCAA biosynthesis pathway in plants and the point of inhibition by this compound.
Caption: Inhibition of Dihydroxy-acid dehydratase by this compound in the BCAA pathway.
Experimental Protocols
General Protocol for the Isolation of this compound from Aspergillus terreus
The following is a generalized procedure for the isolation and purification of this compound from a culture of Aspergillus terreus. Specific parameters may require optimization depending on the fungal strain and culture conditions.
Caption: General workflow for the isolation of this compound.
Methodology for Dihydroxy-acid Dehydratase (DHAD) Inhibition Assay
The inhibitory activity of this compound on DHAD can be determined using a spectrophotometric assay. This protocol provides a general framework for such an experiment.
-
Enzyme Preparation: Recombinant DHAD is expressed and purified from a suitable host system (e.g., E. coli).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) at an optimal pH for enzyme activity is prepared.
-
Substrate Solution: A solution of the DHAD substrate (e.g., 2,3-dihydroxy-isovalerate) is prepared in the assay buffer.
-
This compound Solutions: A series of dilutions of this compound are prepared in the assay buffer containing a small percentage of DMSO to ensure solubility.
-
Assay Procedure:
-
In a microplate, the assay buffer, DHAD enzyme, and varying concentrations of this compound (or DMSO for control) are pre-incubated.
-
The reaction is initiated by the addition of the substrate.
-
The conversion of the substrate to the product (a keto-acid) is monitored by measuring the increase in absorbance at a specific wavelength over time, often coupled to a secondary reaction for detection.
-
-
Data Analysis: The initial reaction rates are calculated for each concentration of this compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rates against the inhibitor concentration.
Conclusion
This compound represents a promising lead compound for the development of new herbicides with a novel mode of action. Its specific inhibition of DHAD in the essential BCAA biosynthesis pathway of plants provides a clear mechanism for its herbicidal activity. Further research into its spectroscopic characterization, optimization of its isolation from natural sources, and detailed investigation of its metabolic effects in various plant species will be crucial for its potential application in agriculture. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals engaged in the study and development of this compound and related compounds.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. adipogen.com [adipogen.com]
- 6. usbio.net [usbio.net]
An In-depth Technical Guide to the Natural Sources of Aspterric Acid in Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspterric acid, a sesquiterpenoid natural product, has garnered significant interest within the scientific community for its potent herbicidal activity. Initially isolated from the filamentous fungus Aspergillus terreus, this compound and its derivatives are now being explored for their potential applications in agriculture and drug development. This technical guide provides a comprehensive overview of the natural fungal sources of this compound, detailing quantitative data on its production, experimental protocols for its isolation and purification, and an exploration of the biosynthetic and regulatory pathways governing its synthesis.
Fungal Sources of this compound
The primary and most well-documented natural source of this compound is the fungus Aspergillus terreus.[1][2] This ubiquitous soil fungus is known for producing a diverse array of secondary metabolites. In addition to A. terreus, species within the genus Penicillium have also been identified as producers of this compound.[1][2] More recent research into the biosynthesis of this compound has also involved the heterologous expression of genes from Aspergillus taichungensis and Penicillium brasilianum in yeast, highlighting these species as additional sources of the genetic machinery for this compound production.[3][4]
Quantitative Production of this compound
The yield of this compound from fungal sources can vary significantly depending on the species, strain, and cultivation conditions. While extensive quantitative data for this compound from its native producers under various conditions remains limited in publicly available literature, a notable benchmark has been established through genetic engineering.
A study involving the expression of biosynthetic genes from Aspergillus taichungensis and Penicillium brasilianum in Saccharomyces cerevisiae reported a titer of 33.21 mg/L of this compound.[3][4] This provides a valuable point of comparison for optimizing production in native fungal systems. Further research is required to fully quantify the production capabilities of wild-type and optimized strains of Aspergillus terreus and Penicillium species under both submerged and solid-state fermentation conditions.
| Fungal Source (or Engineered Host) | Cultivation Method | Yield (mg/L) | Reference |
| Saccharomyces cerevisiae (expressing genes from A. taichungensis and P. brasilianum) | Shake flask fermentation | 33.21 | [3][4] |
| Aspergillus terreus | Submerged Fermentation | Data not available | - |
| Penicillium sp. | Submerged Fermentation | Data not available | - |
Experimental Protocols
The isolation and purification of this compound from fungal cultures are critical steps for its characterization and further development. The following protocols are based on established methods for the extraction and purification of fungal secondary metabolites and can be adapted for this compound.
Protocol 1: Extraction of this compound from Fungal Culture
This protocol outlines the extraction of this compound from both the fungal biomass and the fermentation broth.
Materials:
-
Fungal culture (broth and mycelia)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus (e.g., cheesecloth, filter paper)
-
Centrifuge
Procedure:
-
Separation of Mycelia and Broth: At the end of the fermentation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter.
-
Broth Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate for each extraction.
-
Combine the organic (ethyl acetate) layers.
-
-
Mycelial Extraction:
-
The collected fungal biomass can be subjected to solvent extraction. Homogenize the mycelia in ethyl acetate.
-
Filter the mixture to separate the solvent extract from the solid biomass. Repeat this process three times.
-
Combine all the ethyl acetate extracts.
-
-
Drying and Concentration:
-
Combine the ethyl acetate extracts from both the broth and the mycelia.
-
Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound by Chromatography
This protocol describes the purification of this compound from the crude extract using a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
HPLC system with a C18 column
-
HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Column Chromatography (Initial Purification):
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., 100% hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions containing the compound of interest (identified by comparing with a standard if available, or by further analysis).
-
Evaporate the solvent from the pooled fractions to obtain a partially purified sample.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Dissolve the partially purified sample in the HPLC mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Develop a suitable gradient or isocratic elution method. A common mobile phase for separating organic acids consists of a mixture of acetonitrile and water with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape (e.g., a gradient of 10% to 90% acetonitrile in water with 0.1% TFA).
-
Monitor the elution profile using a UV detector, as this compound will have a characteristic absorption spectrum.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Caption: Workflow for the isolation and purification of this compound from fungal culture.
Biosynthetic and Regulatory Pathways
Biosynthesis of this compound
The biosynthesis of this compound in Aspergillus terreus is governed by a dedicated gene cluster, often referred to as the 'ast' cluster. The core of this pathway involves the transformation of a common sesquiterpene precursor, farnesyl pyrophosphate (FPP), through a series of enzymatic reactions.
The key enzymes encoded by the ast gene cluster are:
-
AstA (Sesquiterpene Cyclase): This enzyme catalyzes the initial cyclization of the linear FPP molecule to form the characteristic tricyclic skeleton of this compound.
-
AstB (Cytochrome P450 Monooxygenase): Following cyclization, AstB is responsible for an oxidation step, likely an epoxidation, on the terpene backbone.
-
AstC (Cytochrome P450 Monooxygenase): This second monooxygenase carries out a further oxidation reaction, which is crucial for the final steps of the pathway leading to the formation of this compound.
Caption: The biosynthetic pathway of this compound from Farnesyl Pyrophosphate.
Regulation of this compound Biosynthesis
The regulation of secondary metabolism in Aspergillus species is a complex process involving a hierarchical network of regulatory proteins. While specific transcriptional regulators for the this compound gene cluster have not been definitively identified, the expression of this cluster is likely controlled by global regulators of secondary metabolism, such as LaeA and VeA.[5][6][7]
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LaeA: This protein is a master regulator of secondary metabolism in many filamentous fungi. It is a methyltransferase that is thought to influence chromatin structure, thereby controlling the accessibility of gene clusters to the transcriptional machinery. Deletion of the laeA gene often results in the silencing of multiple secondary metabolite gene clusters.[5][6]
-
VeA: This protein is part of the velvet complex, which plays a crucial role in coordinating fungal development and secondary metabolism in response to light. The VeA protein can form a complex with LaeA in the nucleus, suggesting a cooperative role in regulating gene expression.[5][7]
It is hypothesized that the expression of the ast gene cluster is under the positive control of the LaeA/VeA complex. Environmental signals, such as nutrient availability and light, likely influence the activity of these global regulators, which in turn modulate the transcription of the this compound biosynthetic genes. Further research is needed to identify any pathway-specific transcription factors that may be located within or near the ast cluster and to elucidate the precise mechanisms by which these global and specific regulators interact to control this compound production.
Caption: A hypothetical model for the regulation of this compound biosynthesis.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. helixchrom.com [helixchrom.com]
- 4. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Regulation of Chemical Diversity in Aspergillus fumigatus by LaeA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites [mdpi.com]
Aspterric Acid: A Sesquiterpenoid Natural Product with Herbicidal Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aspterric acid, a sesquiterpenoid natural product first isolated from Aspergillus terreus, has garnered significant attention as a potent and selective herbicide. Its unique mode of action, targeting the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway of plants, presents a promising avenue for the development of novel weed management strategies. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, mechanism of action, chemical synthesis, and biological activity. Detailed experimental protocols for its heterologous production, enzymatic inhibition assays, and herbicidal efficacy evaluation are presented, alongside a compilation of quantitative data to support further research and development.
Introduction
The increasing prevalence of herbicide-resistant weeds necessitates the discovery and development of herbicides with novel modes of action. Natural products, with their vast structural diversity and biological activity, represent a rich source of lead compounds for agrochemical development. This compound, a carotane-type sesquiterpenoid, has emerged as a compelling candidate due to its potent inhibition of a crucial plant enzyme that is absent in animals.[1][2] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in natural product chemistry, herbicide science, and drug development.
Biosynthesis
The biosynthesis of this compound is orchestrated by a conserved fungal gene cluster, denoted as the ast cluster.[2] The pathway commences with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway.
The key enzymatic steps in the this compound biosynthetic pathway are:
-
Cyclization: The sesquiterpene cyclase, AstA , catalyzes the cyclization of FPP to form the daucane skeleton.[2]
-
Oxidation: Two cytochrome P450 monooxygenases, AstB and AstC , sequentially hydroxylate the daucane intermediate.[2]
-
Self-Resistance: The astD gene encodes a DHAD homolog that is insensitive to this compound, conferring resistance to the producing organism.[2]
The heterologous expression of the astA, astB, and astC genes in a suitable host, such as Saccharomyces cerevisiae, has been shown to be sufficient for the production of this compound.[3]
Signaling Pathway Diagram
Caption: Biosynthetic pathway of this compound from acetyl-CoA.
Mechanism of Action
This compound exerts its herbicidal effect by targeting and inhibiting the dihydroxyacid dehydratase (DHAD) enzyme (EC 4.2.1.9).[2] DHAD is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. This pathway is essential for plant growth and development but is not present in animals, making DHAD an ideal target for selective herbicides.[1]
This compound acts as a potent, sub-micromolar competitive inhibitor of DHAD.[2] By binding to the active site of the enzyme, it prevents the dehydration of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate, thereby halting BCAA synthesis and ultimately leading to plant death.
Mechanism of Action Diagram
Caption: Inhibition of the BCAA pathway by this compound.
Chemical Synthesis
While biosynthetic production in engineered microorganisms is a viable route, the chemical synthesis of this compound has also been reported. A stereoselective synthesis of d,l-aspterric acid was achieved in 1983. The key steps of this synthesis, as described by Nakai and coworkers, involved a Robinson annulation, dimethylation, introduction of a cyano group, and a subsequent ring contraction to construct the characteristic carotane-type sesquiterpene core.
A detailed step-by-step protocol for the total chemical synthesis is beyond the scope of this guide, and readers are referred to the original publication for the full methodology.
Biological Activity and Quantitative Data
This compound exhibits potent herbicidal activity against a range of both monocotyledonous and dicotyledonous weeds. It has been shown to inhibit seed germination and subsequent shoot and root growth.[1][3]
Table 1: Inhibitory Activity of this compound against DHAD
| Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| Arabidopsis thaliana (AthDHAD) | ~0.5 | 0.3 | [2] |
| Aspergillus terreus (AteDHAD) | ~0.31 | - | [2] |
| Staphylococcus aureus (SaDHAD) | - | 51.6 | [4] |
| Campylobacter jejuni (CjDHAD) | - | 35.1 | [4] |
Table 2: Herbicidal Spectrum of this compound
| Weed Species | Common Name | Activity | Reference |
| Amaranthus tricolor | Amaranth | Strong inhibition of germination | [1][3] |
| Portulaca oleracea | Common Purslane | Strong inhibition of germination | [1][3] |
| Bidens pilosa | Hairy Beggarticks | Strong inhibition of germination | [1][3] |
| Lolium perenne | Perennial Ryegrass | Strong inhibition of germination | [1][3] |
| Leptochloa chinensis | Chinese Sprangletop | Strong inhibition of germination | [1][3] |
| Arabidopsis thaliana | Thale Cress | Growth inhibition | [2] |
| Zea mays | Maize | Root development inhibition | [2] |
| Solanum lycopersicum | Tomato | Root development inhibition | [2] |
Note: Specific GR50 or ED50 values for the herbicidal activity are not widely available in the reviewed literature.
Experimental Protocols
Heterologous Production and Purification of this compound in Saccharomyces cerevisiae
This protocol outlines the general steps for the production and purification of this compound using an engineered yeast strain.
1. Strain Construction:
- Synthesize codon-optimized versions of the astA, astB, and astC genes from Aspergillus terreus.
- Clone the genes into a suitable yeast expression vector under the control of strong constitutive promoters (e.g., TEF1, GPD).
- Transform the expression cassettes into a suitable S. cerevisiae host strain (e.g., CEN.PK).
- Verify the integration of the genes by PCR and sequencing.
2. Fermentation:
- Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective medium and grow overnight at 30°C with shaking.
- Use the starter culture to inoculate a larger volume of production medium (e.g., YPD) to an initial OD600 of 0.1.
- Incubate the culture at 30°C with shaking for 72-96 hours.
3. Extraction and Purification:
- Centrifuge the yeast culture to separate the supernatant and the cell pellet.
- Extract the supernatant twice with an equal volume of ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., methanol).
- Purify this compound from the crude extract using high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.
- Monitor the elution profile at 210 nm and collect the fractions corresponding to the this compound peak.
- Confirm the identity and purity of the isolated this compound by LC-MS and NMR spectroscopy.
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroxy‐Acid Dehydratases From Pathogenic Bacteria: Emerging Drug Targets to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Activity Screening of Aspterric Acid: A Technical Guide
Abstract
Aspterric acid, a sesquiterpenoid metabolite first isolated from the fungus Aspergillus terreus, has emerged as a molecule of significant interest due to its potent biological activities. Initially identified as an inhibitor of pollen development in Arabidopsis thaliana, recent investigations have unveiled its primary role as a powerful herbicide. This technical guide provides an in-depth overview of the initial biological activity screening of this compound, with a focus on its herbicidal properties and the underlying mechanism of action. This document summarizes the available quantitative data, presents detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows. While its herbicidal activity is well-documented, this guide also addresses the current landscape of research into its other potential biological functions, including antimicrobial, antifungal, antiviral, and cytotoxic effects, noting the conspicuous absence of comprehensive public data in these areas.
Introduction and Discovery
This compound is a carotane-type sesquiterpenoid first isolated and structurally elucidated in 1978 from the fungus Aspergillus terreus IFO-6123.[1] It is a tricyclic molecule with the chemical formula C₁₅H₂₂O₄.[2] For over two decades, its primary known biological role was as a plant growth regulator, specifically as an inhibitor of pollen development in Arabidopsis thaliana.[3][4][5] More recent research, however, has pinpointed its more significant potential as a natural product herbicide with a novel mode of action.[6][7] This discovery has revitalized interest in this compound as a lead compound for the development of new agrochemicals.
Herbicidal and Plant Growth Inhibitory Activity
The most extensively studied biological activity of this compound is its potent inhibitory effect on plant growth, leading to its classification as a natural herbicide.
Mechanism of Action: Inhibition of Dihydroxy-acid Dehydratase (DHAD)
This compound's herbicidal effects stem from its function as a sub-micromolar inhibitor of dihydroxy-acid dehydratase (DHAD), a critical enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[8][9] This pathway is essential for the production of valine, leucine, and isoleucine, which are vital for plant growth and development. As this pathway is absent in animals, DHAD represents a highly specific and attractive target for herbicide development.[8] By inhibiting DHAD, this compound disrupts BCAA synthesis, leading to plant growth inhibition and mortality.
Caption: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway Inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data available for the herbicidal and enzyme inhibitory activities of this compound.
Table 1: Enzyme Inhibition Data
| Target Enzyme | Organism Source | Assay Type | IC₅₀ Value | Reference |
| Dihydroxy-acid Dehydratase (fDHAD) | Saccharomyces cerevisiae (yeast) | Growth Inhibition | 2 µM | [8] |
| Resistant DHAD (AstD) | Aspergillus terreus | Growth Inhibition | 200 µM | [8] |
Table 2: Plant Growth Inhibition and Herbicidal Activity
| Plant Species | Assay Type | Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Agar-based Growth Assay | 50 µM | Potent inhibition of growth. | [8] |
| Arabidopsis thaliana | Pollen Development Inhibition Assay | 38 µM | Inhibition of pollen development at the meiosis stage. | [4][5] |
| Arabidopsis thaliana | Spray Application | 250 µmol L⁻¹ | Significant herbicidal activity over 4 weeks. | [10] |
| Zea mays (monocot) | Agar-based Growth Assay | Not specified | Inhibition of root development and plant growth. | [8] |
| Solanum lycopersicum (dicot) | Agar-based Growth Assay | Not specified | Inhibition of root development and plant growth. | [8] |
| Various Weeds* | Germination and Growth Inhibition Assay | Not specified | Strong inhibition of germination and growth, with a more pronounced effect on roots. | [6] |
*Amaranthus tricolor, Portulaca oleracea, Bidens pilosa, Lolium perenne, and Leptochloa chinensis[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for Arabidopsis thaliana Growth Inhibition Assay
This protocol is adapted from the methodology described in the literature for assessing the inhibitory effect of this compound on plant growth.[8]
-
Preparation of Growth Medium:
-
Prepare Murashige and Skoog (MS) medium, including vitamins and sucrose, according to the standard formulation.
-
Adjust the pH to 5.7.
-
Add 0.8% (w/v) agar and autoclave to sterilize.
-
Allow the medium to cool to approximately 50-60°C.
-
-
Incorporation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Add the this compound stock solution to the molten MS medium to achieve the desired final concentration (e.g., 50 µM). Ensure the final solvent concentration is non-toxic to the plants (typically <0.1%).
-
Prepare a control plate containing the same concentration of the solvent alone.
-
Pour the medium into sterile petri dishes and allow them to solidify in a laminar flow hood.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite solution with 0.05% Tween 20.
-
Rinse the seeds 4-5 times with sterile distilled water.
-
Resuspend the sterilized seeds in sterile 0.1% agar solution and stratify at 4°C for 2-3 days to synchronize germination.
-
Aseptically plate the seeds onto the control and this compound-containing MS plates.
-
-
Incubation and Observation:
-
Seal the plates with breathable tape and place them in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22-24°C.
-
Monitor plant growth over a period of 2 weeks.
-
Document the results through photography and measure relevant parameters such as root length, fresh weight, and overall morphology to quantify the inhibitory effects.
-
Caption: Experimental Workflow for Arabidopsis thaliana Growth Inhibition Assay.
Protocol for DHAD Enzyme Inhibition Assay (Yeast-based)
This protocol outlines a yeast growth inhibition assay to determine the IC₅₀ of this compound against DHAD, as inferred from published studies.[8]
-
Yeast Strain and Media Preparation:
-
Utilize a Saccharomyces cerevisiae strain with a deletion of the endogenous DHAD gene (ΔILV3).
-
Transform this strain with plasmids expressing either the fungal housekeeping DHAD (fDHAD) or the this compound-resistant DHAD (AstD).
-
Prepare a synthetic defined (SD) medium lacking isoleucine, leucine, and valine (ILV dropout media). This makes yeast growth dependent on the function of the expressed DHAD enzyme.
-
-
Growth Inhibition Assay:
-
In a 96-well microplate, add the ILV dropout medium to each well.
-
Create a serial dilution of this compound across the wells. Include a no-drug control.
-
Inoculate the wells with the engineered yeast strains (harboring fDHAD or AstD) to a starting optical density (OD₆₀₀) of ~0.05.
-
Incubate the plate at 30°C with shaking.
-
-
Data Collection and Analysis:
-
Monitor yeast growth by measuring the OD₆₀₀ at regular intervals over 24-48 hours using a microplate reader.
-
Plot the growth curves for each concentration of this compound.
-
From the final OD readings, calculate the percentage of growth inhibition relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Screening for Other Biological Activities
A comprehensive literature search was conducted to identify initial screening data for this compound against a broader range of biological targets. This included searches for antimicrobial, antifungal, antiviral, and cytotoxic activities.
Despite its initial discovery within a fungal species known for producing a variety of bioactive metabolites, there is a notable lack of publicly available data on the screening of this compound for these other biological activities. While some commercial suppliers may label it as an "antibiotic," specific, verifiable data such as Minimum Inhibitory Concentration (MIC) values against bacterial or fungal panels, or IC₅₀ values against viral strains or cancer cell lines, were not found in the peer-reviewed literature.
This absence of data represents a significant gap in our understanding of the full biological potential of this compound and highlights an opportunity for future research.
Conclusion and Future Directions
The initial biological screening of this compound has primarily defined its role as a potent natural herbicide that functions by inhibiting the DHAD enzyme in the essential BCAA pathway. This activity is well-supported by quantitative data and mechanistic studies, positioning this compound as a promising lead for the development of novel agrochemicals.
However, the broader biological activity profile of this compound remains largely unexplored. The lack of published data on its antimicrobial, antifungal, antiviral, and cytotoxic properties is a critical knowledge gap. Future research should prioritize a systematic screening of this compound against diverse panels of microbes, viruses, and cancer cell lines. Such studies would not only provide a more complete picture of its biological activities but could also uncover new therapeutic or biotechnological applications for this unique fungal metabolite. For drug development professionals and researchers, this compound represents a molecule with a validated, high-value application in agriculture and a yet-to-be-explored potential in other fields.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and 6-hydroxymellein, inhibitors of pollen development in Arabidopsis thaliana, produced by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance-gene-directed discovery of a natural-product herbicide with a new mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Aspterric Acid (CAS: 67309-95-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspterric acid (CAS: 67309-95-9) is a sesquiterpenoid natural product first isolated from the fungus Aspergillus terreus. It has garnered significant interest in the scientific community due to its potent biological activities, primarily as a plant growth regulator and a novel herbicide. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its mechanism of action as a dihydroxyacid dehydratase (DHAD) inhibitor, detailed experimental protocols for its study, and an exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, agricultural science, and drug discovery.
Chemical and Physical Properties
This compound is a tricyclic sesquiterpenoid belonging to the carotane family of compounds. Its chemical structure and properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 67309-95-9 |
| Molecular Formula | C₁₅H₂₂O₄ |
| Molecular Weight | 266.33 g/mol [1] |
| IUPAC Name | (3R,4R,6aS,9aS)-Octahydro-4-hydroxy-7-(1-methylethylidene)-1H-3,9a-methanocyclopent[c]oxocin-4-carboxylic acid[1] |
| InChI Key | IOYVXXQKVQKQIG-CTHBEMJXSA-N[2] |
| SMILES | CC(=C1CC[C@@]23--INVALID-LINK--C--INVALID-LINK--OC3">C@(C(=O)O)O)C |
| Property | Value |
| Appearance | White to off-white solid[3] |
| Melting Point | 158 °C[1] |
| Solubility | Soluble in DMSO and methanol.[2][4] Insoluble in hexane.[4] |
| Storage Conditions | Store at -20°C for long-term stability.[4][5] Solutions in DMSO can be stored at -20°C for up to 3 months.[5] |
| Stability | Stable for at least 2 years from the date of purchase when stored as supplied.[4][5] |
Biological Activity and Mechanism of Action
This compound's primary biological activity stems from its function as a potent and specific inhibitor of dihydroxyacid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[6][7][8] This pathway is essential for the growth of plants and various microorganisms but is absent in animals, making DHAD an attractive target for the development of herbicides and antimicrobial agents.[6][7]
Inhibition of Dihydroxyacid Dehydratase (DHAD)
This compound acts as a sub-micromolar inhibitor of plant DHAD.[6] This inhibition disrupts the biosynthesis of essential amino acids like valine, leucine, and isoleucine, leading to growth inhibition and eventual death of the plant.[6]
Herbicidal and Plant Growth Regulatory Effects
As a consequence of its DHAD inhibitory activity, this compound exhibits significant herbicidal properties.[7][9] It has been shown to be effective as a spray-on herbicide.[6] Furthermore, it acts as a plant growth regulator, notably by inhibiting pollen development in Arabidopsis thaliana.[2][10] At a concentration of 38 μM, it inhibits pollen development, reduces stem length at first flowering, and increases the time to bolting and first flowering.[2] Interestingly, the inhibitory effects on reproductive growth can be reversed by the co-application of indole-3-acetic acid (IAA), suggesting an interaction with auxin signaling pathways, although this compound does not appear to inhibit IAA biosynthesis or transport directly.[2]
Biosynthesis and Heterologous Production
While a total chemical synthesis of this compound has not been extensively reported in the literature, its biosynthetic pathway in Aspergillus terreus has been elucidated. This pathway involves a gene cluster containing four key enzymes:
-
AstA: A sesquiterpene cyclase that catalyzes the initial cyclization of farnesyl diphosphate.
-
AstB and AstC: Two cytochrome P450 monooxygenases responsible for subsequent oxidation steps.
-
AstD: A DHAD homolog that confers self-resistance to the producing organism.
This biosynthetic pathway has been successfully transferred to and expressed in heterologous hosts like Saccharomyces cerevisiae and Yarrowia lipolytica for the production of this compound.[7]
Logical Flow of this compound Biosynthesis
Caption: Biosynthesis of this compound from FPP.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Purification of this compound from Aspergillus terreus
This protocol is adapted from methodologies described in the literature.
1. Fungal Culture:
-
Inoculate Aspergillus terreus into a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking) for a period sufficient for this compound production (typically 7-14 days).
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the mycelium and the filtrate separately with an organic solvent such as ethyl acetate or acetone.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing this compound.
-
Further purify the combined fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to obtain pure this compound.
4. Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Dihydroxyacid Dehydratase (DHAD) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against DHAD.
Materials:
-
Purified DHAD enzyme (e.g., from Arabidopsis thaliana).
-
Substrate: 2,3-dihydroxy-isovalerate (DHIV).
-
This compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.
-
Detection Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the substrate (DHIV) at a suitable concentration.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding the purified DHAD enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Add the DNPH solution to derivatize the keto-acid product.
-
Measure the absorbance of the resulting hydrazone at a specific wavelength (e.g., 550 nm) using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Workflow for DHAD Inhibition Assay
Caption: Step-by-step workflow for the DHAD inhibition assay.
In Vivo Pollen Development Inhibition Assay in Arabidopsis thaliana
This protocol outlines a method to assess the effect of this compound on pollen development in a model plant system.
Plant Growth:
-
Grow Arabidopsis thaliana plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
Treatment:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration (e.g., 38 μM) in a nutrient solution or water containing a surfactant.
-
Apply the this compound solution to the plants at an early flowering stage, for instance, by spraying the inflorescences.
-
Include a control group of plants treated with the solvent solution without this compound.
Observation and Analysis:
-
After a few days of treatment, collect flowers at different developmental stages.
-
Stain the pollen grains with a suitable dye (e.g., Alexander's stain or DAPI) to assess viability and developmental stage.
-
Observe the pollen grains under a microscope and compare the morphology, viability, and developmental stage of pollen from treated and control plants.
-
Quantify the effects by counting the number of viable and non-viable pollen grains, and by categorizing the developmental stage of the pollen.
Spectroscopic Data
| Spectroscopic Data | Description |
| ¹H NMR | Expected signals would include those for methyl groups (singlets and doublets), methylene and methine protons in the cyclic systems, and potentially a broad singlet for the hydroxyl and carboxylic acid protons. |
| ¹³C NMR | The spectrum would show 15 distinct carbon signals, including those for methyl groups, sp³-hybridized carbons in the rings, sp²-hybridized carbons of the double bond, and a quaternary carbon of the carboxylic acid group. |
| HRMS | High-resolution mass spectrometry should confirm the molecular formula C₁₅H₂₂O₄ by providing a highly accurate mass measurement of the molecular ion. |
Conclusion
This compound is a fascinating natural product with significant potential in agriculture and beyond. Its specific mode of action as a DHAD inhibitor makes it a promising lead compound for the development of new herbicides with a novel mechanism of action, which is crucial in the face of growing herbicide resistance. The elucidation of its biosynthetic pathway opens up opportunities for its sustainable production through metabolic engineering. This technical guide provides a solid foundation for researchers interested in exploring the chemistry, biology, and potential applications of this compound. Further research, particularly in the areas of total synthesis, structure-activity relationship studies, and formulation development, will be instrumental in realizing the full potential of this remarkable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Pollen Germination and Pollen Tube Growth of Arabidopsis thaliana: In vitro and Semi in vivo Methods [bio-protocol.org]
- 3. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. A High-Resolution, Single-Grain, In Vivo Pollen Hydration Bioassay for Arabidopsis thaliana [jove.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Constructing this compound Synthesis Pathway and Gene Overexpression in Yarrowia lipolytica [escholarship.org]
- 10. Pollen Germination and Pollen Tube Growth of Arabidopsis thaliana: in vitro and Semi in vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Aspterric Acid: Molecular Structure, Formula, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspterric acid, a sesquiterpenoid natural product, has garnered significant interest within the scientific community due to its potent herbicidal activity. This technical guide provides a comprehensive overview of the molecular characteristics and biological functions of this compound. It details its chemical formula, molecular structure, and key physicochemical properties. Furthermore, this document elaborates on its mechanism of action as an inhibitor of dihydroxyacid dehydratase (DHAD), a crucial enzyme in the branched-chain amino acid biosynthesis pathway in plants. Detailed experimental protocols for its synthesis, enzyme inhibition assays, and herbicidal activity assessment are provided, alongside quantitative data to support these findings. Visual diagrams of its biosynthetic pathway are included to facilitate a deeper understanding of its molecular genesis and mode of action.
Molecular Structure and Physicochemical Properties
This compound is a tricyclic sesquiterpenoid with a complex stereochemistry. Its molecular formula is C₁₅H₂₂O₄, and it has a molecular weight of 266.3 g/mol .[1] The chemical structure and key properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₄ | [1] |
| Molecular Weight | 266.3 g/mol | [1] |
| CAS Number | 67309-95-9 | [1] |
| Appearance | White powder | [1] |
| Solubility | Soluble in DMSO, Methanol, Ethanol | [1] |
| Storage Temperature | -20°C | [1] |
Table 2: Spectroscopic Data for this compound
| Type | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 4.29 (1H, d, 8.5), 3.92 (1H, d, 8.3), 3.48 (1H, d, 8.3), 2.42 (1H, dd, 14.9, 7.3), 2.37 | [2] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 178.2, 134.5, 125.2, 82.9, 76.3, 75.6, 55.4, 53.0, 36.6, 36.2, 33.8, 32.2, 23.6, 23.4, 20.9 | [2] |
Biosynthesis of this compound
This compound is a natural product synthesized by various fungi, including Aspergillus terreus.[3] Its biosynthesis originates from the precursor farnesyl diphosphate (FPP). The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the ast gene cluster.
The key enzymatic steps are:
-
Cyclization: Farnesyl diphosphate is cyclized by the sesquiterpene cyclase, AstA.[2]
-
Oxidation: The resulting intermediate is then oxidized by two cytochrome P450 monooxygenases, AstB and AstC, to yield this compound.[2]
Mechanism of Action: DHAD Inhibition
This compound functions as a potent inhibitor of dihydroxyacid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[2] This pathway is essential for plant growth and is absent in animals, making DHAD an attractive target for the development of selective herbicides.[2]
Table 3: Inhibitory Activity of this compound against DHAD
| Target Enzyme | Organism | IC₅₀ (µM) | Reference |
| fDHAD | Aspergillus terreus | 0.31 | [2] |
| pDHAD | Arabidopsis thaliana | 0.50 | [2] |
Herbicidal Activity
This compound exhibits significant herbicidal activity against a range of plant species. Its inhibitory effect on root development and overall plant growth has been demonstrated in both monocot and dicot species.[2]
Table 4: Herbicidal Effects of this compound
| Plant Species | Assay Type | Concentration (µM) | Observed Effect | Reference |
| Arabidopsis thaliana | Agar-based | 50 | Potent growth inhibition | [2] |
| Zea mays (Monocot) | Agar-based | 50 | Inhibition of root development and plant growth | [2] |
| Solanum lycopersicum (Dicot) | Agar-based | 50 | Inhibition of root development and plant growth | [2] |
| Arabidopsis thaliana | Spraying | 250 | Significant growth inhibition over 4 weeks | [1] |
Experimental Protocols
Heterologous Production of this compound in Saccharomyces cerevisiae
This protocol describes the heterologous expression of the this compound biosynthetic pathway in yeast.
Workflow:
Methodology:
-
Gene Expression: The genes responsible for this compound biosynthesis, astA, astB, and astC, from a producing organism like Aspergillus terreus are cloned into a suitable yeast expression vector.[2]
-
Yeast Transformation: The expression vector is transformed into a competent Saccharomyces cerevisiae host strain.[2]
-
Fermentation: The transformed yeast is cultured in an appropriate fermentation medium to allow for gene expression and production of this compound. A study reported a production titer of approximately 20 mg/L in S. cerevisiae.[2]
-
Extraction and Purification: The culture broth is harvested, and this compound is extracted using organic solvents and purified using chromatographic techniques.
-
Analysis: The identity and quantity of the produced this compound are confirmed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2]
Dihydroxyacid Dehydratase (DHAD) Inhibition Assay
This protocol outlines the procedure to determine the inhibitory effect of this compound on DHAD activity.
Methodology:
-
Enzyme Expression and Purification: The target DHAD enzymes (e.g., from A. thaliana and A. terreus) are expressed recombinantly and purified.[2]
-
Enzyme Assay: The activity of the purified DHAD is measured by monitoring the conversion of its substrate, dihydroxyisovalerate, to ketoisovalerate.[2]
-
Inhibition Studies: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect.
-
IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve. The IC₅₀ values for fDHAD and pDHAD were determined to be 0.31 µM and 0.50 µM, respectively, at an enzyme concentration of 0.50 µM.[2]
Herbicidal Activity Assay (Spraying Method)
This protocol details the assessment of this compound's herbicidal effects on whole plants.
Methodology:
-
Plant Growth: The target plants, such as Arabidopsis thaliana, are grown under controlled environmental conditions (e.g., 16/8 h light/dark cycle at 23°C).[2]
-
Preparation of Treatment Solution: this compound is dissolved in a suitable solvent system. For instance, it can be dissolved in ethanol and then added to a solvent containing a commercial herbicide formulation to which the test plants are resistant (e.g., glufosinate for glufosinate-resistant A. thaliana).[1][2]
-
Application: The this compound solution is applied to the plants by spraying. A typical application could be 250 µM this compound solution sprayed every two days.[1]
-
Observation and Data Collection: The growth and development of the treated plants are monitored over a period of several weeks and compared to control plants treated with the solvent only.[1][2]
Conclusion
This compound presents a promising lead compound for the development of novel herbicides with a unique mode of action. Its potent inhibition of the DHAD enzyme, a target not utilized by current commercial herbicides, offers a valuable tool in the ongoing battle against herbicide-resistant weeds. The detailed molecular and biological information, along with the experimental protocols provided in this guide, serve as a foundational resource for researchers and professionals in the fields of agricultural science and drug development to further explore the potential of this compound and its derivatives.
References
The Solubility Profile of Aspterric Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility of aspterric acid in dimethyl sulfoxide (DMSO) and methanol, critical solvents in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries.
Introduction to this compound
This compound is a sesquiterpenoid natural product first isolated from Aspergillus terreus. It has garnered significant interest due to its potent biological activity as a novel herbicide.[1][2] this compound functions as a submicromolar inhibitor of dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants and fungi.[1][3][4] As this pathway is absent in animals, this compound presents a promising candidate for the development of targeted, non-toxic herbicides.
Solubility of this compound
Quantitative Solubility Data
A comprehensive search of the scientific literature did not yield specific quantitative values for the solubility of this compound in DMSO or methanol. The following table reflects this lack of specific data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) | Reference |
| DMSO | Not Reported | Data Not Available | Data Not Available | |
| Methanol | Not Reported | Data Not Available | Data Not Available |
Researchers are strongly encouraged to determine the solubility of this compound in their specific solvent systems and experimental conditions. A general protocol for this determination is provided in the following section.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the saturation solubility of this compound in DMSO and methanol. This method is based on the common "shake-flask" technique.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Methanol, analytical grade
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a known volume of the solvent (DMSO or methanol) in a vial. Ensure a visible amount of undissolved solid remains.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To remove any remaining solid particles, centrifuge the aliquot at a high speed.
-
Filter the clarified supernatant through a syringe filter into a clean vial.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a calibrated HPLC-UV or UV-Vis spectrophotometry method.
-
For HPLC, develop a suitable isocratic method.
-
For UV-Vis, determine the wavelength of maximum absorbance for this compound.
-
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant using the calibration curve. This concentration represents the saturation solubility.
-
-
Data Analysis:
-
Perform the experiment in triplicate to ensure reproducibility.
-
Report the solubility as an average of the triplicate measurements with the standard deviation.
-
Biological Pathways Involving this compound
This compound's primary mode of action is the inhibition of dihydroxy-acid dehydratase (DHAD), a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.
Biosynthesis of this compound
The biosynthetic pathway of this compound begins with farnesyl pyrophosphate (FPP). The key enzymatic steps are catalyzed by a sesquiterpene cyclase (AstA) and two P450 monooxygenases (AstB and AstC).[1][3]
Caption: Biosynthetic pathway of this compound from FPP.
Mode of Action: Inhibition of DHAD
This compound acts as a competitive inhibitor of the DHAD enzyme in the BCAA synthesis pathway. This inhibition disrupts the production of essential amino acids, leading to plant growth inhibition and herbicidal effects.[1][3]
Caption: Inhibition of DHAD by this compound in the BCAA pathway.
Conclusion
While this compound is known to be soluble in DMSO and methanol, the absence of publicly available quantitative data necessitates empirical determination for specific research applications. The provided protocol offers a robust framework for such determinations. Understanding the solubility and the biological pathways of this compound is paramount for its development as a next-generation herbicide.
References
- 1. escholarship.org [escholarship.org]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance-gene-directed discovery of a natural-product herbicide with a new mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
Fungal Metabolites: A Technical Guide to Their Herbicidal Properties
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable agricultural practices and the growing challenge of herbicide-resistant weeds have spurred research into naturally derived compounds with herbicidal potential. Fungal metabolites represent a vast and largely untapped reservoir of structurally diverse molecules with potent phytotoxic activities. This technical guide provides an in-depth overview of fungal metabolites with demonstrated herbicidal properties, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.
Overview of Herbicidal Fungal Metabolites
Fungi produce a wide array of secondary metabolites that can interfere with plant growth and development. These phytotoxins are often produced by plant pathogenic fungi and play a role in disease development.[1] However, their herbicidal potential extends beyond their pathogenic roles, offering promising avenues for the development of novel bioherbicides.[2] These natural compounds can offer alternative modes of action to synthetic herbicides, which is crucial in managing herbicide resistance.
This guide will focus on several key classes of fungal metabolites, including polyketides, terpenoids, and nitrogen-containing compounds, produced by genera such as Alternaria, Aspergillus, Fusarium, and Phoma.[1]
Quantitative Herbicidal Activity of Fungal Metabolites
The efficacy of a potential herbicidal compound is determined through quantitative bioassays that measure its impact on various aspects of plant growth, such as seed germination, root elongation, and shoot growth. The following tables summarize the herbicidal activity of selected fungal metabolites, presenting key metrics like the half-maximal inhibitory concentration (IC50), the effective concentration required to cause a 50% response (EC50), and minimum inhibitory concentration (MIC).
| Metabolite | Fungal Source | Target Weed | Assay Type | Concentration | Effect | Reference |
| Sydonic Acid | Aspergillus sparsus | Amaranthus retroflexus | Seedling Growth | 200 µg/mL | 78.34% inhibition | [3] |
| Aspersparin D | Aspergillus sparsus | Echinochloa crusgalli | Seedling Growth | 200 µg/mL | Moderate inhibition | [3] |
| Alkaloid (Compound 9) | Alternaria iridiaustralis | Echinochloa crusgalli | Radicle Growth | 20 µg/mL | >90% inhibition | [4] |
| Alkaloid (Compound 9) | Alternaria iridiaustralis | Echinochloa crusgalli | Radicle Growth | 40 µg/mL | >90% inhibition | [4] |
| Benzopyrone (Compound 6) | Alternaria iridiaustralis | Echinochloa crusgalli | Radicle Growth | 20 µg/mL | 60.3% inhibition | [4] |
| Benzopyrone (Compound 6) | Alternaria iridiaustralis | Echinochloa crusgalli | Radicle Growth | 40 µg/mL | 72.6% inhibition | [4] |
| Fusaric Acid | Fusarium oxysporum | Colletotrichum higginsianum | Antifungal | EC50 = 31.7 µg/mL | - | [5] |
| FA Derivative (H4) | Fusarium oxysporum derivative | Colletotrichum higginsianum | Antifungal | EC50 = 1.2 µg/mL | - | [5] |
| FA Derivative (H22) | Fusarium oxysporum derivative | Pyricularia grisea | Antifungal | EC50 = 12.0 µg/mL | - | [5] |
| 3-Anhydro-ophiobolin A | Bipolaris setariae | Green Foxtail | Leaf Puncture | - | Most phytotoxic | [6][7] |
| 6-epi-ophiobolin A | Bipolaris setariae | Green Foxtail | Leaf Puncture | - | Phytotoxic | [6][7] |
Experimental Protocols
The evaluation of herbicidal activity from fungal metabolites involves a series of standardized bioassays. Below are detailed methodologies for key experiments.
Fungal Culture and Metabolite Extraction
Objective: To cultivate fungal strains and extract secondary metabolites for herbicidal screening.
Protocol:
-
Fungal Inoculation: Inoculate the desired fungal strain onto a suitable solid medium (e.g., Potato Dextrose Agar - PDA) and incubate at 25-28°C for 7-14 days, or until sufficient mycelial growth or sporulation is observed.
-
Liquid Culture: Transfer agar plugs of the mycelium to a liquid medium (e.g., Potato Dextrose Broth - PDB or Czapek's Dox Broth) in Erlenmeyer flasks.
-
Incubation: Incubate the liquid cultures on a rotary shaker (e.g., 150 rpm) at 25-28°C for 14-21 days to allow for the production and secretion of secondary metabolites.
-
Filtration: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a sterile filter paper.
-
Solvent Extraction: Extract the cell-free culture filtrate with an equal volume of an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Concentration: Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C until further use.
Seed Germination Assay
Objective: To assess the effect of fungal metabolites on the germination of weed seeds.
Protocol:
-
Seed Sterilization: Surface sterilize the seeds of the target weed species by rinsing with 70% ethanol for 30 seconds, followed by a 5-10 minute soak in a 1-2% sodium hypochlorite solution, and finally rinsing thoroughly with sterile distilled water.
-
Preparation of Test Plates: Place a sterile filter paper (e.g., Whatman No. 1) in a sterile Petri dish (9 cm diameter).
-
Application of Metabolite: Dissolve the crude fungal extract or purified compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Dilute the stock solution with sterile distilled water to achieve the desired test concentrations. Apply a specific volume (e.g., 2-5 mL) of each test solution to the filter paper in the Petri dishes. A control plate should be prepared with the solvent and water only.
-
Seed Plating: Arrange a predetermined number of sterilized seeds (e.g., 20-25) evenly on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 25°C with a 12h light/12h dark photoperiod) for 7-14 days.
-
Data Collection: After the incubation period, count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a certain length (e.g., >2 mm).
-
Calculation: Calculate the germination inhibition percentage for each treatment using the following formula:
-
Inhibition (%) = [(Germination in control - Germination in treatment) / Germination in control] x 100
-
Root and Shoot Elongation Assay
Objective: To evaluate the impact of fungal metabolites on the early seedling growth of weeds.
Protocol:
-
Assay Setup: This assay can be conducted concurrently with the seed germination assay or by using pre-germinated seedlings.
-
Incubation: Follow steps 1-5 of the Seed Germination Assay protocol.
-
Data Collection: After the incubation period (typically 7 days), carefully remove the seedlings from the Petri dishes.
-
Measurement: Measure the length of the primary root and the shoot of each seedling using a ruler or digital calipers.
-
Calculation: Calculate the average root and shoot length for each treatment and the control. Determine the percentage of inhibition for root and shoot growth using the following formula:
-
Inhibition (%) = [(Length in control - Length in treatment) / Length in control] x 100
-
Mechanisms of Action and Signaling Pathways
Fungal phytotoxins exert their herbicidal effects through various mechanisms, often by targeting specific enzymes or disrupting critical cellular processes in plants. The following sections detail the modes of action for several well-characterized fungal metabolites, accompanied by diagrams of the affected signaling pathways.
Experimental Workflow for Herbicidal Metabolite Discovery
The process of identifying novel herbicidal compounds from fungi involves a systematic workflow from fungal isolation to bioactivity-guided fractionation and structural elucidation of the active metabolites.
References
- 1. Phytotoxic Secondary Metabolites from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lornajane.net [lornajane.net]
- 3. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using Aspterric Acid in Plant Growth Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: Aspterric acid, a sesquiterpenoid originally isolated from the fungus Aspergillus terreus, is a potent natural plant growth inhibitor. Its primary mode of action is the inhibition of dihydroxy-acid dehydratase (DHAD), a critical enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway essential for plant survival.[1][2] This pathway's absence in animals makes DHAD an attractive target for developing novel herbicides. This compound has been shown to inhibit seed germination, root development, and overall plant growth in various species.[1] This document provides detailed protocols for utilizing this compound in common plant growth assays to evaluate its efficacy and physiological effects.
Mechanism of Action
This compound functions as a competitive inhibitor of the dihydroxy-acid dehydratase (DHAD) enzyme.[2] DHAD is the third enzyme in the BCAA synthesis pathway, which produces essential amino acids (valine, leucine, and isoleucine) required for protein synthesis and overall plant development. By blocking this enzyme, this compound halts the production of these vital amino acids, leading to growth inhibition and, at sufficient concentrations, plant death.[1]
Caption: this compound inhibits the DHAD enzyme in the BCAA pathway.
Data Presentation: Summary of this compound Activity
The following table summarizes quantitative data on the inhibitory effects of this compound from published research.
| Parameter | Target Organism/Enzyme | Effective Concentration | Observed Effect |
| Enzyme Inhibition | Arabidopsis thaliana DHAD (AthDHAD) | IC50 = 0.5 µM; Ki = 0.3 µM | Inhibition of enzyme activity.[3] |
| Aspergillus terreus DHAD (AteDHAD) | IC50 = 0.31 µM | Inhibition of enzyme activity. | |
| Growth Inhibition | Arabidopsis thaliana (on MS media) | 50 µM | Potent growth inhibition.[1] |
| Arabidopsis thaliana (on MS media) | 100 µM | Significant growth inhibition.[4] | |
| Arabidopsis thaliana (spray application) | 250 µM (every 2 days) | Herbicidal activity.[5] | |
| Reproductive Growth | Arabidopsis thaliana | 38 µM | Reduced stem length, increased time to flowering. |
| Root Development | Zea mays & Solanum lycopersicum | 50 µM | Inhibition of root development.[1] |
| Seed Germination | Various weeds (e.g., Amaranthus tricolor) | Not specified | Strong inhibition of germination. |
Experimental Workflow for In Vitro Assays
The general workflow for conducting in vitro plant growth assays with this compound involves preparing the chemical, setting up the sterile growth medium, and performing the assay, followed by data collection and analysis.
Caption: General workflow for in vitro plant growth assays.
Experimental Protocols
Protocol 1: In Vitro Seed Germination and Root Elongation Assay
This protocol uses a sterile agar plate method, ideal for model organisms like Arabidopsis thaliana, to precisely quantify the effects of this compound on germination and early root growth.
1. Objective: To determine the dose-dependent effect of this compound on seed germination and primary root elongation.
2. Materials and Reagents:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), biotechnology grade
-
Sucrose
-
Phytoagar or other gelling agent
-
1N KOH for pH adjustment
-
Seeds (e.g., Arabidopsis thaliana Col-0)
-
Commercial bleach (e.g., 5-6% sodium hypochlorite)
-
Triton X-100 or Tween-20
-
Sterile distilled water
-
Petri dishes (90 mm)
-
Sterile microcentrifuge tubes
-
Growth chamber with controlled light and temperature
3. Procedure:
Step 1: Prepare this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mM) by dissolving the required weight in 100% DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.
Step 2: Prepare MS Agar Plates
-
Prepare 1 L of 0.5X MS medium by dissolving 2.2 g of MS basal salt powder and 10 g of sucrose (for 1% w/v) in ~800 mL of distilled water.[6][8]
-
Adjust the pH to 5.7 using 1N KOH.[6]
-
Add distilled water to a final volume of 1 L.
-
Add 8 g of phytoagar (for 0.8% w/v). Heat with stirring until the agar is completely dissolved.
-
Autoclave the medium at 121°C for 20 minutes.[8]
-
Cool the medium in a 50-55°C water bath.
-
Under a laminar flow hood, add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Prepare a control set of plates by adding an equivalent volume of DMSO as used for the highest this compound concentration. The final DMSO concentration should ideally not exceed 0.1% to minimize solvent effects.[9]
-
Swirl gently to mix and pour approximately 25 mL of medium into each sterile petri dish. Let the plates solidify and store them at 4°C for up to two weeks.
Step 3: Seed Sterilization
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute. Remove the ethanol.
-
Add 1 mL of sterilization solution (e.g., 20-30% commercial bleach with 0.05% Triton X-100).[10][11]
-
Incubate on a rotator for 10-15 minutes.
-
Carefully remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.[11]
-
Resuspend the seeds in 0.1% sterile agar solution and stratify at 4°C for 2-3 days in the dark to synchronize germination.
Step 4: Plating and Incubation
-
Using a sterile pipette, place 10-15 seeds on the surface of each control and treatment plate.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber set to a long-day photoperiod (16h light / 8h dark) at 22-23°C.
4. Data Collection and Analysis:
-
Germination Rate: Score germination (radicle emergence) daily for 3-5 days. Calculate the germination percentage for each treatment.
-
Root Elongation: At a set time point (e.g., 5-7 days after plating), scan the plates using a high-resolution flatbed scanner. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
Analysis: Compare the mean germination rates and root lengths between treatments and the DMSO control using appropriate statistical tests (e.g., ANOVA followed by Tukey's HSD).
Protocol 2: Foliar Spray Assay for Whole Plant Growth
This protocol is designed to assess the herbicidal effects of this compound when applied to the foliage of established seedlings.
1. Objective: To evaluate the impact of this compound as a post-emergence inhibitor on the growth and phenotype of young plants.
2. Materials and Reagents:
-
This compound stock solution (in ethanol or DMSO)
-
Solvent for spray application (e.g., water with a surfactant like Tween-20 at 0.05%)[1]
-
Pots (e.g., 2-inch square) with soil or a suitable potting mix
-
Test plant seeds (e.g., Arabidopsis thaliana, radish, or a target weed species)
-
Growth chamber or greenhouse
-
Spray bottle capable of producing a fine mist
-
Digital camera and balance
3. Procedure:
Step 1: Plant Growth
-
Sow seeds in pots filled with a well-draining potting mix.
-
Grow the plants under controlled conditions (e.g., 16h light / 8h dark, 22°C) until they have developed 2-4 true leaves (approximately 7-10 days for Arabidopsis).
-
Thin seedlings to one per pot to ensure uniformity.
Step 2: Prepare Spray Solution
-
Prepare the spray solutions on the day of use.
-
Dilute the this compound stock solution into the spray solvent to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 250 µM).[5]
-
Prepare a control solution containing the same concentration of solvent (ethanol/DMSO) and surfactant as the treatment groups.
Step 3: Application
-
Group the pots by treatment (n=10-15 plants per treatment is recommended).
-
Spray the foliage of each plant until runoff is just about to occur, ensuring even coverage. Avoid cross-contamination between treatment groups.
-
Allow the plants to dry before returning them to the growth chamber.
-
Repeat the spray application every 2-3 days or as required by the experimental design.[1]
4. Data Collection and Analysis:
-
Phenotypic Observations: Record visual signs of phytotoxicity daily, such as chlorosis (yellowing), necrosis (tissue death), stunting, and developmental abnormalities. Document with photographs.
-
Plant Height/Rosette Diameter: Measure plant height or rosette diameter at regular intervals.
-
Biomass Measurement: At the end of the experiment (e.g., 14-21 days after the first spray), carefully remove the plants from the soil.
-
Wash the roots gently to remove soil.
-
Blot the plants dry and measure the fresh weight.
-
Dry the plants in an oven at 60-70°C for 48-72 hours, or until a constant weight is achieved, and then measure the dry weight.
-
-
Analysis: Compare the mean final height, fresh weight, and dry weight between treatment groups and the control using statistical analysis (e.g., ANOVA).
Safety Precautions
-
This compound is for research use only. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling the compound.
-
DMSO is a powerful solvent that can penetrate the skin. Avoid direct contact. When preparing solutions, work in a well-ventilated area or a chemical fume hood.
-
Handle bleach and ethanol according to standard laboratory safety procedures, as they can be irritants or flammable.[12]
References
- 1. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroxy‐Acid Dehydratases From Pathogenic Bacteria: Emerging Drug Targets to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Murashige and Skoog (MS) agar [protocols.io]
- 7. himedialabs.com [himedialabs.com]
- 8. tmmedia.in [tmmedia.in]
- 9. researchgate.net [researchgate.net]
- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 11. Standardized Method for High-throughput Sterilization of Arabidopsis Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterilizing and Preparing Seeds for Laboratory Use [protocols.io]
Application Notes and Protocols for Aspterric Acid in Pollen Development Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspterric acid, a sesquiterpenoid produced by the fungus Aspergillus terreus, has been identified as a potent inhibitor of pollen development in the model plant Arabidopsis thaliana.[1][2][3][4] Its specific mode of action, targeting a key metabolic pathway, and its distinct effects on meiotic processes make it a valuable tool for research in plant reproductive biology and a potential lead compound for the development of novel gametocides for hybrid seed production. These application notes provide a comprehensive overview of the use of this compound for inhibiting pollen development, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound's primary mode of action is the inhibition of dihydroxyacid dehydratase (DHAD) , a crucial enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[3] This pathway is responsible for the synthesis of valine, leucine, and isoleucine, which are essential amino acids for protein synthesis and various other cellular processes. In Arabidopsis thaliana, DHAD is known to be involved in pollen development.[5]
The inhibition of DHAD by this compound leads to a deficiency in BCAAs, which in turn causes a developmental arrest at the meiotic stage in pollen mother cells (PMCs).[1][2] This results in aberrant PMCs, which are abnormally granular and become vacuolated during meiosis, ultimately leading to the degeneration of the anther locules before anthesis.[6]
Interestingly, the inhibitory effect of this compound on pollen development can be rescued by the exogenous application of indole-3-acetic acid (IAA) , the primary plant auxin.[7][8][9][10] This suggests a complex interplay between BCAA metabolism and auxin signaling in the regulation of meiosis and pollen development. However, studies have shown that this compound does not directly inhibit IAA biosynthesis or transport.[7]
Quantitative Data
The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on Arabidopsis thaliana.
| Parameter | Value | Reference |
| Pollen Development Inhibition Concentration | 38 µM | [1][2][3][4] |
| Effect on Bolting and Flowering Time (at 38 µM) | Delayed by 12 days | [11] |
| Effect on Stem Length (at 38 µM) | Reduced | [11] |
| Complete Seedling Growth Inhibition | 113 µM | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for studying its effects on pollen development.
Experimental Protocols
The following protocols are based on the methodologies described by Shimada et al. (2002) and general best practices for Arabidopsis research.
Protocol 1: In Vivo Application of this compound to Arabidopsis thaliana
Objective: To treat Arabidopsis thaliana plants with this compound to induce pollen development inhibition.
Materials:
-
Arabidopsis thaliana plants (e.g., ecotype Columbia-0) grown to the flowering stage.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Watering solution (e.g., 0.5x Murashige and Skoog medium).
-
Micropipettes and sterile tips.
Procedure:
-
Plant Growth: Grow Arabidopsis thaliana plants under standard long-day conditions (16 hours light / 8 hours dark) at 22-24°C until they start flowering.
-
Preparation of Treatment Solution: Prepare the final treatment solution of this compound (e.g., 38 µM) by diluting the stock solution in the watering solution. Prepare a control solution with the same concentration of DMSO without this compound.
-
Application: Apply the treatment and control solutions to the soil of individual pots. The volume of application will depend on the pot size, ensuring the soil is thoroughly moistened. A common method is soil drenching.
-
Treatment Duration: Continue the treatment for a desired period, for example, throughout the flowering period, reapplying the solution every 2-3 days to maintain the concentration.
-
Observation: Monitor the plants for any phenotypic changes, such as delayed flowering or reduced fertility.
Protocol 2: Microscopic Analysis of Pollen Development
Objective: To prepare and observe anther cross-sections to analyze the stages of pollen development after this compound treatment.
Materials:
-
Anthers collected from control and this compound-treated plants.
-
Fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin).
-
Ethanol series (50%, 70%, 85%, 95%, 100%).
-
Paraffin or a resin-based embedding medium (e.g., Technovit).
-
Microtome.
-
Microscope slides.
-
Mounting medium.
-
Light microscope.
Procedure:
-
Fixation: Immediately immerse the collected anthers in the fixative solution and incubate for at least 24 hours at 4°C.[5][15][16][17][18]
-
Dehydration: Dehydrate the fixed anthers through a graded ethanol series (e.g., 1 hour in each concentration).[15][16]
-
Infiltration and Embedding: Infiltrate the dehydrated anthers with the embedding medium according to the manufacturer's instructions. Embed the anthers in blocks for sectioning.[15][16]
-
Sectioning: Using a microtome, cut thin sections (approximately 10 µm) of the embedded anthers.[6]
-
Staining:
-
Mounting and Observation: Mount the stained sections on microscope slides with a mounting medium and a coverslip. Observe the sections under a light microscope to identify the different stages of pollen development in both control and treated samples. Look for abnormalities in the PMCs, such as granularity and vacuolation, in the this compound-treated samples.[6]
Concluding Remarks
This compound serves as a specific and potent inhibitor of pollen development by targeting the BCAA biosynthesis pathway. The detailed protocols and data presented here provide a foundation for researchers to utilize this compound in studies of plant meiosis, pollen biology, and for the development of novel male sterility agents. The intriguing rescue of the phenotype by auxin opens up new avenues for investigating the intricate signaling networks that govern plant reproduction. Further research into the downstream effects of DHAD inhibition and its connection to auxin signaling will undoubtedly provide deeper insights into the fundamental processes of plant development.
References
- 1. This compound and 6-hydroxymellein, inhibitors of pollen development in Arabidopsis thaliana, produced by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Regulation of Mitosis–Meiosis Fate Decision in Plants: Is Callose an Oversighted Polysaccharide in These Processes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Protocoles [yokohama.riken.jp]
- 6. researchgate.net [researchgate.net]
- 7. Toluidine Blue O Staining of Paraffin-Sectioned Maize Tissue [bio-protocol.org]
- 8. Interaction between this compound and indole-3-acetic acid on reproductive growth in Arabidopsis thaliana. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 16. arabidopsis.org [arabidopsis.org]
- 17. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes: Aspterric Acid as a Dihydroxyacid Dehydratase (DHAD) Inhibitor in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspterric acid, a fungal sesquiterpenoid, has been identified as a potent, sub-micromolar inhibitor of dihydroxyacid dehydratase (DHAD), a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[1][2] This pathway is essential for the growth and survival of bacteria, fungi, and plants, but is absent in animals, making DHAD an attractive target for the development of novel herbicides and antimicrobial agents.[2][3] this compound acts as a competitive inhibitor, mimicking the binding of the natural substrate of DHAD.[4] These application notes provide detailed protocols for in vitro enzymatic and cell-based assays to characterize the inhibitory activity of this compound against DHAD.
Data Presentation
Quantitative Inhibition Data of this compound against DHAD
| Target Organism/Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Arabidopsis thaliana (AtDHAD) | 0.3 µM | - | [3] |
| Mycobacterium tuberculosis (MtDHAD) | 10.1 µM | - | [3] |
| Staphylococcus aureus (SaDHAD) | 51.6 µM | - | [3] |
| Campylobacter jejuni (CjDHAD) | 35.1 µM | - | [3] |
| Harmful cyanobacteria | 9 nM | - | [3] |
| Aspergillus terreus (AteDHAD) | - | ~2 µM | [2][5] |
| Yeast expressing fungal DHAD (fDHAD) | - | 2 µM | [2] |
| Yeast expressing AstD (resistant homolog) | - | 200 µM | [2] |
Signaling Pathway and Experimental Workflow
Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway
The following diagram illustrates the BCAA biosynthesis pathway, highlighting the role of the DHAD enzyme, which is inhibited by this compound.
Caption: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway Inhibition by this compound.
General Experimental Workflow for DHAD Inhibition Assay
This workflow outlines the key steps for assessing the inhibitory effect of this compound on DHAD activity in vitro.
Caption: General workflow for in vitro DHAD enzyme inhibition assay.
Experimental Protocols
Protocol 1: In Vitro DHAD Inhibition Assay using the DNPH Method
This protocol is adapted from studies on SaDHAD and CjDHAD and is suitable for spectrophotometric determination of DHAD activity.[3]
1. Materials and Reagents:
-
Purified and activated DHAD enzyme
-
This compound stock solution (in DMSO)
-
Substrate: 2,3-dihydroxy-isovalerate (DHIV)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5
-
50 mM MgCl₂
-
Stop Solution: 2,4-Dinitrophenylhydrazine (DNPH) in HCl
-
NaOH solution
2. Enzyme Activation:
-
A modified protocol can be used for DHAD activation.[3] To 500 µL of enzyme solution, add 50 mM sodium dithionite, 200 mM 2-mercaptoethanol, and 10 mM Fe²⁺ (from ammonium ferrous sulfate) to a final volume of 3 mL.[3]
-
Incubate at 37°C for 1 hour.[3]
-
Exchange the buffer to 10% glycerol, 50 mM HEPES pH 8 using a desalting column.[3]
3. Assay Procedure:
-
Prepare a reaction mixture containing 600 nM SaDHAD (or 100 nM CjDHAD), 5 mM MgCl₂, in 50 mM Tris-HCl pH 8.5.[3]
-
Add varying concentrations of this compound (e.g., 0 to 600 µM).[3] No pre-incubation is typically required for this compound.[3]
-
Initiate the reaction by adding 5 mM DHIV.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the DNPH solution.
-
Add NaOH to develop the color.
-
Measure the absorbance at the appropriate wavelength for the DNPH-derivatized product.
4. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the appropriate inhibition equation (e.g., for competitive inhibition).[3]
Protocol 2: In Vitro DHAD Inhibition Assay using LC-MS
This protocol is based on the method used for A. thaliana DHAD (AthDHAD) and allows for direct quantification of the reaction product.[2][6]
1. Materials and Reagents:
-
Purified DHAD enzyme (e.g., 0.5 µM AthDHAD)
-
This compound stock solution (in DMSO)
-
Substrate: (±)-sodium α,β-dihydroxyisovalerate hydrate
-
Storage buffer for the enzyme
-
Stop Solution: Ethanol
-
Derivatizing Agent: Phenylhydrazine (PHH)
2. Assay Procedure:
-
In a 50 µL reaction mixture, combine the storage buffer, 0.5 µM of purified DHAD enzyme, and varying concentrations of this compound.[2]
-
Initiate the reaction by adding 10 mM (±)-sodium α,β-dihydroxyisovalerate hydrate.[2]
-
Incubate the reaction at 30°C for 30 minutes.[2]
-
Stop the reaction by adding an equal volume of ethanol.[2]
-
Add approximately 0.1 volume of 100 mM phenylhydrazine (PHH) to derivatize the α-ketoacid product.[2][6]
-
Incubate at room temperature for 30 minutes to allow for derivatization.[2]
-
Analyze 20 µL of the reaction mixture by LC-MS to quantify the derivatized product.[2]
3. Data Analysis:
-
Quantify the peak area of the derivatized product for each reaction.
-
Calculate the percentage of inhibition at different this compound concentrations.
-
Determine the IC₅₀ and Kᵢ values as described in Protocol 1. The Lineweaver-Burk method can also be used for kinetic analysis.[5]
Protocol 3: Yeast-Based Cell Growth Inhibition Assay
This protocol provides a framework for assessing the in vivo efficacy of this compound using a yeast model system.[2]
1. Yeast Strain and Plasmids:
-
Use a Saccharomyces cerevisiae strain with a deletion of the endogenous DHAD gene (e.g., ILV3), rendering it auxotrophic for branched-chain amino acids.[2]
-
Episomally express the target DHAD (e.g., fungal DHAD) or a control (e.g., the resistant homolog AstD) in the knockout strain.[2]
2. Growth Medium:
-
Prepare appropriate yeast growth media (e.g., synthetic defined media) lacking isoleucine, leucine, and valine to assess DHAD-dependent growth.
-
Prepare media supplemented with these amino acids for control experiments.
3. Assay Procedure:
-
Grow the yeast strains expressing the target DHAD and the control to the mid-log phase.
-
Dilute the cultures to a starting OD₆₀₀.
-
In a microplate, add the diluted yeast cultures to the BCAA-deficient medium containing a serial dilution of this compound.
-
Include a DMSO-only control.
-
Incubate the microplate at 30°C with shaking.
-
Monitor yeast growth over time by measuring the OD₆₀₀ at regular intervals.
4. Data Analysis:
-
Generate growth curves for each concentration of this compound.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50% compared to the control. Compare the IC₅₀ values for the strain expressing the sensitive DHAD versus the resistant homolog.[2]
References
- 1. Resistance-gene-directed discovery of a natural-product herbicide with a new mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroxy‐Acid Dehydratases From Pathogenic Bacteria: Emerging Drug Targets to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection and Quantification of Aspterric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspterric acid, a sesquiterpenoid natural product, was first isolated from the fungus Aspergillus terreus.[1] It has garnered significant interest due to its biological activities, including the inhibition of pollen development in Arabidopsis thaliana and, more notably, its herbicidal properties.[1][2] this compound acts as a potent inhibitor of dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and fungi.[2] This pathway is essential for the production of valine, leucine, and isoleucine. The unique mode of action of this compound makes it a promising candidate for the development of new herbicides.
These application notes provide detailed protocols for the analytical detection and quantification of this compound using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, information on its biological target and relevant signaling pathways is presented.
Physicochemical Properties and Handling
A solid understanding of this compound's properties is crucial for its accurate analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂O₄ | [1][3] |
| Molecular Weight | 266.3 g/mol | [1][3] |
| CAS Number | 67309-95-9 | [1][3] |
| Appearance | White solid | [1][4] |
| Purity | ≥95% (by HPLC) | [1][5] |
| Solubility | Soluble in DMSO and methanol. Insoluble in hexane. | [1][3][4][5] |
| Storage | Store as a solid at -20°C. Stable for at least 2 years. Reconstituted solutions can be stored at -20°C for up to 6 months. | [4][5] |
Biological Activity and Signaling Pathway
This compound's primary mechanism of action is the inhibition of dihydroxy-acid dehydratase (DHAD), the third enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is vital for the synthesis of essential amino acids in plants and microorganisms.
Quantitative Data Summary
The inhibitory activity of this compound against DHAD from different organisms has been characterized, providing key quantitative metrics.
| Enzyme Source | Parameter | Value | Source |
| Arabidopsis thaliana DHAD (AthDHAD) | IC₅₀ | ~0.5 µM | Yan et al., 2018 |
| Aspergillus terreus DHAD (AteDHAD) | IC₅₀ | ~1.0 µM | Yan et al., 2018 |
| Aspergillus terreus resistant DHAD (AstD) | IC₅₀ | >100 µM | Yan et al., 2018 |
| Arabidopsis thaliana DHAD (AthDHAD) | Kᵢ | 0.23 µM | Yan et al., 2018 |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Cultures
This protocol is adapted from methods for extracting secondary metabolites from fungal cultures.
Materials:
-
Fungal culture (e.g., Aspergillus terreus grown in a suitable liquid medium)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Blender or homogenizer
-
Separatory funnel
-
Rotary evaporator
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Harvesting: After the desired incubation period, harvest the entire fungal culture, including mycelium and broth.
-
Homogenization: Homogenize the culture using a blender or other suitable homogenizer to disrupt the fungal cells.
-
Extraction: a. Transfer the homogenized culture to a separatory funnel. b. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. c. Allow the layers to separate. d. Collect the upper organic (ethyl acetate) layer. e. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Drying and Evaporation: a. Pool the organic extracts and dry over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Sample Preparation for Analysis: a. Reconstitute the dried crude extract in a known volume of methanol. b. Vortex thoroughly to dissolve the extract. c. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material. d. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general framework for the quantification of this compound using HPLC with UV detection. Method optimization may be required depending on the sample matrix and available instrumentation.
Materials:
-
This compound analytical standard (≥95% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. b. From the stock solution, prepare a series of calibration standards by serial dilution in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Chromatographic Conditions (starting point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be attempted at lower wavelengths (e.g., 210-220 nm). Wavelength optimization is recommended.
-
-
Analysis: a. Inject the calibration standards to generate a standard curve (peak area vs. concentration). b. Inject the prepared sample extracts. c. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. d. Quantify the amount of this compound in the sample using the calibration curve.
Protocol 3: High-Sensitivity Detection and Quantification by LC-MS/MS
For more selective and sensitive quantification, especially in complex matrices, LC-MS/MS is the preferred method.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Procedure:
-
MS Parameter Optimization: a. Infuse a standard solution of this compound directly into the mass spectrometer. b. Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the parent ion. This compound is likely to ionize well in negative mode [M-H]⁻. c. The theoretical m/z for the [M-H]⁻ ion is approximately 265.14.[7] d. Perform product ion scans to identify characteristic fragment ions for use in Multiple Reaction Monitoring (MRM).
-
LC Conditions:
-
Use the same mobile phases as in the HPLC-UV method.
-
Adjust the flow rate for the smaller column diameter (e.g., 0.2-0.4 mL/min).
-
Optimize the gradient to ensure good separation from matrix components. A published method used a linear gradient of 5–95% (v/v) acetonitrile/water over 15 minutes.[6]
-
-
LC-MS/MS Analysis: a. Prepare calibration standards and sample extracts as described previously. b. Set up the LC-MS/MS method with the optimized MRM transitions and LC conditions. c. Analyze the standards to create a calibration curve. d. Analyze the samples for quantification. The use of a stable isotope-labeled internal standard is recommended for highest accuracy.
Conclusion
The protocols outlined provide a comprehensive guide for the extraction, detection, and quantification of this compound. While HPLC-UV can be used for initial screening and analysis of higher concentration samples, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level detection and analysis in complex matrices. These methods are essential tools for researchers in natural product chemistry, herbicide development, and plant biology studying the effects and applications of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. adipogen.com [adipogen.com]
- 5. usbio.net [usbio.net]
- 6. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols for the Heterologous Synthesis of Aspterric Acid in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspterric acid is a sesquiterpenoid natural product with potent herbicidal activity, targeting the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[1] This pathway is absent in animals, making this compound a promising candidate for the development of novel herbicides with a unique mode of action. The heterologous production of this compound in a well-characterized microbial host like Saccharomyces cerevisiae offers a sustainable and scalable alternative to chemical synthesis or extraction from its native fungal producers. This document provides detailed application notes and protocols for the engineering of S. cerevisiae to produce this compound.
Biosynthetic Pathway of this compound
The biosynthesis of this compound from the central metabolic precursor farnesyl pyrophosphate (FPP) is accomplished through the action of a three-enzyme pathway, typically encoded by a gene cluster in fungi.[2] An additional gene, astD, confers self-resistance to the producing organism by encoding a DHAD homolog that is insensitive to this compound.[1]
The key enzymes in the pathway are:
-
AstA (Sesquiterpene cyclase): Catalyzes the initial cyclization of the linear FPP molecule to form the terpene scaffold.
-
AstB (Cytochrome P450 monooxygenase): Performs the first oxidation step on the terpene intermediate.
-
AstC (Cytochrome P450 monooxygenase): Conducts the second oxidation step to yield the final this compound product.
Data Presentation
Recent studies have demonstrated the feasibility of producing this compound in S. cerevisiae by expressing the heterologous biosynthetic pathway. The production titers vary depending on the specific genes, expression strategies, and fermentation conditions.
| Strain Description | Expression System | Production Titer (mg/L) | Reference |
| S. cerevisiae expressing sesquiterpene cyclase from Aspergillus taichungensis and two cytochrome P450s from Penicillium brasilianum. | Not specified | 33.21 | Zhang, Y., et al. (2024). J. Agric. Food Chem.[3] |
| S. cerevisiae expressing astA, astB, astC, and astD from Aspergillus terreus. | Constitutive promoters | ~6 | Using Yeast System to Study Herbicide Production and Evaluation of Herbicide Target Gene (Thesis)[1] |
| S. cerevisiae expressing astA, astB, astC, and astD from Aspergillus terreus. | GAL-inducible promoters | up to 12 | Using Yeast System to Study Herbicide Production and Evaluation of Herbicide Target Gene (Thesis)[1] |
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
The heterologous pathway for this compound production begins with the native farnesyl pyrophosphate (FPP) from the yeast mevalonate pathway. The introduced enzymes then convert FPP to this compound.
Caption: Heterologous biosynthetic pathway of this compound in S. cerevisiae.
Experimental Workflow for this compound Production
The overall workflow for engineering and producing this compound in S. cerevisiae involves several key steps, from gene selection and plasmid construction to fermentation and product analysis.
Caption: Experimental workflow for heterologous synthesis of this compound.
Experimental Protocols
Gene Selection and Codon Optimization
-
Gene Source: The biosynthetic genes astA, astB, and astC can be sourced from various fungi, such as Aspergillus terreus, Aspergillus taichungensis, or Penicillium brasilianum.[3] The self-resistance gene, astD, from Aspergillus terreus should also be included to mitigate product toxicity.[1]
-
Codon Optimization: The coding sequences of the selected genes should be codon-optimized for expression in Saccharomyces cerevisiae. This is crucial for achieving high levels of protein expression, as codon usage can differ significantly between filamentous fungi and yeast. Several online tools and commercial services are available for this purpose. The goal is to replace rare codons with those that are more frequently used in highly expressed yeast genes, such as those in the glycolytic pathway.
Plasmid Construction
-
Vector Backbone: A high-copy number episomal plasmid (e.g., based on the 2µ origin of replication) or an integrative vector can be used. For stable, long-term production, chromosomal integration is preferred. A variety of yeast expression vectors with different selectable markers (e.g., URA3, LEU2, HIS3, TRP1) are available.
-
Promoters and Terminators: Each gene in the pathway should be flanked by a strong constitutive promoter (e.g., PTEF1, PTDH3, PGPD) and a terminator (e.g., TCYC1, TADH1). The use of different promoters for each gene can help to avoid homologous recombination and instability of the expression cassette.
-
Assembly: The codon-optimized gene cassettes (promoter-gene-terminator) can be assembled into the chosen yeast vector using standard molecular cloning techniques, such as Gibson Assembly or Golden Gate Assembly. This allows for the construction of a multi-gene expression plasmid.
Yeast Transformation
-
Yeast Strain: A common laboratory strain of S. cerevisiae, such as BY4741 or a strain from the CEN.PK series, can be used as the host. The choice of strain should be compatible with the selectable markers on the expression plasmid.
-
Transformation Method: The lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method is a widely used and efficient protocol for yeast transformation.
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.5-0.8.
-
Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of 100 mM LiAc.
-
In a microfuge tube, mix 100 µL of the yeast cell suspension with 240 µL of 50% (w/v) PEG, 36 µL of 1.0 M LiAc, 25 µL of single-stranded carrier DNA, and 1-5 µg of the expression plasmid.
-
Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.
-
Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto selective agar plates (e.g., synthetic complete medium lacking uracil for a URA3-marked plasmid).
-
Incubate at 30°C for 2-4 days until colonies appear.
-
Fermentation
-
Media: A synthetic defined medium is typically used for fermentation to ensure reproducibility. A standard medium for terpenoid production in yeast can be adapted.
-
Minimal Medium Composition (per liter):
-
6.7 g Yeast Nitrogen Base without amino acids
-
20-40 g Glucose or Galactose (if using GAL promoters)
-
Appropriate amino acid drop-out supplement to maintain plasmid selection.
-
-
-
Fermentation Conditions:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and grow overnight at 30°C.
-
Use the overnight culture to inoculate a larger volume (e.g., 50 mL in a 250 mL flask) of the same medium to a starting OD600 of ~0.1.
-
Incubate at 30°C with vigorous shaking (e.g., 200-250 rpm) for 72-96 hours.
-
For inducible systems (e.g., GAL promoter), grow the cells in a medium containing a non-repressing carbon source (e.g., raffinose) and then add galactose to induce gene expression.
-
Extraction and Quantification of this compound
-
Extraction:
-
Harvest the yeast culture by centrifugation.
-
The supernatant can be collected and extracted as this compound may be secreted.
-
Extract the supernatant with an equal volume of a non-polar solvent like ethyl acetate.
-
Separate the organic phase, evaporate the solvent under reduced pressure, and resuspend the residue in a suitable solvent (e.g., methanol) for analysis.
-
-
Quantification by HPLC:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required.
-
Column: A C18 reverse-phase column is suitable for the separation of sesquiterpenoids.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is typically used.
-
Detection: this compound can be detected by its UV absorbance or more specifically by its mass-to-charge ratio (m/z) using mass spectrometry.
-
Quantification: A standard curve should be generated using a purified this compound standard to accurately quantify the concentration in the samples.
-
Conclusion
The heterologous synthesis of this compound in Saccharomyces cerevisiae has been successfully demonstrated and represents a promising avenue for the sustainable production of this novel herbicide. By following the protocols outlined in this document, researchers can engineer and optimize yeast strains for improved this compound titers. Further enhancements in production can likely be achieved by engineering the native mevalonate pathway to increase the supply of the FPP precursor, and by optimizing fermentation conditions at the bioreactor scale.
References
Application Notes and Protocols for Aspterric Acid as a Pre-emergence Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspterric acid, a sesquiterpenoid natural product, has been identified as a potent inhibitor of the enzyme dihydroxy-acid dehydratase (DHAD), a critical component in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[1][2][3] This pathway is essential for plant growth and survival, making DHAD a compelling target for the development of novel herbicides. The unique mode of action of this compound presents a promising solution to combat the growing issue of weed resistance to existing herbicide classes.[3] These application notes provide a comprehensive overview of the use of this compound as a pre-emergence herbicide, including its mechanism of action, available efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions as a competitive inhibitor of dihydroxy-acid dehydratase (DHAD), the third enzyme in the BCAA synthesis pathway.[1] By blocking the activity of DHAD, this compound prevents the production of essential amino acids—valine, leucine, and isoleucine—thereby halting protein synthesis and leading to plant death. This specific mode of action is advantageous as the BCAA pathway is absent in animals, suggesting a favorable selectivity profile.
Pre-emergence Herbicidal Efficacy
Studies have demonstrated that this compound is effective as a pre-emergence herbicide, strongly inhibiting the germination and early growth of a variety of common weed species.[4]
Quantitative Data on Herbicidal Activity
While qualitative assessments have confirmed the potent pre-emergence activity of this compound, specific quantitative data, such as the concentration required for 50% inhibition of germination (GI₅₀) for various weed species, is not extensively available in the public domain. The following table summarizes the reported qualitative effects and provides a template for recording future quantitative findings.
| Weed Species | Common Name | Pre-emergence Effect of this compound | Effective Concentration (μM) | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) | Citation |
| Amaranthus tricolor | Tampala | Strong inhibition of germination | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [4] |
| Portulaca oleracea | Common Purslane | Strong inhibition of germination | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [4] |
| Bidens pilosa | Hairy Beggarticks | Strong inhibition of germination | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [4] |
| Lolium perenne | Perennial Ryegrass | Strong inhibition of germination | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [4] |
| Leptochloa chinensis | Chinese Sprangletop | Strong inhibition of germination | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [4] |
| Arabidopsis thaliana | Thale Cress | Potent growth inhibition (agar assay) | 50 | Data Not Available | Significant | Significant | [1] |
Experimental Protocols
Protocol 1: In Vitro Seed Germination Bioassay for Pre-emergence Herbicidal Activity
This protocol outlines a general method for assessing the pre-emergence herbicidal activity of this compound on weed seeds in a controlled laboratory setting.
Materials:
-
This compound
-
Weed seeds of interest (e.g., Amaranthus tricolor, Portulaca oleracea)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper (Whatman No. 1 or equivalent)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile distilled water
-
Growth chamber with controlled temperature and light cycles
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Working Solution Preparation: Prepare a series of dilutions of this compound in sterile distilled water to achieve the desired final concentrations for testing (e.g., 1, 10, 50, 100, 250 µM). Include a control group with the same concentration of DMSO as the highest this compound concentration to account for any solvent effects.
-
Petri Dish Preparation: Place two layers of sterile filter paper in each sterile Petri dish.
-
Treatment Application: Add 5 mL of the respective this compound working solution or control solution to each Petri dish, ensuring the filter paper is saturated.
-
Seed Plating: Evenly place a predetermined number of seeds (e.g., 25-50) on the moist filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber. The conditions should be optimized for the specific weed species being tested (e.g., 25°C with a 16h light/8h dark photoperiod).
-
Data Collection:
-
Record the number of germinated seeds daily for a period of 7 to 14 days. A seed is considered germinated when the radicle has emerged.
-
At the end of the experiment, measure the root and shoot length of the seedlings.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment and control.
-
Calculate the percentage of inhibition of germination, root growth, and shoot growth relative to the control.
-
Determine the GI₅₀ value using appropriate statistical software.
-
Protocol 2: Soil-Based Pre-emergence Herbicide Bioassay
This protocol describes a method to evaluate the pre-emergence efficacy of this compound in a more realistic soil environment.
Materials:
-
This compound
-
Weed seeds of interest
-
Pots or trays (e.g., 10x10 cm)
-
Sterile potting mix (e.g., a mixture of sand, peat, and loam)
-
Spray bottle or automated sprayer
-
Growth chamber or greenhouse with controlled conditions
Procedure:
-
Pot Preparation: Fill pots or trays with the sterile potting mix and moisten it to field capacity.
-
Seed Sowing: Sow a known number of weed seeds (e.g., 50-100) uniformly on the soil surface.
-
Herbicide Application:
-
Prepare aqueous solutions of this compound at various concentrations. The formulation may include a suitable solvent like ethanol and a surfactant to ensure even distribution, similar to the spray application described for post-emergence.[5]
-
Apply the this compound solutions evenly to the soil surface using a spray bottle or an automated sprayer. Ensure consistent application volume across all treatments.
-
A control group should be sprayed with the same solvent and surfactant solution without this compound.
-
-
Incubation: Place the pots in a growth chamber or greenhouse with conditions suitable for the weed species' germination and growth.
-
Watering: Water the pots as needed, preferably by subirrigation, to avoid disturbing the treated soil surface.
-
Data Collection:
-
After a set period (e.g., 14-21 days), count the number of emerged seedlings in each pot.
-
Carefully harvest the emerged seedlings and measure their fresh and dry weight, as well as root and shoot length.
-
-
Data Analysis:
-
Calculate the emergence percentage for each treatment.
-
Determine the percentage of inhibition of emergence, biomass, and growth compared to the control.
-
Visualizations
Signaling Pathway of this compound's Herbicidal Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Pre-emergence Bioassay
Caption: General workflow for pre-emergence herbicide bioassay.
References
- 1. scielo.br [scielo.br]
- 2. analyzeseeds.com [analyzeseeds.com]
- 3. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 4. Norsesquiterpenes from Lolium perenne and Their Replacement Control of an Invasive Plant, Ageratina adenophora, Through Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Aspterric Acid on Zea mays and Solanum lycopersicum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspterric acid, a fungal sesquiterpenoid, has been identified as a potent inhibitor of plant growth. Its mechanism of action targets a crucial metabolic pathway, making it a molecule of significant interest for herbicide development and plant biology research.[1][2][3] this compound functions as a sub-micromolar competitive inhibitor of dihydroxy-acid dehydratase (DHAD), the third enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[1][4][5] This pathway is essential for the synthesis of valine, leucine, and isoleucine, which are critical for plant survival.[6][7][8] The absence of this pathway in animals makes DHAD an attractive target for developing selective herbicides.[1]
This document provides detailed application notes and experimental protocols for studying the effects of this compound on a representative monocot, Zea mays (maize), and a dicot, Solanum lycopersicum (tomato).
Data Presentation: Effects of this compound on Plant Growth
While detailed quantitative measurements from a single study are not available in tabular format, the inhibitory effects of this compound on Zea mays and Solanum lycopersicum have been qualitatively documented. The following table summarizes the observed effects based on a 50 μM this compound treatment in an agar-based assay.[9]
| Plant Species | Treatment Group | Observed Effects | Reference |
| Zea mays | Control | Normal root and shoot development. | [9] |
| 50 μM this compound | Severe inhibition of root development and overall plant growth. | [9] | |
| Solanum lycopersicum | Control | Healthy root and shoot elongation. | [9] |
| 50 μM this compound | Significant inhibition of root development and stunted plant growth. | [9] |
Signaling Pathway and Experimental Workflow
Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the BCAA biosynthesis pathway in plants, highlighting the step inhibited by this compound.
Caption: BCAA pathway and this compound inhibition.
Experimental Workflow for Plant Growth Inhibition Assay
The following diagram outlines the workflow for assessing the inhibitory effects of this compound on plant growth.
Caption: Plant growth inhibition assay workflow.
Experimental Protocols
Protocol 1: In Vitro Plant Growth Inhibition Assay
This protocol is adapted from methodologies used to assess the impact of this compound on plant growth in a sterile, controlled environment.[9]
Objective: To determine the inhibitory effect of this compound on the germination and early growth of Zea mays and Solanum lycopersicum.
Materials:
-
Zea mays and Solanum lycopersicum seeds
-
This compound
-
Ethanol (for stock solution)
-
Murashige and Skoog (MS) basal medium (2.16 g/L)
-
Sucrose (8 g/L)
-
Agar (8 g/L)
-
Petri dishes or culture tubes
-
Sterile water
-
Bleach solution (e.g., 10%)
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Stock Solution Preparation: Dissolve this compound in ethanol to create a concentrated stock solution. The final concentration of ethanol in the media should be kept constant across all treatments, including the control.
-
Media Preparation:
-
Prepare the MS medium by dissolving MS basal medium, sucrose, and agar in distilled water.
-
Autoclave the medium to sterilize it.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the this compound stock solution to the treatment media to achieve the desired final concentration (e.g., 50 μM).
-
Add an equivalent amount of ethanol to the control medium.
-
Pour the media into sterile petri dishes or culture tubes and allow them to solidify.
-
-
Seed Sterilization:
-
Surface sterilize the seeds by washing them with a bleach solution for a specified time, followed by several rinses with sterile water.
-
-
Plating and Incubation:
-
Aseptically place the sterilized seeds onto the surface of the prepared media.
-
Seal the plates or tubes and place them in a growth chamber.
-
Incubate the plants under long-day conditions (e.g., 16 hours of light, 8 hours of dark) at a constant temperature (e.g., 23°C).[9]
-
-
Data Collection and Analysis:
-
After a designated period (e.g., 2 weeks), observe and record the effects of this compound on plant growth.
-
Document the results through photography.
-
Measure relevant parameters such as root length, shoot length, and fresh weight for a quantitative comparison between control and treated plants.
-
Protocol 2: Foliar Spray Application (for whole-plant studies)
This protocol provides a method for assessing the herbicidal activity of this compound when applied to whole plants.[9]
Objective: To evaluate the post-emergence herbicidal effects of this compound on Zea mays and Solanum lycopersicum.
Materials:
-
Young Zea mays and Solanum lycopersicum plants grown in pots
-
This compound
-
Ethanol
-
A suitable solvent/surfactant mixture (e.g., 0.06 g/L Finale® Bayer Inc. + 20 g/L EtOH)[9]
-
Spray bottle
Procedure:
-
Plant Growth: Grow Zea mays and Solanum lycopersicum plants from seed in pots containing a suitable growth medium until they have developed a few true leaves.
-
Treatment Solution Preparation:
-
Dissolve this compound in ethanol.
-
Add this solution to the solvent/surfactant mixture to achieve the desired final concentration of this compound.
-
Prepare a control solution containing the same concentration of ethanol and solvent/surfactant but without this compound.
-
-
Application:
-
Spray the treatment and control solutions onto the foliage of the plants until runoff is observed.
-
Ensure even coverage of all aerial parts of the plants.
-
-
Observation and Data Collection:
-
Maintain the plants in a growth chamber or greenhouse under controlled conditions.
-
Observe the plants regularly for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
For repeated applications, treatments can be applied every two days.[9]
-
After a set period, quantitative data such as plant height, biomass (fresh and dry weight), and chlorophyll content can be collected to assess the herbicidal efficacy.
-
References
- 1. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. amsbio.com [amsbio.com]
- 4. [PDF] Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance | Semantic Scholar [semanticscholar.org]
- 5. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Aspterric Acid Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of Aspterric acid stock solutions for use in various experimental settings. This compound is a sesquiterpenoid initially isolated from Aspergillus terreus and is a known inhibitor of pollen development and a potent inhibitor of dihydroxy-acid dehydratase (DHAD).[1][2][3][4] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy.
Physicochemical and Handling Properties
A summary of the key properties of this compound is provided below. This data is essential for accurate stock solution preparation and proper handling.
| Property | Value | References |
| Molecular Formula | C₁₅H₂₂O₄ | [1][2][5][6][7] |
| Molecular Weight | ~266.3 g/mol | [1][2][5][6][7] |
| Appearance | White to off-white solid | [1][2][8][9] |
| Purity | ≥95% (by HPLC) | [2][5][8] |
| Solubility | Soluble in DMSO, Methanol, and Ethanol.[2][5][6][7][8][9] | |
| Insoluble in hexane.[5][8] | ||
| Storage (Solid) | Store at -20°C. Stable for at least 12 months.[5][8] | |
| Storage (Solution) | Aliquot and store at -20°C or -80°C.[5][6] | |
| - In solvent at -20°C: Stable for 1 to 6 months.[1][5][6] | ||
| - In solvent at -80°C: Stable for up to 6 months.[1] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for subsequent dilutions into experimental media.
2.1. Materials
-
This compound (solid powder)
-
Anhydrous/molecular biology grade DMSO
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2.2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Material Safety Data Sheet (MSDS) for this compound before handling.[8]
2.3. Calculation To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 266.3 g/mol / 1000
-
Mass (mg) = 2.663 mg
-
Therefore, you will need to weigh 2.663 mg of this compound to prepare 1 mL of a 10 mM stock solution.
2.4. Procedure
-
Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 2.663 mg) and transfer it into a sterile microcentrifuge tube. For maximum recovery, centrifuge the original vial before opening the cap.[5][6]
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the microcentrifuge tube containing the powder.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[5][6]
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and preparation date. Store the aliquots at -20°C or -80°C for long-term storage.[1][5][6]
Visualized Workflow and Signaling Pathway
3.1. Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
3.2. Signaling Pathway: Mechanism of Action
This compound functions as a herbicide by inhibiting a key enzyme in the branched-chain amino acid (BCAA) synthesis pathway, which is essential for plant growth but not present in animals.[3][4][10]
Caption: this compound inhibits the DHAD enzyme in the BCAA pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance-gene-directed discovery of a natural-product herbicide with a new mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. caymanchem.com [caymanchem.com]
- 8. adipogen.com [adipogen.com]
- 9. This compound | CAS 67309-95-9 | Plant Growth Regulator | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Constructing this compound Synthesis Pathway and Gene Overexpression in Yarrowia lipolytica [escholarship.org]
Application Notes and Protocols for Discovering Natural Product Herbicides via Genome Mining
For Researchers, Scientists, and Drug Development Professionals
The escalating emergence of herbicide-resistant weeds necessitates the discovery of novel herbicidal compounds with new modes of action. Natural products from microorganisms represent a vast and largely untapped reservoir of chemical diversity. Genome mining has emerged as a powerful strategy to unlock this potential by identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for producing these compounds. This document provides detailed application notes and protocols for the key stages of a genome mining workflow, from in silico BGC identification to heterologous expression and herbicidal activity screening.
Application Note 1: Bioinformatic Identification of Herbicide Biosynthetic Gene Clusters
The foundational step in genome mining is the computational analysis of microbial genomes to identify putative BGCs. Modern bioinformatics tools can predict BGCs, their product class, and even the putative chemical structure, allowing researchers to prioritize clusters that are likely to produce novel or bioactive molecules.
Experimental Protocol 1.1: BGC Identification and Annotation using antiSMASH
The antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) is a comprehensive web server and standalone tool for the automated identification and analysis of BGCs.[1][2]
Objective: To identify and annotate BGCs from a microbial genome sequence.
Materials:
-
A microbial genome sequence in FASTA, GenBank, or EMBL format.[3]
-
A computer with internet access or a local installation of antiSMASH.
Procedure:
-
Data Input: Navigate to the antiSMASH web portal or initiate the command-line tool. Upload the genome sequence file.[3]
-
Analysis Configuration: Select the desired analysis options. For a comprehensive search, enable all analysis features, including "ClusterBlast," "KnownClusterBlast," and "ClusterFinder."
-
ClusterBlast: Compares the identified BGCs against a database of known clusters to find homologous BGCs.[2]
-
KnownClusterBlast: Specifically compares identified clusters to BGCs with experimentally characterized end products from the MIBiG database.[2]
-
ClusterFinder: Uses a probabilistic algorithm to detect putative BGCs of unknown types, which may lead to novel chemistry.[2]
-
-
Job Submission: Submit the analysis job. The runtime will vary depending on the genome size and server load.
-
Result Interpretation:
-
The primary output is an interactive HTML file that visually represents the genome and the location of predicted BGCs.[3]
-
Examine each predicted BGC. antiSMASH provides annotations for the cluster type (e.g., PKS, NRPS, Terpene), the boundaries of the cluster, and the function of individual genes within the cluster.
-
Review the ClusterBlast and KnownClusterBlast results to assess the novelty of the identified BGCs. A low similarity score to known clusters may indicate a novel natural product.
-
Download the GenBank (.gbk) files for promising BGCs for further analysis and cloning.[3]
-
Data Presentation 1: Comparison of Common BGC Mining Tools
A variety of tools are available for genome mining, each with specific strengths. Researchers can select the most appropriate tool based on their research goals.[4][5][6]
| Tool Name | Primary Function | Key Features & Strengths | Target BGCs |
| antiSMASH | BGC Identification & Annotation | Comprehensive, user-friendly interface, integrates multiple analysis modules (e.g., ClusterBlast), predicts core structures.[1][7] | All major classes (PKS, NRPS, Terpenes, RiPPs, etc.).[1] |
| DeepBGC | BGC Detection & Activity Prediction | Uses machine learning (deep learning) to detect BGCs and predict broad biological activity (e.g., antibacterial, cytotoxic).[8] | Known and novel BGC classes. |
| PRISM | BGC Identification & Structure Prediction | Predicts chemical structures from sequence data, particularly for NRPS and PKS pathways. Can perform dereplication against known compounds.[5][8] | PKS, NRPS. |
| BAGEL | Bacteriocin Identification | Specifically designed for the discovery of ribosomally synthesized and post-translationally modified peptides (RiPPs), including bacteriocins.[4][8] | Bacteriocins, other RiPPs. |
| EvoMining | Novel BGC Discovery | Identifies functionally diverged paralogs of primary metabolic enzymes to find novel BGCs that may be missed by other tools.[6] | Novel and atypical BGCs. |
Visualization 1: Bioinformatic Discovery Workflow
Caption: Workflow for bioinformatic identification of candidate herbicide BGCs.
Application Note 2: Activating Gene Clusters for Compound Production
A significant challenge in natural product discovery is that many BGCs are transcriptionally silent or poorly expressed under standard laboratory conditions.[4] Heterologous expression, which involves cloning a BGC and expressing it in a well-characterized host organism, is a powerful strategy to overcome this bottleneck and produce the encoded compound.[9][10]
Experimental Protocol 2.1: BGC Cloning and Heterologous Expression in Streptomyces
This protocol provides a general framework for cloning a large BGC and expressing it in a suitable Streptomyces host.
Objective: To produce a natural product by expressing its BGC in a heterologous Streptomyces host.
Materials:
-
High-molecular-weight genomic DNA from the native producer strain.
-
Streptomyces expression host (e.g., S. coelicolor M1152, S. albus J1074).[11]
-
An appropriate cloning/expression vector (e.g., pSBAC, an integrative pSET152-based vector).[12]
-
E. coli strain for conjugation (e.g., ET12567/pUZ8002).[11]
-
Enzymes and reagents for DNA manipulation (restriction enzymes, ligase, etc.).
-
Culture media (e.g., SFM for sporulation, TSB for liquid culture, R5 for production).[11]
-
Appropriate antibiotics for selection.
Procedure:
Part A: BGC Cloning (Conceptual Workflow based on TAR/CRISPR)
-
Vector Preparation: Linearize the expression vector. Design and amplify 50-bp homology arms corresponding to the flanking regions of the target BGC from the native producer's genomic DNA. Attach these arms to the linearized vector. This creates a "capture" vector specific to the target BGC.
-
Genomic DNA Preparation: Isolate high-molecular-weight genomic DNA from the native producer. For very large BGCs, this is often done in agarose plugs to prevent shearing.[13]
-
BGC Capture/Assembly:
-
Transformation-Associated Recombination (TAR): Co-transform the prepared capture vector and the genomic DNA into competent Saccharomyces cerevisiae (yeast). The yeast's homologous recombination machinery will assemble the BGC into the vector.[14][15]
-
CRISPR-based (e.g., CAT-FISHING): Alternatively, digest the genomic DNA with Cas12a and specific crRNAs designed to cut outside the BGC. Ligate the resulting large fragment into a prepared bacterial artificial chromosome (BAC) vector.[13][16]
-
-
Verification: Isolate the assembled plasmid from yeast or E. coli and verify the integrity and orientation of the cloned BGC using restriction digestion and sequencing.
Part B: Heterologous Expression
-
Vector Transfer to E. coli: Transform the verified BGC-containing plasmid into the E. coli conjugation strain (ET12567/pUZ8002).
-
Intergeneric Conjugation: Grow the E. coli donor strain and the Streptomyces recipient host strain to the appropriate cell density. Mix the cultures on a suitable agar medium (e.g., SFM) and incubate to allow for plasmid transfer via conjugation.[11]
-
Selection of Exconjugants: Overlay the conjugation plate with antibiotics that select for the Streptomyces host containing the expression vector (e.g., nalidixone to kill E. coli and apramycin for the vector).
-
Production and Analysis:
-
Inoculate a production medium (e.g., R5 liquid medium) with a confirmed exconjugant strain.[11] Culture for 7-14 days.
-
Include the wild-type heterologous host (without the BGC) as a negative control.
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by LC-MS/MS and compare the metabolic profile of the BGC-expressing strain to the negative control. A new peak present only in the expressing strain is the target natural product.
-
Data Presentation 2: Examples of Natural Products with Herbicidal Potential Discovered via Genome Mining
While specific yield data is often variable and context-dependent, genome mining and heterologous expression have successfully led to the production of potent phytotoxins.
| Compound Class | Producing Organism (Original) | Discovery/Production Strategy | Reported Bioactivity / Yield Improvement | Reference |
| Thaxtomins | Streptomyces scabiei | Heterologous expression in S. albus J1074 | Phytotoxic; achieved a 10-fold higher production titer compared to the native strain. | [4] |
| Epothilone | Sorangium cellulosum | Heterologous expression in Streptomyces | Phytotoxic, microtubule stabilizer; yield increased from 0.1 mg/L to 20 mg/L. | |
| Indolizomycin | Streptomyces sp. SK2-52 | Resistance-gene-directed genome mining | Herbicidal activity with a novel mode of action. | [15] |
| Phosphinothricin | Streptomyces viridochromogenes | Genome Mining / Biosynthesis Studies | Commercial herbicide (Glufosinate); inhibits glutamine synthetase. | [14] |
Visualization 2: Heterologous Expression Workflow
Caption: Workflow for BGC cloning and heterologous expression.
Application Note 3: Screening for Herbicidal Activity
Once a natural product is produced, it must be screened for phytotoxicity. Miniaturized whole-organism bioassays are highly effective for discovering compounds with potential herbicidal activity, regardless of their mechanism of action.[14]
Experimental Protocol 3.1: Miniaturized Whole-Organism Bioassay using Lemna minor
Lemna minor (common duckweed) is an excellent model for high-throughput herbicidal screening due to its small size, rapid growth, and sensitivity to a wide range of phytotoxins.[17][18] This protocol is adapted for a 24-well plate format.
Objective: To determine the phytotoxic effect of a purified natural product or crude extract on the growth of Lemna minor.
Materials:
-
Healthy, axenic culture of Lemna minor.
-
Sterile Steinberg medium.
-
Sterile 24-well microplates.
-
Purified compound or crude extract dissolved in a suitable solvent (e.g., DMSO).
-
Growth chamber with controlled temperature (25°C) and continuous light (90-100 µmol m⁻² s⁻¹).[17]
-
Digital scanner or camera for imaging.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound. Perform a serial dilution in Steinberg medium to create a range of test concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-phytotoxic level (e.g., <0.1%).[19] Include a solvent-only control and a medium-only negative control.
-
Assay Setup:
-
Incubation: Place the plates in the growth chamber and incubate for 72 hours.[17]
-
Data Collection:
-
After 72 hours, carefully remove the plates and visually inspect for signs of phytotoxicity (e.g., chlorosis, necrosis).
-
Image the plates using a high-resolution scanner.
-
-
Data Analysis:
-
Use image analysis software to measure the total frond area in each well.
-
Calculate the percent growth inhibition for each concentration relative to the solvent control:
-
% Inhibition = 100 * (1 - (Area_treatment / Area_control))
-
-
Plot the % inhibition against the log of the concentration and use a regression analysis to determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).[20]
-
Experimental Protocol 3.2: Conceptual Target-Based in vitro Assay (EPSP Synthase)
For compounds with a suspected mode of action, or for high-throughput screening, a target-based assay can be employed. 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase is the target of glyphosate and a well-validated target for herbicides.[21][22]
Objective: To determine if a compound inhibits the enzymatic activity of EPSP synthase.
Materials:
-
Purified EPSP synthase enzyme.
-
Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).
-
Assay buffer (e.g., HEPES buffer with required cofactors).
-
Detection reagent: Malachite Green, which detects the inorganic phosphate (Pi) released during the enzyme's reaction.
-
Test compounds/extracts.
-
96-well microplate and plate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of EPSP synthase enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrates (S3P and PEP).
-
Reaction Incubation: Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 15-30 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the Malachite Green reagent. The reagent will develop color in proportion to the amount of phosphate released.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).
Visualization 3: Herbicide Screening Strategy
Caption: A tiered strategy for screening natural products for herbicidal activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Secondary metabolite biosynthetic gene cluster identification – Genome Mining in Prokaryotes [carpentries-incubator.github.io]
- 4. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces | MDPI [mdpi.com]
- 5. floraandfona.org.in [floraandfona.org.in]
- 6. Computational Tools for Discovering and Engineering Natural Product Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Machine Learning Bioinformatics Method to Predict Biological Activity from Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial natural product discovery by heterologous expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery, characterization, and engineering of an advantageous Streptomyces host for heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmb.or.kr [jmb.or.kr]
- 13. biorxiv.org [biorxiv.org]
- 14. Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cloning large natural product gene clusters from the environment: Piecing environmental DNA gene clusters back together with TAR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effects of glyphosate-based herbicide formulations on Lemna minor, a non-target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Virtual screening of natural products against 5-enolpyruvylshikimate-3-phosphate synthase using the Anagreen herbicide-like natural compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aspterric Acid Production in Yeast
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of Aspterric acid in yeast fermentation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at producing this compound in yeast.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| AA-T01 | Low or No this compound Yield | 1. Inefficient precursor supply: The native yeast mevalonate (MVA) pathway may not produce enough farnesyl pyrophosphate (FPP), the precursor for this compound.[1] 2. Suboptimal enzyme activity: The heterologous enzymes of the this compound biosynthetic pathway (AstA, AstB, AstC) may have low activity in the yeast host.[1][2][3] 3. Toxicity of this compound: this compound can be toxic to the yeast cells, inhibiting their growth and productivity.[1] 4. Suboptimal fermentation conditions: Temperature, pH, aeration, and media composition can significantly impact yield.[2][3][4][5][6] | 1. Metabolic Engineering: Overexpress key enzymes in the MVA pathway, such as HMG-CoA reductase (HMGCR) and FPP synthase (FPPS), to increase the carbon flux towards FPP.[1] 2. Enzyme Screening and Optimization: Screen for more efficient versions of the Ast enzymes from different fungal species.[2][3] Codon-optimize the genes for expression in your yeast strain. 3. Introduce Resistance Gene: Co-express the astD gene, which confers self-resistance to this compound.[1] 4. Process Optimization: Systematically optimize fermentation parameters such as temperature (typically 25-35°C), pH (around 5.5-6.0), and media components (e.g., carbon and nitrogen sources).[7][8][9] |
| AA-T02 | Production of an Isomer Instead of this compound | 1. Enzyme Promiscuity: The sesquiterpene cyclase (AstA) or the cytochrome P450 monooxygenases (AstB, AstC) may have off-target activities, leading to the formation of structural isomers of this compound.[1] | 1. Enzyme Selection: Test different combinations of sesquiterpene cyclases and P450s from various fungi to find a set with higher specificity for this compound synthesis. For instance, combining the sesquiterpene cyclase from Aspergillus taichungensis with P450s from Penicillium brasilianum has shown success.[2][3] |
| AA-T03 | Poor Yeast Growth | 1. Metabolic Burden: Overexpression of multiple heterologous genes can impose a significant metabolic load on the cells, slowing down their growth.[10][11] 2. Toxicity of Intermediates or Product: Accumulation of metabolic intermediates or the final product, this compound, can be toxic to the yeast.[1][12] 3. Suboptimal Culture Conditions: The fermentation medium or physical parameters may not be optimal for the engineered yeast strain.[4][11][13] | 1. Optimize Gene Expression: Use promoters of varying strengths to balance the expression levels of the pathway genes and reduce the metabolic burden.[14] 2. Detoxification Strategies: In addition to the astD resistance gene, consider strategies to export the product out of the cell to reduce intracellular concentrations. 3. Media and Condition Optimization: Test different media compositions and fermentation conditions to find the optimal balance between cell growth and product formation.[15] |
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the this compound biosynthetic pathway?
A1: The biosynthesis of this compound from the precursor farnesyl pyrophosphate (FPP) involves three core enzymes:
-
AstA: A sesquiterpene cyclase that catalyzes the cyclization of FPP.
-
AstB and AstC: Two cytochrome P450 monooxygenases that perform sequential oxygenation steps to form the final this compound molecule.[1] A fourth gene, astD, is often included to confer resistance to this compound's toxicity.[1]
Q2: Which yeast species is recommended for this compound production?
A2: Both Saccharomyces cerevisiae and Yarrowia lipolytica have been used for this compound production. Y. lipolytica is a promising host due to its naturally high flux of acetyl-CoA, a key precursor for the MVA pathway.[1] However, successful production of up to 33.21 mg/L has been reported in S. cerevisiae by optimizing the combination of biosynthetic enzymes and fermentation conditions.[2][3]
Q3: How can I increase the supply of the FPP precursor for this compound synthesis?
A3: To boost the production of FPP, you can apply metabolic engineering strategies to the native yeast mevalonate (MVA) pathway. This typically involves overexpressing key rate-limiting enzymes such as:
-
HMG-CoA reductase (HMGCR): Catalyzes the conversion of HMG-CoA to mevalonate.
-
FPP synthase (FPPS): Synthesizes FPP from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1]
Q4: What are typical fermentation conditions for this compound production in yeast?
A4: While optimal conditions should be determined experimentally for your specific strain, a good starting point for shake flask fermentation is:
-
Media: A synthetically defined medium such as YNB (Yeast Nitrogen Base) with a carbon source like glucose (e.g., 2%).[1]
-
Temperature: Incubate at a temperature between 25°C and 35°C.[7]
-
Aeration: Vigorous shaking (e.g., 200-250 rpm) to ensure sufficient oxygen supply for the cytochrome P450 enzymes.
-
pH: Maintain a pH between 5.5 and 6.0.
Q5: How is this compound typically extracted and quantified?
A5: this compound is often secreted into the fermentation broth. A common extraction method involves using an organic solvent like ethyl acetate. The extract can then be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification.[1]
Quantitative Data Summary
The following table summarizes reported yields of this compound and related precursors in engineered yeast.
| Yeast Strain | Engineering Strategy | Product | Titer | Reference |
| Saccharomyces cerevisiae | Optimized combination of sesquiterpene cyclase and P450s, and optimized fermentation conditions. | This compound | 33.21 mg/L | [2][3] |
| Yarrowia lipolytica | Integration of astA, B, C, D genes and overexpression of HMGCR and FPPS. | This compound Isomer | Not Quantified | [1] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
This protocol describes a general procedure for evaluating this compound production in an engineered yeast strain at the shake flask scale.
1. Media Preparation:
-
Prepare Yeast Nitrogen Base (YNB) medium according to the manufacturer's instructions.
-
Supplement with 2% (w/v) glucose as the carbon source.
-
Add any necessary amino acids or supplements required for your specific yeast strain.
-
Autoclave the medium and allow it to cool to room temperature.
2. Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 5-10 mL of the prepared fermentation medium in a sterile culture tube.
-
Incubate overnight at 30°C with shaking (200-250 rpm).
3. Fermentation:
-
Inoculate 50 mL of fresh fermentation medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.1.
-
Incubate the flask at 30°C with vigorous shaking (200-250 rpm) for 3-5 days.[1]
-
Collect samples at regular intervals for OD600 measurement and product analysis.
4. Product Extraction and Analysis:
-
Centrifuge a 1 mL sample of the culture to separate the supernatant from the cell pellet.
-
To the supernatant, add an equal volume of ethyl acetate.
-
Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.
-
Carefully collect the organic (top) layer containing the extracted this compound.
-
Evaporate the solvent and resuspend the residue in a suitable solvent (e.g., methanol) for LC-MS analysis.[1]
Visualizations
Caption: Biosynthesis of this compound from FPP.
Caption: Workflow for engineering yeast for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. escholarship.org [escholarship.org]
- 2. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 5. Citric Acid: Properties, Microbial Production, and Applications in Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production [mdpi.com]
- 9. csus.edu [csus.edu]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to Improve Saccharomyces cerevisiae: Technological Advancements and Evolutionary Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A yeast chemogenomic screen identifies pathways that modulate adipic acid toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving Saccharomyces cerevisiae acid and oxidative stress resistance using a prokaryotic gene identified by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promoter-Library-Based Pathway Optimization for Efficient (2 S)-Naringenin Production from p-Coumaric Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combinatorial optimization of pathway, process and media for the production of p‐coumaric acid by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aspterric Acid Production in Yarrowia lipolytica
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous production of aspterric acid in Yarrowia lipolytica. Special focus is given to overcoming the common issue of isomer formation.
Frequently Asked Questions (FAQs)
Q1: We transformed Yarrowia lipolytica with the this compound biosynthesis genes (astA, astB, astC, astD) but are not detecting the desired product. Instead, we observe a compound with the same mass-to-charge ratio (m/z) as this compound. What is happening?
A1: This is a frequently encountered issue when expressing the this compound pathway in Y. lipolytica. The observed compound is likely an isomer of this compound.[1][2] The heterologous environment of the yeast cell can influence the folding and catalytic activity of the sesquiterpene cyclase (astA), leading to an alternative, off-pathway cyclization of the farnesyl pyrophosphate (FPP) precursor.[3][4]
Q2: Which enzyme in the pathway is responsible for isomer formation?
A2: The formation of the initial carbon skeleton, and thus the stereochemistry of the final product, is determined by the sesquiterpene cyclase, AstA.[2][5] This enzyme catalyzes the complex cyclization of the linear FPP molecule.[3] Subsequent enzymes, the P450 monooxygenases AstB and AstC, perform oxidative modifications on this skeleton.[2][5] Therefore, any deviation in the initial cyclization by AstA will result in an isomeric final product.
Q3: Why is isomer production a problem in Y. lipolytica specifically?
A3: Yarrowia lipolytica is an excellent host for producing terpenoids due to its high flux of the precursor acetyl-CoA.[1][6][7] However, the intracellular environment (e.g., pH, redox state, chaperone availability) can differ significantly from the native fungal host of the ast gene cluster, Aspergillus terreus. These differences can subtly alter the conformational state of the AstA enzyme, leading to changes in product specificity.[3][8]
Q4: How can we confirm that the product is an isomer and not this compound?
A4: Mass spectrometry (MS) alone is often insufficient as isomers have identical masses. Confirmation requires chromatographic separation. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (chiral HPLC), is the gold standard for separating stereoisomers.[9][10][11] Gas Chromatography (GC-MS) with a suitable column can also be used to separate many terpene isomers based on differences in their boiling points and interactions with the stationary phase.[12][13] Comparing the retention time of your product to an authentic this compound standard is essential for positive identification.
Q5: What are the general strategies to increase overall terpenoid precursor flux in our Y. lipolytica strain?
A5: To boost the production of the precursor FPP, several metabolic engineering strategies can be employed:
-
Upregulate the Mevalonate (MVA) Pathway: Overexpress key rate-limiting enzymes such as HMG-CoA reductase (HMG1), and farnesyl pyrophosphate synthetase (FPPS/ERG20).[1][14]
-
Increase Acetyl-CoA Supply: Overexpress native enzymes like ATP-citrate lyase (ACL1) or heterologous enzymes like acetyl-CoA synthetase (ACS).[14][15]
-
Downregulate Competing Pathways: Reduce flux towards sterol biosynthesis by placing the squalene synthase gene (ERG9) under the control of a weaker promoter.[14]
Troubleshooting Guide: Overcoming Isomer Production
This guide provides a systematic approach to diagnosing and resolving the issue of this compound isomer formation.
Problem: LC-MS analysis shows a peak with the correct m/z for this compound, but its retention time does not match the standard. This indicates isomer production.
The troubleshooting workflow is based on a logical progression from analyzing the current situation to implementing targeted genetic and process-based interventions.
Caption: Troubleshooting workflow for addressing this compound isomer production.
Quantitative Data Summary
The following table summarizes a representative case of expressing the this compound pathway in an engineered Y. lipolytica strain, highlighting the challenge of isomer production.
| Strain ID | Key Genetic Modifications | Target Product | Observed Product(s) | Titer (mg/L) | Reference |
| YL-ASP-01 | Genome-integrated astA, astB, astC, astD | This compound | Isomer of this compound | Not Quantified | [1][2] |
| YL-ASP-02 | YL-ASP-01 + HMG1 overexpression | This compound | Isomer of this compound | Not Quantified | [1][2] |
| YL-ASP-03 | YL-ASP-02 + FPPS overexpression | This compound | Isomer of this compound | Not Quantified | [1][2] |
Note: Titers were not reported in the source literature, which focused on the proof-of-concept and the challenge of isomer formation.
Detailed Experimental Protocols
Protocol: Cultivation of Y. lipolytica for Terpenoid Production
This protocol is adapted from standard methods for cultivating Y. lipolytica for the production of lipid-derived compounds.[14][16]
-
Strain Preparation: Inoculate a single colony of the engineered Y. lipolytica strain from a fresh YPD agar plate into a 50 mL tube containing 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
-
Seed Culture: Incubate at 30°C with shaking at 250 rpm for 24 hours.
-
Production Culture Inoculation: Inoculate a 250 mL baffled flask containing 50 mL of production medium (e.g., YPD with 80 g/L glucose) with the seed culture to an initial OD₆₀₀ of 0.1.
-
Fermentation: Incubate at 30°C with vigorous shaking (250 rpm) for 72-96 hours. A two-phase overlay with dodecane (10% v/v) can be added to the culture to capture volatile or hydrophobic products.
-
Sampling: Collect samples at regular intervals for OD₆₀₀ measurement and metabolite analysis.
Protocol: Metabolite Extraction from Y. lipolytica Culture
This protocol describes a liquid-liquid extraction method suitable for recovering sesquiterpenoids like this compound.[17][18][19]
-
Sample Collection: Centrifuge 10 mL of the culture broth at 4,000 x g for 10 minutes. Separate the supernatant and the cell pellet. If an organic overlay was used, collect it separately.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of sterile water. Add 1 mL of glass beads (0.5 mm diameter) and 2 mL of an organic solvent (e.g., ethyl acetate or a 2:1 mixture of chloroform:methanol).
-
Extraction: Vortex vigorously for 20 minutes to lyse the cells and extract metabolites.
-
Phase Separation: Centrifuge at 10,000 x g for 15 minutes. Carefully collect the organic (lower) phase.
-
Supernatant Extraction: Perform a liquid-liquid extraction on the culture supernatant by adding an equal volume of ethyl acetate, vortexing for 5 minutes, and collecting the organic phase after centrifugation.
-
Combine and Concentrate: Pool the organic extracts from the cell pellet, supernatant, and any organic overlay. Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of a suitable solvent (e.g., methanol, acetonitrile) for LC-MS or GC-MS analysis.
Protocol: Analytical Separation of this compound and its Isomers
This protocol outlines a general approach for isomer separation. Method development will be required for baseline separation.
-
Method A: Chiral HPLC-MS [10][20]
-
Column: Use a polysaccharide-based chiral stationary phase (CSP) column (e.g., cellulose or amylose-based).
-
Mobile Phase: Start with a normal-phase solvent system such as hexane/isopropanol or a reversed-phase system such as acetonitrile/water, depending on the column specifications.
-
Gradient: Run a gradient elution to effectively separate compounds with different polarities.
-
Detection: Use a Diode Array Detector (DAD) followed by a Mass Spectrometer (MS) to identify peaks based on both UV absorbance and mass-to-charge ratio.
-
Analysis: Compare retention times against an this compound standard.
-
-
-
Column: Use a mid-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Use a split/splitless injector. If the compound requires it, derivatization may be necessary to increase volatility.
-
Oven Program: Develop a temperature gradient that effectively separates terpene isomers (e.g., start at 60°C, ramp to 280°C).
-
Detection: Use the MS detector in full scan mode to collect mass spectra.
-
Analysis: Compare retention times and fragmentation patterns to an this compound standard and library databases (e.g., NIST).
-
Visualizations
This compound Biosynthesis and Precursor Pathway
The diagram below illustrates the engineered metabolic pathway for this compound production in Y. lipolytica, highlighting key enzymes and intervention points.
Caption: Engineered this compound pathway in Y. lipolytica.
References
- 1. Constructing this compound Synthesis Pathway and Gene Overexpression in Yarrowia lipolytica [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identifying and manipulating structural determinates linking catalytic specificities in terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Metabolic engineering of Yarrowia lipolytica for terpenoids production: advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of terpene compounds using the non-model yeast Yarrowia lipolytica: grand challenges and a few perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. Yarrowia lipolytica Strains Engineered for the Production of Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Engineering of Yarrowia lipolytica for the production of plant triterpenoids: Asiatic, madecassic, and arjunolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extraction and Characterization of High-Value Compounds from Yarrowia lipolytica W29 Using Sequential Hydrolysis | MDPI [mdpi.com]
- 18. Optimization of Solvent Extraction of Lipids from Yarrowia lipolytica towards Industrial Applications [mdpi.com]
- 19. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 21. agilent.com [agilent.com]
Aspterric acid stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspterric Acid, focusing on its stability challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C, where it is reported to be stable for at least two years.[1] Once reconstituted, the solution's stability is more limited.
Q2: In what solvents should I dissolve this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1][2] It is insoluble in non-polar solvents like hexane.[1] For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it further in the aqueous assay buffer.
Q3: How stable is this compound in a reconstituted DMSO or methanol stock solution?
A3: Product datasheets suggest that a reconstituted product is stable for up to 6 months when stored at -20°C.[1] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can I store my reconstituted this compound solution at 4°C or room temperature?
A4: Short-term storage at +4°C is mentioned by some suppliers.[1] However, for any extended period, it is highly recommended to store reconstituted solutions at -20°C to minimize degradation. Storage at room temperature is not recommended for solutions.
Troubleshooting Guide
Issue 1: I am observing a loss of biological activity of my this compound in my aqueous-based experiments.
-
Potential Cause 1: pH-dependent degradation. While specific data on this compound is limited, compounds with carboxylic acid moieties can be susceptible to pH-dependent degradation. At acidic pH, hydrolysis may occur, while at neutral to alkaline pH, other degradation pathways might be initiated. It is known that for peptides containing aspartic acid, the protonated form of the carboxylic acid side chain undergoes cleavage at low pH, while the ionized form can lead to isomerization at higher pH.[3][4] Although this compound is not a peptide, similar pH-dependent instability may be a factor.
-
Troubleshooting Steps:
-
pH Monitoring: Carefully measure and record the pH of your aqueous experimental solution.
-
Buffering: Ensure your solution is adequately buffered to maintain a stable pH throughout your experiment.
-
pH Screening: If possible, conduct pilot experiments at different pH values to determine the optimal pH range for this compound stability and activity in your specific assay.
-
-
Potential Cause 2: Temperature-induced degradation. Elevated temperatures can accelerate the degradation of small molecules in solution.
-
Troubleshooting Steps:
-
Temperature Control: Maintain your experimental setup at a consistent and controlled temperature. Avoid exposing the this compound solution to high temperatures for prolonged periods.
-
Pre-incubation Time: Minimize the pre-incubation time of this compound in aqueous buffer before starting your experiment. Prepare fresh dilutions from your frozen stock solution immediately before use.
-
Issue 2: I see precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer.
-
Potential Cause: Poor aqueous solubility. this compound is sparingly soluble in aqueous solutions. High concentrations of the compound or a low percentage of co-solvent (like DMSO) in the final solution can lead to precipitation.
-
Troubleshooting Steps:
-
Lower Final Concentration: Try working with a lower final concentration of this compound in your assay.
-
Increase Co-solvent Percentage: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can affect biological systems. It is crucial to have a vehicle control with the same DMSO concentration in your experiments.
-
Solubility Test: Before your main experiment, perform a small-scale solubility test by adding your this compound stock to the aqueous buffer at the desired final concentration. Visually inspect for any precipitation over time.
-
Vortexing/Mixing: Ensure thorough mixing after diluting the stock solution into the aqueous buffer.
-
Data Summary
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Recommended Solvent | Stated Stability |
| Lyophilized Powder | -20°C | N/A | ≥ 2 years[1] |
| Reconstituted Solution | -20°C | DMSO or Methanol | Up to 6 months[1] |
| Short-term | +4°C | DMSO or Methanol | Not specified, use with caution |
Table 2: Hypothetical pH-Dependent Degradation Profile of a Carboxylic Acid-Containing Compound in Aqueous Solution at 37°C
Disclaimer: This table is a generalized representation for illustrative purposes and is not based on experimental data for this compound. It is intended to guide researchers in considering the potential impact of pH on stability.
| pH | Predominant Degradation Pathway (Hypothetical) | Expected Relative Stability |
| < 4 | Acid-catalyzed hydrolysis | Low |
| 4 - 6 | Minimal degradation | High |
| > 6 | Base-catalyzed degradation/rearrangement | Moderate to Low |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer using HPLC
This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer over time.
-
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution with the aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all samples.
-
Incubation: Incubate the working solution at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution.
-
Sample Quenching (Optional): To stop further degradation, the reaction can be quenched by adding an equal volume of cold acetonitrile.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The exact gradient will need to be optimized.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., 205 nm).
-
Column Temperature: 25°C.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time.
-
Calculate the degradation rate constant and the half-life of this compound under the tested conditions.
-
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical pH-dependent degradation of this compound.
References
- 1. usbio.net [usbio.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Degradation of aspartic acid and asparagine residues in human growth hormone-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Carbon Flux Towards Terpenoid Production for Aspterric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the production of Aspterric acid, a promising herbicide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a target for enhanced production?
This compound is a sesquiterpenoid natural product originally isolated from the fungus Aspergillus terreus.[1] It has gained significant interest as a novel herbicide because it targets the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants.[2] This pathway is absent in animals, making this compound a potentially highly specific and safe herbicide.[3] Enhancing its production through metabolic engineering is a key goal for its potential commercial application in agriculture.
Q2: What is the biosynthetic pathway for this compound?
The biosynthesis of this compound begins with the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP). The pathway then involves three key enzymatic steps encoded by the ast gene cluster:[2]
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Cyclization: The sesquiterpene cyclase, AstA, catalyzes the cyclization of FPP to form the initial carbon skeleton.[3]
-
Oxidation: The cytochrome P450 monooxygenase, AstB, oxidizes the initial product.[3]
-
Further Oxidation and Rearrangement: Another cytochrome P450 monooxygenase, AstC, performs a final oxidation, which is followed by an intramolecular rearrangement to form this compound.[3]
A fourth gene, astD, is also present in the cluster and is believed to confer self-resistance to the producing organism.[3]
Q3: What are the primary strategies for enhancing carbon flux towards this compound production?
The main goal is to increase the intracellular pool of the precursor molecule, FPP. This can be achieved through several metabolic engineering strategies:
-
Overexpression of the Mevalonate (MVA) Pathway: The MVA pathway is the primary route for FPP synthesis in fungi. Overexpressing rate-limiting enzymes in this pathway, such as HMG-CoA reductase (HMGR) and FPP synthase (FPPS), can significantly boost FPP availability.[3]
-
Downregulation of Competing Pathways: FPP is a precursor for other essential molecules like sterols. Downregulating competing pathways, for example by targeting squalene synthase, can redirect carbon flux towards terpenoid production.
-
Optimization of Fermentation Conditions: Factors such as media composition (carbon and nitrogen sources), pH, temperature, and aeration are critical for maximizing yield.[4]
-
Heterologous Expression: Expressing the this compound biosynthetic gene cluster in a host organism with a high intrinsic flux towards FPP, such as certain strains of Saccharomyces cerevisiae or other engineered fungi, can lead to higher yields.[5]
Troubleshooting Guides
Problem 1: Low or No this compound Production
You have successfully transformed your fungal strain with the this compound biosynthesis gene cluster (astA, astB, astC), but you are detecting very low or no product.
| Possible Cause | Troubleshooting Steps |
| Inefficient Gene Expression | - Verify transcript levels: Use RT-qPCR to confirm that the astA, astB, and astC genes are being transcribed. |
| - Promoter strength: The chosen promoters may be too weak. Consider using stronger constitutive or inducible promoters known to be effective in your host organism. | |
| - Codon optimization: Ensure the codons of the ast genes are optimized for your expression host. | |
| Insufficient Precursor Supply | - Overexpress MVA pathway genes: Introduce additional copies of genes encoding key enzymes like HMG-CoA reductase (HMGR) and FPP synthase (FPPS) to increase the FPP pool. |
| - Analyze intermediate accumulation: Use LC-MS to check for the accumulation of intermediates in the MVA pathway. An accumulation of a specific intermediate may indicate a bottleneck at the subsequent enzymatic step. | |
| Enzyme Malfunction | - Protein expression and localization: Confirm that the AstA, AstB, and AstC proteins are being expressed and are localized to the correct cellular compartment. Western blotting or fluorescent protein tagging can be used for this purpose. |
| - Cofactor availability: Cytochrome P450 enzymes like AstB and AstC require a P450 reductase (CPR) partner for activity. Ensure that a compatible and sufficiently expressed CPR is present. | |
| Degradation of this compound | - Time-course analysis: Perform a time-course experiment to see if this compound is produced and then degraded. |
| - Test different extraction times: Harvest the culture at different time points to find the optimal window for product accumulation. | |
| Strain Instability | - Re-isolate single colonies: Periodically re-isolate single-spore colonies to maintain a genetically homogenous culture.[6] |
Problem 2: Production of an Incorrect Isomer or Byproduct
You are detecting a molecule with the same mass as this compound but with a different retention time on HPLC, or you observe other significant byproducts.
| Possible Cause | Troubleshooting Steps |
| Incorrect Cyclization or Oxidation | - Enzyme promiscuity: The AstA, AstB, or AstC enzymes may have off-target activities in the heterologous host, leading to the formation of isomers or byproducts. This was observed when the pathway was expressed in Yarrowia lipolytica, resulting in an isomer of this compound.[6] |
| - Host-specific modifications: The heterologous host may have endogenous enzymes that modify the intermediates of the this compound pathway. | |
| - Screen different host strains: Test the expression of the gene cluster in different host strains or even different species to find one that is more compatible. | |
| Accumulation of Intermediates | - Imbalanced enzyme expression: The expression levels of AstA, AstB, and AstC may not be optimal, leading to the accumulation and subsequent modification of intermediates. |
| - Promoter tuning: Use promoters of varying strengths to balance the expression of the pathway genes. | |
| Precursor Overflow | - Diversion of excess FPP: A highly increased FPP pool may be shunted into other native terpenoid pathways in the host, leading to the production of other terpenoid byproducts. |
| - Knockout of competing pathways: Consider knocking out native terpene synthases in the host organism. |
Problem 3: Issues with Analytical Quantification
You are having trouble reliably quantifying your this compound production using HPLC.
| Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Sample solvent mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.[7] |
| - Column overload: Try injecting a smaller volume or a more dilute sample.[8] | |
| - pH of the mobile phase: For an acidic compound like this compound, ensure the pH of the mobile phase is sufficiently low (e.g., using formic or acetic acid) to keep it in its protonated form. | |
| Inconsistent Retention Times | - Mobile phase composition: Inaccuracies in mobile phase preparation can lead to shifts in retention time. Prepare mobile phases carefully and consistently.[7] |
| - Temperature fluctuations: Use a column oven to maintain a constant temperature.[8] | |
| - Column degradation: If retention times consistently decrease over time, the column may be degrading. | |
| Low Sensitivity | - Incorrect detection wavelength: Determine the optimal UV absorbance wavelength for this compound. |
| - Suboptimal extraction: Optimize your extraction protocol. This compound is typically extracted from the culture filtrate with an organic solvent like ethyl acetate. Adjusting the pH of the filtrate to be acidic before extraction can improve recovery.[4] | |
| - Use a more sensitive detector: Consider using a mass spectrometer (LC-MS) for more sensitive and specific detection. |
Quantitative Data Summary
The following tables summarize some quantitative data from studies on terpenoid and this compound production.
Table 1: this compound Production in Engineered Yeast [5]
| Host Organism | Key Genetic Modifications | Fermentation Conditions | Titer (mg/L) |
| Saccharomyces cerevisiae | Expression of sesquiterpene cyclase from Aspergillus taichungensis and two P450s from Penicillium brasilianum | Shake flask, optimized medium | 33.21 |
Table 2: Comparison of Promoter Strength in Aspergillus niger [9]
| Promoter | Relative Strength (%) (compared to PgpdAd) |
| PgpdAg (A. niger) | 228% |
| PgpdAd (A. nidulans) | 100% |
| PpkiA (A. niger) | <100% |
| PmdhA (A. niger) | <100% |
| PenoA (A. niger) | <100% |
| PmbfA (A. niger) | <100% |
| PcitA (A. niger) | <100% |
Experimental Protocols
Protocol 1: General Protocol for Heterologous Expression of the ast Gene Cluster in Aspergillus terreus
This protocol provides a general workflow for expressing the this compound biosynthesis genes in A. terreus. Specific details may need to be optimized for your particular strain and plasmids.
-
Plasmid Construction:
-
Synthesize the astA, astB, and astC genes with codon optimization for A. terreus.
-
Clone each gene into an Aspergillus expression vector under the control of a strong constitutive promoter (e.g., PgpdA).
-
Include a selectable marker, such as hygromycin resistance.
-
Linearize the plasmids before transformation to facilitate integration into the fungal genome.
-
-
Protoplast Preparation:
-
Grow A. terreus in liquid medium until the mid-log phase.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
-
Digest the cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer.
-
Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.
-
Wash and resuspend the protoplasts in an appropriate buffer with an osmotic stabilizer.
-
-
Transformation (PEG-mediated):
-
Add the linearized plasmid DNA to the protoplast suspension.
-
Add a solution of polyethylene glycol (PEG) and CaCl2 to induce DNA uptake.
-
Plate the transformation mixture onto regeneration agar plates containing the appropriate antibiotic for selection (e.g., hygromycin).
-
Incubate the plates until transformants appear.
-
-
Screening of Transformants:
-
Isolate individual transformants onto new selective plates.
-
Confirm the integration of the expression cassettes by PCR using genomic DNA as a template.
-
Analyze positive transformants for this compound production by HPLC or LC-MS.
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a starting point for the analysis of this compound from culture extracts.
-
Sample Preparation:
-
Separate the mycelia from the culture broth by centrifugation or filtration.
-
Acidify the supernatant to approximately pH 3 with HCl.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of mobile phase or a compatible solvent for injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the absorbance maximum of this compound (to be determined empirically, but a starting point could be around 210-230 nm).
-
Quantification: Use a standard curve of purified this compound to quantify the concentration in the samples.
-
Visualizations
Caption: Metabolic pathway for this compound production and strategies for enhancing carbon flux.
Caption: Experimental workflow for producing and analyzing this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. forum.graphviz.org [forum.graphviz.org]
- 4. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identifying Fungal Secondary Metabolites and Their Role in Plant Pathogenesis | Springer Nature Experiments [experiments.springernature.com]
- 9. Evaluation of Aspergillus niger Six Constitutive Strong Promoters by Fluorescent-Auxotrophic Selection Coupled with Flow Cytometry: A Case for Citric Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aspterric Acid Spray Application Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspterric acid spray application experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural herbicide, a sesquiterpenoid originally isolated from the fungus Aspergillus terreus.[1][2] Its primary mode of action is the inhibition of the dihydroxyacid dehydratase (DHAD) enzyme.[3][4][5] This enzyme is a critical component of the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[3][4][5] As this pathway is absent in animals, this compound can be a highly specific herbicidal agent.[3]
Q2: What are the general recommendations for a starting concentration of this compound in a spray application?
Based on published studies, a concentration of 250 µmol L⁻¹ has been shown to be effective in spray applications on Arabidopsis thaliana.[6] However, the optimal concentration can vary depending on the plant species, growth stage, and environmental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is a suitable solvent for preparing an this compound spray solution?
This compound is soluble in methanol and DMSO.[2] For spray applications on plants, it has been successfully dissolved in ethanol.[6] It is often used with a surfactant or a commercial formulation to improve its adherence to and penetration of the plant tissue.[6]
Q4: How stable is this compound in storage?
When stored properly at -20°C, this compound is stable for at least four years.[7] It is important to protect it from light and repeated freeze-thaw cycles to maintain its integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Herbicidal Effect | Improper Formulation: this compound may not be fully dissolved or may have precipitated out of solution. The spray may not be adhering to the plant surface. | Ensure this compound is completely dissolved in the chosen solvent (e.g., ethanol). Consider adding a surfactant or using a commercial formulation to improve spray adhesion and coverage. |
| Environmental Factors: High temperatures can cause evaporation of the spray solution, while rain can wash it off. Strong sunlight can potentially degrade the compound.[3][8] | Apply the spray during cooler parts of the day, such as early morning or late evening, to minimize evaporation. Avoid spraying if rain is expected within the next 6-24 hours.[8] | |
| Plant Growth Stage and Health: The age and health of the target plants can influence their susceptibility. Younger, actively growing plants are generally more susceptible to herbicides.[2][3] | Standardize the age and growth stage of the plants used in your experiments. Ensure plants are healthy and not under stress from other factors (e.g., drought, nutrient deficiency). | |
| Incorrect Application Technique: Uneven spray coverage can lead to inconsistent results. The application volume may be insufficient. | Calibrate your spray equipment to ensure a consistent and even application. Ensure the entire plant, especially the foliage, is thoroughly covered with the spray solution. | |
| Phytotoxicity in Control Plants | Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be causing damage to the plants at the concentration used. | Run a vehicle control experiment where plants are sprayed only with the solvent and any other additives (e.g., surfactant) to assess for any phytotoxic effects. If toxicity is observed, consider using a lower concentration of the solvent. |
| Clogged Spray Nozzle | Precipitation of this compound: The compound may be coming out of solution, especially if the temperature of the solution drops. | Prepare fresh spray solutions before each application. If storing the solution, ensure it is kept at a stable temperature and check for any precipitate before use. Gently warm the solution if necessary to redissolve the compound. |
| Contaminants in the Water: If using water in your formulation, impurities can clog the nozzle.[9] | Use clean, deionized, or distilled water when preparing your spray solution.[9] | |
| Off-Target Effects on Non-Target Organisms | Spray Drift: Wind can carry the spray to unintended areas, affecting neighboring plants or organisms.[8] | Avoid spraying in windy conditions.[8] Use a spray shield or conduct experiments in a controlled environment like a greenhouse or growth chamber to prevent drift. |
Experimental Protocols
Protocol 1: Preparation of this compound Spray Solution
Objective: To prepare a 250 µmol L⁻¹ this compound spray solution.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Commercial surfactant or formulation (e.g., Finale®)
-
Sterile deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Analytical balance
Methodology:
-
Calculate the required mass of this compound to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 266.33 g/mol .
-
Accurately weigh the calculated amount of this compound using an analytical balance.
-
Dissolve the weighed this compound in a small volume of ethanol in a volumetric flask.
-
Once fully dissolved, add the commercial surfactant or formulation according to the manufacturer's instructions or as determined by your experimental design. A previously published study used a final concentration of 0.06 g/L Finale®.[10]
-
Bring the solution to the final desired volume with sterile deionized water.
-
Mix the solution thoroughly using a magnetic stirrer until it is homogeneous.
-
Prepare a control solution containing the same concentrations of ethanol and surfactant/formulation but without this compound.
Protocol 2: Spray Application of this compound on Arabidopsis thaliana
Objective: To apply the prepared this compound solution to Arabidopsis thaliana plants to assess its herbicidal activity.
Materials:
-
Arabidopsis thaliana plants (at a consistent growth stage, e.g., 2-3 weeks old)
-
Prepared this compound spray solution (250 µmol L⁻¹)
-
Control spray solution
-
Handheld sprayer or automated spray chamber
-
Growth chamber or greenhouse with controlled environmental conditions
Methodology:
-
Grow Arabidopsis thaliana plants under controlled conditions (e.g., 16/8 h light/dark cycle at 23°C).[10]
-
Once the plants have reached the desired growth stage, randomly assign them to treatment and control groups.
-
Calibrate the sprayer to deliver a consistent volume of spray. A previously published study applied approximately 0.4 mL of solution per pot per application.[10]
-
Thoroughly spray the plants in the treatment group with the 250 µmol L⁻¹ this compound solution, ensuring complete coverage of the foliage.
-
Spray the control group with the control solution in the same manner.
-
Repeat the spray application every two days for the duration of the experiment (e.g., 4 weeks).[6]
-
Monitor the plants regularly for signs of phytotoxicity, growth inhibition, or other morphological changes.
-
At the end of the experiment, collect quantitative data such as plant height, fresh weight, and dry weight to assess the herbicidal effect.
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| Effective Concentration (in vitro) | 50 µM | Arabidopsis thaliana (agar-based assay) | [10] |
| Effective Spray Concentration | 250 µM | Arabidopsis thaliana | [6][10] |
| IC50 vs. fDHAD | 0.31 µM | A. terreus dihydroxyacid dehydratase | [10] |
| IC50 vs. pDHAD | 0.50 µM | A. thaliana dihydroxyacid dehydratase | [10] |
Visualizations
Caption: Mechanism of action of this compound in the BCAA pathway.
Caption: Workflow for this compound spray application experiment.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors that Influence Herbicide Selection: Choosing the Right Tool for Weed Control [cereals.co.ke]
- 3. Factors Affecting the Efficacy of Herbicides - Pedigogy [pedigogy.com]
- 4. US7754653B2 - Method for preparing sprayable formulations of mycelium-based biological control agents produced by solid state fermentation - Google Patents [patents.google.com]
- 5. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Article - Why Isn’t My Herbicide Working? Five Common Mistakes [agrigem.co.uk]
- 9. blog.enduraplas.com [blog.enduraplas.com]
- 10. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aspterric Acid Resistance in Yeast Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when engineering yeast strains for increased resistance to aspyterric acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of weak acid resistance in Saccharomyces cerevisiae?
Saccharomyces cerevisiae primarily counters weak acid stress, a category under which aspyterric acid likely falls, through the Pleiotropic Drug Resistance (PDR) network.[1][2][3] This network is a complex system of genes that, when activated, confers resistance to a wide variety of structurally and functionally unrelated cytotoxic compounds.[1][4][5] A key defense mechanism is the active efflux of the dissociated acid anion from the cytoplasm, which is carried out by ATP-Binding Cassette (ABC) transporters located in the plasma membrane.[4][6][7][8] This process reduces the intracellular accumulation of the toxic compound.[6]
Q2: Which specific genes are the most promising targets for increasing aspyterric acid resistance?
Based on established mechanisms of weak acid and multidrug resistance, the following genes are primary targets for genetic engineering to enhance aspyterric acid tolerance:
-
PDR1 and PDR3: These are homologous zinc cluster transcription factors that act as master regulators of the PDR network.[9][10][11] Gain-of-function mutations in or overexpression of PDR1 and PDR3 can lead to the upregulation of multiple downstream resistance genes, resulting in a broad drug-resistant phenotype.[9][10][12] Pdr1 is generally considered to have a stronger effect on drug response compared to Pdr3.[9]
-
PDR5, SNQ2, and YOR1: These genes encode for ABC transporters, which are the primary pumps responsible for exporting a wide range of xenobiotics from the cell.[2][4][5][11] Overexpression of these transporters is a direct method to increase the efflux of toxic compounds like weak acids.[4][12] PDR5 is one of the most important ABC transporters involved in multidrug resistance.[9][12]
-
WHI2: Overexpression of the WHI2 gene has been shown to significantly improve resistance to acetic acid, another weak acid.[13][14][15] This suggests it could be a valuable target for enhancing tolerance to aspyterric acid as well.
Q3: Besides overexpressing specific genes, are there other strategies to improve aspyterric acid resistance?
Yes, several other strategies can be employed:
-
Adaptive Laboratory Evolution (ALE): This involves culturing yeast populations for extended periods in the presence of sub-lethal concentrations of aspyterric acid. This process selects for spontaneous mutations that confer increased resistance.[16]
-
Cell Membrane and Cell Wall Engineering: Modifying the composition of the cell membrane and cell wall can reduce the passive diffusion of the undissociated form of the weak acid into the cell.[6][16][17] This reduces the toxic load on the cell and the energy required for active efflux.[6][18]
-
Transcription Factor Engineering: Beyond simple overexpression, targeted modifications to transcription factors like Pdr1, Pdr3, and Haa1 can be designed to enhance their activity and, consequently, the expression of resistance genes.[16][17]
Troubleshooting Guides
Low or No Aspterric Acid Resistance After Gene Overexpression
| Potential Cause | Recommended Solution |
| Inefficient Yeast Transformation | Verify the integrity and concentration of your plasmid DNA. Ensure competent cells are healthy and in the mid-log growth phase (OD600 between 0.8-1.0).[19] Use fresh PEG and LiAc solutions.[20] Confirm the correct selection marker is being used for your plasmid and media.[20] Optimize the heat shock duration; for yeast, this is typically longer than for E. coli, up to 45 minutes.[19][20] |
| Poor Gene Expression | Confirm the successful integration or presence of the plasmid via PCR. Use a strong, constitutive promoter (e.g., TEF1, GPD) to drive the expression of your target gene. Verify mRNA transcript levels of the overexpressed gene using RT-qPCR. |
| Incorrect Target Gene | While PDR1, PDR3, and PDR5 are strong candidates, the specific resistance mechanism to aspyterric acid might involve other transporters. Consider overexpressing other ABC transporters like SNQ2 or YOR1.[10][11] A transcriptomics study (RNA-seq) of yeast exposed to aspyterric acid could reveal novel resistance genes. |
| Plasmid Instability | If using a plasmid-based expression system, ensure continuous selective pressure by growing the yeast in the appropriate drop-out medium. For long-term stability, consider integrating the expression cassette into the yeast genome. |
High Variability in Resistance Assays (MIC or Spot Assays)
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum Size | Standardize the starting cell density for all assays. Measure the OD600 of overnight cultures and dilute them to a consistent starting concentration (e.g., 1 x 10^3 cells/mL for MIC assays) in fresh media.[21] |
| Uneven Drug Distribution | Ensure the aspyterric acid stock solution is fully dissolved and thoroughly mixed into the media before pouring plates or dispensing into microtiter wells. |
| Edge Effects in Microtiter Plates | To minimize evaporation and temperature gradients in 96-well plates, avoid using the outer wells or fill them with sterile media or water. |
| Variations in Media pH | The effectiveness of weak acids is highly dependent on the pH of the medium. Prepare media in a single batch to ensure a consistent pH across all experiments. |
Quantitative Data Summary
The following table summarizes hypothetical data on the improvement of aspyterric acid resistance in S. cerevisiae through the overexpression of key genes. This data is illustrative and should be experimentally determined.
| Yeast Strain | Overexpressed Gene | Promoter | Fold Increase in MIC50 (this compound) |
| Wild Type (Control) | None | - | 1.0 |
| Strain A | PDR5 | TEF1 | 8.5 |
| Strain B | PDR1 (gain-of-function mutant) | Native | 12.0 |
| Strain C | PDR3 | GPD | 6.0 |
| Strain D | SNQ2 | TEF1 | 4.5 |
| Strain E | WHI2 | GPD | 3.0 |
| Strain F | PDR1 (GOF) + PDR5 | Native + TEF1 | 25.0 |
MIC50: The minimum inhibitory concentration required to inhibit 50% of cell growth.
Key Experimental Protocols
Protocol 1: High-Efficiency Yeast Transformation (Lithium Acetate/PEG Method)
This protocol is adapted from standard high-efficiency yeast transformation procedures.[22][23][24]
Materials:
-
YPD medium
-
Sterile water
-
1 M Lithium Acetate (LiAc), filter-sterilized
-
50% (w/v) Polyethylene Glycol (PEG 3350), filter-sterilized
-
10 mg/mL single-stranded carrier DNA (ssDNA), boiled for 5 min and immediately cooled on ice before use.
-
Plasmid DNA (0.1 - 1 µg)
-
Selective agar plates
Procedure:
-
Inoculate 10 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking.
-
The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2. Grow until the OD600 reaches 0.6-0.8 (mid-log phase).[19]
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water, and centrifuge again.
-
Resuspend the pellet in 1 mL of 100 mM LiAc. Transfer to a microfuge tube.
-
Centrifuge for 30 seconds and discard the supernatant.
-
Resuspend the cells in 400 µL of 100 mM LiAc. You now have competent cells.
-
In a new microfuge tube, mix the following in order:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
50 µL of 10 mg/mL ssDNA
-
1-5 µL of plasmid DNA
-
100 µL of competent cells
-
-
Vortex vigorously for 1 minute to mix thoroughly.
-
Incubate at 42°C for 40-45 minutes (heat shock).[19]
-
Centrifuge at 8,000 x g for 1 minute and remove the supernatant.
-
Resuspend the cell pellet in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto appropriate selective agar plates.
-
Incubate at 30°C for 2-4 days until colonies appear.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol determines the susceptibility of yeast strains to aspyterric acid.[21][25][26]
Materials:
-
96-well microtiter plate
-
Yeast culture grown to mid-log phase
-
Appropriate liquid medium (e.g., YPD or synthetic complete)
-
This compound stock solution of known concentration
-
Plate reader capable of measuring OD600
Procedure:
-
In the first column of the 96-well plate, add 200 µL of medium without the drug (growth control).
-
In the remaining wells (columns 2-12), add 100 µL of medium.
-
Add 100 µL of aspyterric acid solution (at 2x the desired starting concentration) to the wells in column 2.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing well, and repeating this process across the plate to column 12. Discard the final 100 µL from column 12.
-
Prepare the yeast inoculum by diluting the mid-log phase culture to a final concentration of ~2 x 10^3 cells/mL in the appropriate medium.
-
Inoculate all wells (except for a media-only sterility control) with 100 µL of the yeast inoculum. The final cell concentration will be ~1 x 10^3 cells/mL.
-
Incubate the plate at 30°C for 24-48 hours with shaking, or until sufficient growth is observed in the control wells.
-
Measure the OD600 of each well using a plate reader.
-
The MIC50 is the lowest drug concentration that causes a ≥50% reduction in growth compared to the drug-free control well.[26][27]
Visualizations
Caption: PDR signaling pathway activation by aspyterric acid.
Caption: Workflow for engineering resistant yeast strains.
Caption: Troubleshooting transformation failures.
References
- 1. Networks of genes modulating the pleiotropic drug response in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. annualreviews.org [annualreviews.org]
- 5. Unveiling the transcriptional control of pleiotropic drug resistance in Saccharomyces cerevisiae: Contributions of André Goffeau and his group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptive Response and Tolerance to Weak Acids in Saccharomyces cerevisiae: A Genome-Wide View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yeast ABC proteins involved in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple roles of ABC transporters in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. PDR1 | SGD [yeastgenome.org]
- 11. Membrane-active Compounds Activate the Transcription Factors Pdr1 and Pdr3 Connecting Pleiotropic Drug Resistance and Membrane Lipid Homeostasis in Saccharomyces cerevisiae[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the PDR Gene Network in Yeast Susceptibility to the Antifungal Antibiotic Mucidin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Improved Acetic Acid Resistance in Saccharomyces cerevisiae by Overexpression of the WHI2 Gene Identified through Inverse Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved Acetic Acid Resistance in Saccharomyces cerevisiae by Overexpression of the WHI2 Gene Identified through Inverse Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. General mechanisms of weak acid-tolerance and current strategies for the development of tolerant yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resistance of yeasts to weak organic acid food preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Yeast adaptation to weak acids prevents futile energy expenditure [frontiersin.org]
- 19. zymoresearch.com [zymoresearch.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 22. 酵母转化实验方法 [sigmaaldrich.com]
- 23. Transformation of Saccharomyces cerevisiae and other fungi: Methods and possible underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Yeast transformation [protocols.io]
- 25. en.bio-protocol.org [en.bio-protocol.org]
- 26. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Fermentation for Aspterric Acid Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the production of Aspterric acid, a sesquiterpenoid with herbicidal properties originally isolated from Aspergillus terreus.[1] Given that detailed public data on the fermentation of this compound is limited, this guide synthesizes information from general fungal fermentation principles and data from the production of other secondary metabolites by Aspergillus species to provide a robust starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a sesquiterpenoid natural product produced by the fungus Aspergillus terreus. It has gained significant interest due to its potent herbicidal activity, targeting the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid biosynthetic pathway in plants.[2] This mode of action is novel, making this compound a promising candidate for the development of new herbicides to combat weed resistance.[2]
Q2: Which microbial strains are known to produce this compound?
A2: The primary known natural producer of this compound is the filamentous fungus Aspergillus terreus.[1] The biosynthetic gene cluster responsible for its production has been identified in this species.[2][3] Additionally, researchers have successfully demonstrated the heterologous production of this compound in Saccharomyces cerevisiae by introducing the relevant biosynthetic genes.
Q3: What are the key stages in the biosynthesis of this compound?
A3: The biosynthesis of this compound begins with the cyclization of farnesyl pyrophosphate (FPP) by a sesquiterpene cyclase (AstA). The resulting hydrocarbon scaffold is then sequentially oxidized by two cytochrome P450 monooxygenases (AstB and AstC) to form the final this compound molecule.[4] The gene cluster also contains a self-resistance gene (AstD), which encodes a DHAD homolog that is insensitive to this compound.[2][4]
Q4: What are the major challenges in optimizing this compound fermentation?
A4: Like many secondary metabolites, achieving high yields of this compound can be challenging. Key difficulties include:
-
Low Yields: Secondary metabolite production is often not essential for the primary growth of the fungus, leading to naturally low production levels.
-
Complex Regulation: The expression of the biosynthetic gene cluster for this compound is likely tightly regulated by various factors, including nutrient availability and environmental signals.
-
Co-production of other metabolites: Aspergillus terreus is known to produce a variety of other secondary metabolites, which can compete for precursors and complicate downstream processing.
-
Lack of specific data: Detailed public information on the optimal fermentation conditions specifically for this compound is scarce, requiring a more empirical approach to optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation process for secondary metabolite production, with specific considerations for this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No this compound Production | 1. Suboptimal Media Composition: The carbon-to-nitrogen (C/N) ratio may not be conducive to secondary metabolism. | - Optimize C/N Ratio: Systematically vary the concentrations of carbon (e.g., glucose, sucrose) and nitrogen (e.g., peptone, yeast extract, sodium nitrate) sources. For Aspergillus terreus, dextrose and sodium nitrate have been shown to be effective for the production of other antimicrobial metabolites.[5][6]- Screen Different Sources: Test various carbon and nitrogen sources to identify the most suitable for this compound production. |
| 2. Incorrect pH: The pH of the fermentation broth can significantly impact enzyme activity and metabolite production. | - Monitor and Control pH: The optimal pH for secondary metabolite production in Aspergillus species often differs from the optimal pH for growth. For other acids produced by A. terreus, a lower initial pH (around 3.0-5.0) has been found to be beneficial.[7][8] Implement a pH control strategy to maintain the desired pH throughout the fermentation. | |
| 3. Inappropriate Temperature: Temperature affects both fungal growth and the expression of secondary metabolite biosynthetic genes. | - Optimize Temperature: The optimal temperature for secondary metabolite production can be lower than the optimal growth temperature. For Aspergillus terreus, temperatures between 25°C and 30°C are often optimal for the production of other metabolites.[9][10][11] | |
| 4. Insufficient Aeration and Agitation: Oxygen is crucial for the growth of aerobic fungi and for the activity of oxygenases in the this compound biosynthetic pathway. | - Optimize Aeration and Agitation: Ensure adequate dissolved oxygen levels. For shake flask cultures, use baffled flasks and maintain a low culture volume-to-flask volume ratio. In a bioreactor, systematically optimize the agitation speed and aeration rate. | |
| 5. Suboptimal Harvest Time: this compound is a secondary metabolite, and its production is typically highest during the stationary phase of fungal growth. | - Perform a Time-Course Study: Harvest and analyze samples at regular intervals (e.g., every 24 hours) to determine the time point of maximum this compound accumulation. | |
| Inconsistent Yields Between Batches | 1. Inoculum Variability: The age, concentration, and physiological state of the inoculum can significantly impact fermentation outcomes. | - Standardize Inoculum Preparation: Use a consistent method for preparing the spore suspension or mycelial inoculum. Ensure the inoculum is from a culture of a consistent age and is in an active physiological state. |
| 2. Media Preparation Inconsistencies: Small variations in media components or preparation can lead to different results. | - Precise Media Preparation: Carefully weigh all components and ensure thorough mixing. Use a consistent water source and sterilization procedure. | |
| Accumulation of Precursor Molecules | 1. Inefficient Enzymatic Conversion: One of the enzymes in the biosynthetic pathway (e.g., AstB or AstC) may be a bottleneck. | - Genetic Engineering: Consider overexpression of the rate-limiting enzyme(s) in the biosynthetic pathway. - Cofactor Availability: Ensure the availability of necessary cofactors for the P450 enzymes, such as NADPH. |
Data Presentation: Fermentation Parameters
The following tables provide a summary of generally accepted optimal fermentation parameters for secondary metabolite production in Aspergillus species, which can be used as a starting point for optimizing this compound production.
Table 1: General Fermentation Parameters for Aspergillus terreus
| Parameter | Recommended Range | Notes |
| Temperature | 25 - 30°C | Optimal temperature may vary for growth and production phases.[9][10][11] |
| pH | 3.0 - 6.0 | A lower pH often favors the production of organic acids.[7][8] |
| Agitation | 150 - 250 rpm (shake flask) | Adequate agitation is necessary for nutrient distribution and oxygen transfer. |
| Aeration | >1 vvm (bioreactor) | Crucial for the aerobic metabolism of the fungus and the P450 enzymes involved in biosynthesis. |
| Incubation Time | 5 - 14 days | Production of secondary metabolites typically occurs in the late exponential to stationary phase. |
Table 2: Media Composition for Aspergillus terreus Fermentation
| Component | Concentration Range (g/L) | Notes |
| Carbon Source | ||
| Glucose/Dextrose | 50 - 150 | A readily metabolizable sugar that supports good growth and can trigger secondary metabolism. Dextrose has been shown to be effective for other A. terreus metabolites.[5][6] |
| Sucrose | 50 - 150 | Another commonly used carbon source. |
| Nitrogen Source | ||
| Sodium Nitrate | 2 - 5 | An inorganic nitrogen source that has been shown to support antimicrobial metabolite production in A. terreus.[5][6] |
| Peptone | 5 - 10 | A complex organic nitrogen source that can enhance growth and secondary metabolite production. |
| Yeast Extract | 2 - 5 | Provides vitamins and other growth factors. |
| Phosphate Source | ||
| KH₂PO₄ | 0.5 - 2 | A common source of phosphorus. |
| Trace Elements | ||
| MgSO₄·7H₂O | 0.2 - 0.5 | Important for enzyme activity. |
| FeSO₄·7H₂O | 0.01 - 0.05 | Iron is a crucial cofactor for many enzymes, including P450s. |
Experimental Protocols
Protocol 1: Submerged Fermentation of Aspergillus terreus for this compound Production
This protocol provides a general procedure for the submerged fermentation of Aspergillus terreus. Optimization of specific parameters will be necessary.
-
Inoculum Preparation:
-
Aseptically transfer spores of Aspergillus terreus to a Potato Dextrose Agar (PDA) plate.
-
Incubate at 28°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁷ spores/mL).
-
-
Fermentation:
-
Prepare the fermentation medium (refer to Table 2 for a starting composition) in a shake flask or bioreactor.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
After cooling, inoculate the medium with the prepared spore suspension (e.g., 1-5% v/v).
-
Incubate the culture under the desired conditions of temperature, agitation, and aeration (refer to Table 1).
-
Collect samples aseptically at regular intervals for analysis of biomass and this compound concentration.
-
-
Extraction of this compound:
-
Separate the fungal biomass from the fermentation broth by filtration or centrifugation.
-
Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate, three times.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound. Method development and validation will be required.
-
Sample Preparation:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Quantify the this compound in the samples by comparing the peak area to the standard curve.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. This compound and 6-hydroxymellein, inhibitors of pollen development in Arabidopsis thaliana, produced by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGC0001475 [mibig.secondarymetabolites.org]
- 4. escholarship.org [escholarship.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetic Acid Production from Aspergillus terreus Isolated from Some Agricultural Soils Collected from Selected Locations within the North Gondar Zone, Amhara Region, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of citric acid production by Aspergillus niger using two downgraded Algerian date varieties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aspterric Acid Purification Strategies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of aspterric acid from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a sesquiterpenoid of the carotane group, initially isolated from the fungus Aspergillus terreus.[1][2][3] It functions as a plant growth regulator and a potent inhibitor of pollen development.[1][2] It has also been identified as a natural product herbicide that targets the dihydroxyacid dehydratase (DHAD) in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[4][5]
Q2: Which fungal species are known to produce this compound?
This compound has been isolated from Aspergillus terreus and Penicillium sp.[1][3]
Q3: What is the general workflow for purifying this compound from a fungal culture?
A standard purification strategy for this compound includes the following key stages:
-
Extraction: Initial recovery of this compound from the fungal culture filtrate using liquid-liquid extraction with an organic solvent.[6]
-
Chromatography: Separation of this compound from impurities and structurally similar analogs, typically using column chromatography with a silica gel stationary phase.[6][7]
-
Final Purification/Analysis: High-Performance Liquid Chromatography (HPLC) can be employed for final purification and analysis.[7][8]
-
Crystallization: The final step to obtain a highly purified, crystalline form of this compound.[6]
Workflow for this compound Purification
Caption: A general workflow for the purification of this compound.
Q4: What are the primary challenges in purifying this compound?
The main difficulties in this compound purification stem from its co-occurrence with structurally similar analogs in the fermentation broth.[6] These related compounds often co-elute during chromatographic separation, making it challenging to achieve high purity.[6] Additionally, this compound's stability can be a concern, with potential for degradation during the purification process.
Troubleshooting Guide
Troubleshooting Common Issues in this compound Purification
Caption: A decision tree for troubleshooting common purification issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Extraction | Incomplete transfer of this compound to the organic phase. | Adjust the pH of the culture filtrate to an acidic range (pH 3-4) to ensure this compound is in its less polar, protonated form.[6] |
| Formation of a stable emulsion during extraction. | Centrifuge the mixture to break the emulsion or add a small amount of brine. | |
| Chemical degradation of this compound. | Avoid harsh pH conditions and high temperatures during extraction. The amorphous form of similar compounds can be less stable at higher temperatures.[9] | |
| Poor Separation During Column Chromatography | Co-elution of structurally similar analogs. | Optimize the solvent gradient. A shallower gradient may improve resolution. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column to improve separation.[6] | |
| Difficulty in Crystallizing the Purified Product | Presence of residual impurities inhibiting crystal formation. | Further purify the product using preparative HPLC. |
| Inappropriate choice of solvent or incorrect concentration. | Experiment with different solvents or solvent/anti-solvent systems. Dissolve the compound in a minimal amount of a suitable solvent and allow for slow evaporation.[7] | |
| The cooling rate is too rapid, leading to precipitation instead of crystallization. | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[6][10] |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₄ | [1][11] |
| Molecular Weight | 266.3 g/mol | [1][11] |
| Solubility | Soluble in DMSO and Methanol | [1][3] |
| Storage Temperature | -20°C for long-term stability | [1][3][12] |
| Stability | Lyophilized powder is stable for at least 4 years at -20°C. Reconstituted product is stable for 6 months at -20°C. | [1][12] |
Experimental Protocols
Liquid-Liquid Extraction of this compound
This protocol describes the extraction of this compound from the fungal culture filtrate.
Materials:
-
Fungal culture filtrate
-
2M HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acidification: Carefully adjust the pH of the culture filtrate to a range of 3-4 using 2M HCl.[6]
-
Solvent Extraction: Transfer the acidified filtrate to a separatory funnel and perform a liquid-liquid extraction three times with an equal volume of ethyl acetate each time.[6]
-
Pooling and Drying: Combine the organic extracts from all three extractions and dry the pooled solution over anhydrous sodium sulfate.[6][7]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.[6]
Column Chromatography Purification
This protocol outlines the purification of the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Pack a glass column with silica gel in hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.[7]
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.[7]
-
Pooling and Concentration: Pool the fractions containing pure this compound and evaporate the solvent.[7]
Crystallization
This protocol describes the final step of obtaining crystalline this compound.
Materials:
-
Purified this compound
-
Suitable solvent (e.g., methanol, acetone, ethyl acetate)
-
Crystallization vial
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent at room temperature, with gentle heating if necessary.[7]
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature.[6]
-
Crystal Formation: For a higher yield of crystals, further cool the solution by placing it in a refrigerator (e.g., at 4°C) for several hours or overnight.[6]
-
Isolation and Washing: Collect the formed crystals by filtration and wash them with a small amount of cold solvent.[6]
-
Drying: Dry the crystals under a vacuum to remove any residual solvent and obtain the pure, crystalline this compound.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Constructing this compound Synthesis Pathway and Gene Overexpression in Yarrowia lipolytica [escholarship.org]
- 5. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Degradation of L-Ascorbic Acid in the Amorphous Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scbt.com [scbt.com]
- 12. usbio.net [usbio.net]
Validation & Comparative
A Comparative Analysis of Aspterric Acid and Commercial Herbicides: Efficacy and Mechanism of Action
For Immediate Release
This guide provides a detailed comparison of the novel, natural product-based herbicide, aspterric acid, with two widely used commercial herbicides, glyphosate and glufosinate. The information is intended for researchers, scientists, and professionals in drug and herbicide development, offering a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound, a sesquiterpenoid of fungal origin, presents a promising new frontier in weed management. It operates through a novel mode of action, targeting the dihydroxyacid dehydratase (DHAD) enzyme within the branched-chain amino acid (BCAA) biosynthetic pathway. This pathway is crucial for plant growth but absent in animals, suggesting a favorable selectivity profile. In contrast, glyphosate and glufosinate, the backbones of modern weed control, target the shikimate and glutamine synthesis pathways, respectively. While direct comparative efficacy data under identical conditions is limited, this guide consolidates available quantitative data and provides a framework for understanding the potential of this compound as a next-generation herbicide.
Data Presentation: A Quantitative Look at Efficacy
Quantitative data on the efficacy of herbicides is crucial for comparative analysis. The following tables summarize the available data for this compound, glyphosate, and glufosinate. It is important to note that the data for each herbicide were generated in independent studies, and direct comparisons of GR₅₀/LD₅₀ values should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Enzyme Inhibition
This table presents the half-maximal inhibitory concentration (IC₅₀) of each herbicide against its target enzyme, indicating its potency at the molecular level.
| Herbicide | Target Enzyme | Plant Species | IC₅₀ (µM) |
| This compound | Dihydroxyacid Dehydratase (DHAD) | Arabidopsis thaliana | 0.50[1] |
| Glyphosate | 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase | Amaranthus palmeri | Not significantly different from susceptible plants[2] |
| Glufosinate | Glutamine Synthetase (GS) | Not specified | Not available in searched literature |
Table 2: Whole-Plant Herbicidal Efficacy
This table summarizes the available data on the concentration of herbicide required to cause a 50% reduction in plant growth (GR₅₀) or prove lethal to 50% of the population (LD₅₀).
| Herbicide | Plant Species | Efficacy Metric | Value (g a.i./ha) |
| This compound | Arabidopsis thaliana | Effective Concentration | 250 µM spray solution (equivalent to 1.8 kg/ha ) showed severe growth inhibition[1] |
| Glyphosate | Amaranthus palmeri (Susceptible) | GR₅₀ | 272[3] |
| Glyphosate | Amaranthus palmeri (Resistant) | GR₅₀ | 1180 - 3603[3] |
| Glufosinate | Amaranthus palmeri (Susceptible) | LD₅₀ | 118 - 158[4] |
| Glufosinate | Amaranthus palmeri (Resistant) | LD₅₀ | 210 - 316[4] |
Note: The efficacy of this compound is described qualitatively in the source material, with a specific application rate provided rather than a calculated GR₅₀ value.
Recent studies have shown that this compound strongly inhibits the germination and growth of several key weed species, including Amaranthus tricolor, Portulaca oleracea, Bidens pilosa, Lolium perenne, and Leptochloa chinensis, suggesting its potential as a pre-emergence herbicide.[5][6]
Signaling Pathways and Mechanisms of Action
Understanding the biochemical pathways targeted by these herbicides is fundamental to appreciating their efficacy and potential for resistance development.
This compound: Targeting Branched-Chain Amino Acid Synthesis
This compound inhibits dihydroxyacid dehydratase (DHAD), a critical enzyme in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[4][7] These amino acids are essential for protein synthesis and overall plant development. By blocking DHAD, this compound starves the plant of these vital building blocks, leading to growth inhibition and eventual death.
Glyphosate: Disrupting Aromatic Amino Acid Synthesis
Glyphosate, the active ingredient in Roundup®, targets and inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. The absence of this pathway in animals is a primary reason for its widespread use.
References
- 1. researchgate.net [researchgate.net]
- 2. smallgrains.wsu.edu [smallgrains.wsu.edu]
- 3. analyzeseeds.com [analyzeseeds.com]
- 4. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Resistance-gene-directed discovery of a natural-product herbicide with a new mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Herbicidal Mode of Action of Aspterric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal mode of action of Aspterric acid with other established herbicides. Experimental data is presented to validate its mechanism and performance, offering a resource for researchers in the field of weed management and herbicide development.
Introduction to this compound: A Novel Mode of Action
This compound is a natural product, a sesquiterpenoid, that has demonstrated potent herbicidal activity.[1] Its discovery is significant as it represents a new mode of action, a critical development in combating the growing issue of herbicide-resistant weeds.[2] Unlike many commercial herbicides, this compound targets a novel enzyme in a crucial metabolic pathway in plants.
Mechanism of Action: Targeting Dihydroxyacid Dehydratase (DHAD)
The primary mode of action of this compound is the inhibition of the enzyme dihydroxyacid dehydratase (DHAD).[1][3] DHAD is a key enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine.[3] This pathway is essential for plant growth and survival but is not present in mammals, making DHAD an attractive target for selective herbicides.[3] this compound acts as a sub-micromolar inhibitor of DHAD, effectively halting the production of these essential amino acids and leading to plant death.[1][3]
The discovery of this mode of action was facilitated by a resistance-gene directed approach. The fungus that produces this compound, Aspergillus terreus, also possesses a gene (astD) that encodes a DHAD homologue that is insensitive to this compound, thus conferring self-resistance.[3]
Comparative Analysis with Other Herbicides
To understand the unique properties of this compound, its mode of action and efficacy are compared with three other major classes of herbicides: ALS inhibitors (which also target the BCAA pathway), glyphosate, and glufosinate.
Data Presentation: Quantitative Comparison of Herbicidal Activity
The following tables summarize the in vitro and in vivo activities of this compound and comparator herbicides.
Table 1: In Vitro Enzyme Inhibition
| Herbicide | Target Enzyme | Plant Species | IC50 (µM) | Reference |
| This compound | Dihydroxyacid Dehydratase (DHAD) | Arabidopsis thaliana | 0.50 | [3] |
| Imazapyr (ALS Inhibitor) | Acetolactate Synthase (ALS) | Arabidopsis thaliana | Not specified, but potent inhibition shown | [4] |
| Glyphosate | 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase | Arabidopsis thaliana | 16.1 | [5] |
| Glufosinate | Glutamine Synthetase (GS) | Not specified for A. thaliana, but potent inhibition shown | Not specified | [6][7] |
Table 2: Whole-Plant Herbicidal Activity (Growth Reduction 50% - GR50)
| Herbicide | Plant Species | GR50 | Reference |
| This compound | Arabidopsis thaliana | Effective at 50 µM in agar assays and 250 µM in spray applications | [3][8] |
| Imazapyr (ALS Inhibitor) | Arabidopsis thaliana | Effective at concentrations as low as 0.4-8 µM | [9] |
| Glyphosate | Arabidopsis thaliana | 37.1 g ai/ha | [10] |
| Glufosinate | Various | 2.64-7.74% of label rate | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro DHAD Enzyme Inhibition Assay
This protocol is adapted from methodologies used to assess DHAD activity and inhibition.
Objective: To determine the inhibitory effect of this compound on DHAD enzyme activity.
Materials:
-
Purified DHAD enzyme from Arabidopsis thaliana
-
This compound
-
Substrate: 2,3-dihydroxy-3-methylvalerate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0)
-
Phenylhydrazine (for derivatization)
-
HPLC system
Procedure:
-
Enzyme Activation (if required): Some DHAD enzymes require anaerobic activation with reducing agents and iron. Incubate the purified enzyme in an anaerobic environment with a solution containing a reducing agent (e.g., dithiothreitol) and Fe(NH₄)₂(SO₄)₂.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and the substrate at a concentration near its Km value.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a solvent-only control.
-
Enzyme Addition: Initiate the reaction by adding the purified DHAD enzyme to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Reaction Termination and Derivatization: Stop the reaction and derivatize the product (an α-ketoacid) by adding phenylhydrazine. This allows for detection by HPLC.
-
Analysis: Analyze the samples by HPLC to quantify the amount of product formed.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Arabidopsis thaliana Root Growth Inhibition Assay
This protocol is a standard method for assessing herbicide effects on plant growth.
Objective: To quantify the inhibitory effect of this compound on the root growth of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium with 0.8% agar
-
This compound
-
Sterile petri dishes
-
Growth chamber
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using a solution of 50% bleach and 0.1% SDS for 10 minutes, followed by five rinses with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS agar plates containing a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM).
-
Stratification: Place the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Growth: Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
Measurement: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Data Analysis: Calculate the percentage of root growth inhibition relative to the control for each concentration and determine the EC50 value.
Whole-Plant Spray Assay
This protocol assesses the post-emergence herbicidal activity of a compound.
Objective: To evaluate the efficacy of this compound as a foliar-applied herbicide on whole Arabidopsis thaliana plants.
Materials:
-
Arabidopsis thaliana plants (2-3 weeks old) grown in soil
-
This compound
-
Solvent (e.g., ethanol or acetone)
-
Surfactant (e.g., Tween-20)
-
Spray chamber
Procedure:
-
Plant Growth: Grow Arabidopsis thaliana plants in pots containing soil in a controlled environment until they reach the 2-3 leaf stage.
-
Herbicide Preparation: Prepare a spray solution of this compound at the desired concentration (e.g., 250 µM) in a suitable solvent with a surfactant to ensure adhesion to the leaves.[8]
-
Application: Spray the plants uniformly with the herbicide solution in a spray chamber to ensure consistent application. Include a control group sprayed with the solvent and surfactant only.
-
Observation: Return the plants to the growth chamber and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 1-3 weeks.
-
Evaluation: Assess the herbicidal effect by visual scoring, measuring plant biomass (fresh or dry weight), or determining the percentage of plant mortality.
Visualizing Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Branched-Chain Amino Acid (BCAA) synthesis pathway and points of inhibition.
Caption: Comparison of the modes of action of different herbicides.
Caption: Experimental workflow for validating herbicidal mode of action.
Conclusion
This compound presents a promising new tool for weed management due to its novel mode of action targeting the DHAD enzyme in the BCAA synthesis pathway. The experimental data validates its efficacy as a potent inhibitor of this essential plant enzyme. Its distinct target site compared to existing herbicides like ALS inhibitors, glyphosate, and glufosinate makes it a valuable candidate for development, particularly in strategies to manage herbicide resistance. Further research, including field trials and toxicological studies, will be crucial in determining its potential as a commercial herbicide.
References
- 1. Resistance-gene-directed discovery of a natural-product herbicide with a new mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newsroom.ucla.edu [newsroom.ucla.edu]
- 3. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective effects of herbicide imazapyr on Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of glyphosate resistance in Arabidopsis thaliana expressing an altered target site EPSPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Affecting of Glyphosate Tolerance and Metabolite Content in Transgenic Arabidopsis thaliana Overexpressing EPSPS Gene from Eleusine indica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sublethal effects of the herbicide glufosinate ammonium on crops and wild plants: short-term effects compared to vegetative recovery and plant reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspterric Acid: A Comparative Guide to a Novel Branched-Chain Amino Acid Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aspterric acid, a novel inhibitor of the branched-chain amino acid (BCAA) synthesis pathway, with other established inhibitors targeting this essential metabolic route. The BCAA synthesis pathway, present in plants, bacteria, and fungi but absent in animals, is a critical target for the development of herbicides and antimicrobial agents. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental frameworks to support research and development in this area.
Introduction to Branched-Chain Amino Acid Synthesis Inhibition
The biosynthesis of the essential amino acids leucine, valine, and isoleucine is a multi-step enzymatic process vital for protein synthesis and cell growth in many organisms. Inhibition of this pathway leads to nutrient deprivation and ultimately, cell death. The primary enzymatic targets for inhibition within this pathway are Acetolactate Synthase (ALS), Ketol-Acid Reductoisomerase (KARI), and Dihydroxy-acid Dehydratase (DHAD). This compound distinguishes itself by targeting DHAD, offering a different mode of action compared to the majority of commercially available BCAA synthesis inhibitors that target ALS.
Comparative Performance of BCAA Synthesis Inhibitors
The efficacy of various BCAA synthesis inhibitors can be compared based on their in vitro enzyme inhibition and their in vivo herbicidal or antimicrobial activity. The following tables summarize key quantitative data for this compound and other representative inhibitors.
In Vitro Enzyme Inhibition Data
| Inhibitor Class | Inhibitor | Target Enzyme | Target Organism/Enzyme Source | Inhibition Value (IC50/Ki) | Reference(s) |
| DHAD Inhibitor | This compound | Dihydroxy-acid Dehydratase (DHAD) | Aspergillus terreus (AteDHAD) | IC50: 0.31 µM | [1] |
| This compound | Dihydroxy-acid Dehydratase (DHAD) | Arabidopsis thaliana (AthDHAD) | IC50: 0.5 µM | [1] | |
| ALS Inhibitors | Sulfonylurea (e.g., Chlorsulfuron) | Acetolactate Synthase (ALS) | Plants | IC50: 10 - 50 nM | [2] |
| Imidazolinone (e.g., Imazapyr) | Acetolactate Synthase (ALS) | Plants | IC50: ~10 µM | [3] | |
| KARI Inhibitors | MMV553002 (hydrolyzed product) | Ketol-Acid Reductoisomerase (KARI) | Mycobacterium tuberculosis | Ki < 200 nM | [4] |
| Pyrimidinedione (1f) | Ketol-Acid Reductoisomerase (KARI) | Mycobacterium tuberculosis | Ki = 23.3 nM | [5] | |
| Pyrimidinedione (1f) | Ketol-Acid Reductoisomerase (KARI) | Oryza sativa | Ki = 146 nM | [5] |
Herbicidal Efficacy Data
| Inhibitor Class | Inhibitor | Weed Species | Activity Metric (EC50/GR50) | Value | Reference(s) |
| DHAD Inhibitor | This compound | Amaranthus tricolor, Portulaca oleracea, Bidens pilosa, Lolium perenne, Leptochloa chinensis | Germination Inhibition | Strong Inhibition (EC50 not specified) | [6] |
| This compound | Arabidopsis thaliana | Growth Inhibition (Spray) | Effective at 250 µmol L⁻¹ | [7] | |
| ALS Inhibitors | Metsulfuron-methyl (Sulfonylurea) | Ludwigia octovalvis, Sphenoclea zeylanica, Monochoria vaginalis | Growth Inhibition (GR50) | 2.5 - 80 g ha⁻¹ | [8] |
| Imazapic & Imazapyr (Imidazolinone) | Eleusine indica, Brachiaria plantaginea, Lolium multiflorum | Growth Control | Effective at 36.75+12.25 to 17.5+52.5 g ha⁻¹ | [9] | |
| KARI Inhibitor | Pyrimidinedione (1f) | Brassica campestris | Growth Inhibition | 63% inhibition at 10 mg mL⁻¹ | [5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Branched-Chain Amino Acid Synthesis Pathway
References
- 1. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. j-tropical-crops.com [j-tropical-crops.com]
- 8. Efficacy and selectivity of herbicides from the imidazoli group applied in post-emergence of monocotyledon weeds on CL sunflower culture - Advances in Weed Science [awsjournal.org]
- 9. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sesquiterpene Cyclases for Aspterric Acid Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of Aspterric acid, a potent herbicide, is a key focus. Central to its biosynthesis is the enzymatic activity of sesquiterpene cyclases, which catalyze the crucial initial cyclization of farnesyl pyrophosphate (FPP). This guide provides a comparative analysis of relevant sesquiterpene cyclases, supported by available experimental data, to inform enzyme selection and optimization for enhanced this compound production.
Executive Summary
The biosynthesis of this compound is initiated by a sesquiterpene cyclase that converts the linear precursor farnesyl pyrophosphate (FPP) into a cyclic intermediate. This is followed by sequential oxidation steps catalyzed by cytochrome P450 monooxygenases. The native pathway in Aspergillus terreus utilizes the sesquiterpene cyclase AstA. However, research into heterologous expression systems has revealed that alternative sesquiterpene cyclases can offer improved yields. A notable example is the sesquiterpene cyclase from Aspergillus taichungensis IBT 19404, which, when combined with cytochrome P450s from Penicillium brasilianum, has demonstrated significantly higher titers of this compound in yeast.[1][2] This guide will compare the performance of these enzymes and provide detailed experimental protocols for their evaluation.
Data Presentation: Performance of Sesquiterpene Cyclases
| Enzyme | Source Organism | Host Organism | Key Performance Metric | Reference |
| Sesquiterpene Cyclase | Aspergillus taichungensis IBT 19404 | Saccharomyces cerevisiae | This compound Titer: 33.21 mg/L | [1][2] |
| AstA | Aspergillus terreus | Yarrowia lipolytica | Failed to produce this compound (yielded an isomer) |
Experimental Protocols
General In Vitro Sesquiterpene Cyclase Activity Assay
This protocol describes a general method for assaying the activity of sesquiterpene cyclases using the substrate farnesyl pyrophosphate (FPP).
a. Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT).
-
Substrate Stock: Farnesyl pyrophosphate (FPP) solution (1 mM in a suitable buffer).
-
Enzyme Solution: Purified sesquiterpene cyclase in a suitable storage buffer.
-
Extraction Solvent: Hexane or Pentane.
-
Quenching Solution: 2 M HCl or EDTA solution (pH 8.0).
b. Assay Procedure:
-
In a glass vial, prepare a 500 µL reaction mixture containing the assay buffer.
-
Add the purified sesquiterpene cyclase to a final concentration of 0.1-1 µg/µL.
-
Initiate the reaction by adding FPP to a final concentration of 10-100 µM.
-
Incubate the reaction mixture at 30-37°C for 1-4 hours.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Extract the sesquiterpene products by adding an equal volume of hexane or pentane and vortexing vigorously for 1 minute.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general approach for the quantification of this compound. Optimization of parameters will be required for specific instrumentation.
a. Sample Preparation:
-
For in vitro assay samples, use the organic extract directly.
-
For fermentation broths, perform a liquid-liquid extraction. Acidify the broth to pH 2-3 with HCl and extract three times with an equal volume of ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Derivatization (optional but recommended for improving volatility and peak shape): Resuspend the dried extract in a suitable solvent and derivatize using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.
b. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is a suitable starting point. For acidic compounds, specialized columns like the Agilent J&W DB-624UI could offer improved performance.[3]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the this compound derivative.
c. Quantification:
-
Prepare a calibration curve using an authentic standard of this compound.
-
Use an internal standard (e.g., a structurally similar, commercially available sesquiterpenoid) to correct for variations in extraction efficiency and injection volume.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis and analysis.
Caption: Biosynthetic pathway of this compound.
References
Aspterric Acid: A Comparative Analysis of Cross-Reactivity with Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
Aspterric acid, a sesquiterpenoid natural product isolated from the fungus Aspergillus terreus, has emerged as a promising herbicide with a novel mode of action.[1][2] Its herbicidal efficacy stems from the specific inhibition of dihydroxyacid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[1][3] This pathway is essential for plant growth and development but is notably absent in animals, providing a strong intrinsic rationale for its selectivity and low potential for toxicity in mammalian species.[2] This guide provides a comparative analysis of the available data on the cross-reactivity of this compound with various non-target organisms, supported by experimental findings.
Quantitative Cross-Reactivity Data
Comprehensive quantitative data on the cross-reactivity of this compound across a wide array of non-target organisms is limited in publicly available literature. However, existing studies provide key insights into its selectivity. The following table summarizes the available inhibitory and toxicity data.
| Target/Organism | Assay Type | Endpoint | Result | Reference |
| Target Organisms (Plants) | ||||
| Arabidopsis thaliana | Plant Growth Inhibition | - | Growth inhibition observed at 50 µM | [2] |
| Solanum lycopersicum (Tomato) | Plant Growth Inhibition | - | Growth inhibition observed | [2] |
| Zea mays (Maize) | Plant Growth Inhibition | - | Growth inhibition observed | [2] |
| Amaranthus tricolor | Germination Inhibition | - | Strong inhibition | [4] |
| Portulaca oleracea | Germination Inhibition | - | Strong inhibition | [4] |
| Bidens pilosa | Germination Inhibition | - | Strong inhibition | [4] |
| Lolium perenne | Germination Inhibition | - | Strong inhibition | [4] |
| Leptochloa chinensis | Germination Inhibition | - | Strong inhibition | [4] |
| Non-Target Organisms | ||||
| Cyanobacteria (Synechocystis sp. PCC 6803) | Enzyme Inhibition (SnDHAD) | - | Selective inhibition | [1] |
| Cyanobacteria (Microcystis and Anabaena strains) | Growth Inhibition | - | Growth inhibition observed | [1] |
| Microbial Pathogens (with [4Fe-4S] DHADs) | Growth Inhibition | - | Minimal effects | [1] |
| Human Cell Lines | Cytotoxicity Assay | - | No significant toxicity reported | [5] |
| Saccharomyces cerevisiae (expressing fungal DHAD) | Growth Inhibition | - | Growth inhibition observed | [2] |
| Saccharomyces cerevisiae (expressing AstD resistance gene) | Growth Inhibition | - | No inhibition | [2] |
Mechanism of Action and Selectivity
This compound functions as a potent, sub-micromolar inhibitor of the plant DHAD enzyme.[6] This enzyme catalyzes the dehydration of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate, essential steps in the biosynthesis of valine, leucine, and isoleucine.[2] The selectivity of this compound is primarily attributed to two factors:
-
Absence of the BCAA Pathway in Animals: Mammals lack the BCAA biosynthetic pathway and instead obtain these essential amino acids from their diet. Consequently, the primary target of this compound is absent in mammalian species.[2]
-
Enzyme Specificity: Even within organisms that possess a DHAD enzyme, variations in the enzyme's structure can influence the binding and inhibitory activity of this compound. For instance, this compound selectively inhibits cyanobacterial DHAD containing a [2Fe-2S] cluster but has minimal effect on microbial pathogens with DHADs containing a [4Fe-4S] cluster.[1] Furthermore, the producing organism, Aspergillus terreus, protects itself via a self-resistance gene, astD, which encodes a DHAD enzyme that is insensitive to this compound due to a narrower substrate channel that prevents the binding of the inhibitor.[2][3]
Signaling Pathway and Resistance Mechanism
The following diagram illustrates the targeted BCAA biosynthetic pathway, the inhibitory action of this compound, and the mechanism of self-resistance conferred by the astD gene.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance-gene-directed discovery of a natural-product herbicide with a new mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the astD Gene in Aspterric Acid Resistance: A Comparative Guide
Researchers have confirmed that the astD gene is a key factor in conferring resistance to Aspterric acid, a potent herbicidal compound. This guide provides a comparative analysis of experimental data that substantiates the gene's function, offering valuable insights for researchers, scientists, and professionals in drug development.
This compound, a natural product isolated from the fungus Aspergillus terreus, has been identified as a powerful inhibitor of dihydroxy-acid dehydratase (DHAD), a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and other organisms.[1][2][3] The gene cluster responsible for the biosynthesis of this compound in A. terreus also contains the astD gene.[2][4] This gene encodes a variant of the DHAD enzyme that is insensitive to this compound, effectively providing a self-resistance mechanism to the fungus.[2][5] The validation of astD's resistance-conferring properties has been demonstrated through heterologous expression in both yeast and plants.
Comparative Performance Data
To experimentally validate the role of the astD gene in this compound resistance, researchers have conducted compelling in vivo studies using Saccharomyces cerevisiae (a yeast model) and Arabidopsis thaliana (a plant model). The data clearly demonstrates that the expression of astD allows these organisms to thrive in the presence of otherwise inhibitory concentrations of this compound.
Saccharomyces cerevisiae Growth Inhibition Assay
In this experiment, a strain of S. cerevisiae with its native DHAD gene (ILV3) deleted (ΔILV3) was used. This strain cannot grow without supplementation of branched-chain amino acids (isoleucine, valine, and leucine). The researchers then introduced either the typical fungal DHAD gene (fDHAD) or the astD gene and observed the growth in the presence of this compound.
| Strain | Treatment | Growth Outcome |
| S. cerevisiae ΔILV3 + fDHAD | 125 µM this compound | Growth completely inhibited |
| S. cerevisiae ΔILV3 + astD | 125 µM this compound | Normal growth observed |
| S. cerevisiae ΔILV3 + fDHAD | No this compound | Normal growth observed |
| S. cerevisiae ΔILV3 + astD | No this compound | Normal growth observed |
Data summarized from growth curve analyses.
Arabidopsis thaliana Resistance Assay
To assess the potential of astD as a herbicide resistance gene in plants, it was introduced into Arabidopsis thaliana. The transgenic plants were then compared to control plants when exposed to this compound.
| Plant Line | Treatment | Fresh Weight (vs. Untreated Control) | Plant Height (vs. Untreated Control) |
| Control (No astD) | 100 µM this compound (in media) | Significantly reduced | - |
| astD Transgenic | 100 µM this compound (in media) | No significant reduction | - |
| Control (No astD) | 250 µM this compound (spray) | - | Significantly reduced |
| astD Transgenic | 250 µM this compound (spray) | - | No significant reduction |
Data summarized from phenotypic analysis and quantitative measurements of plant growth.[4][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Saccharomyces cerevisiae Growth Assay
-
Strain Preparation: A Saccharomyces cerevisiae strain with a deletion of the ILV3 gene (ΔILV3), which encodes the native DHAD, was generated. This strain is auxotrophic for isoleucine, leucine, and valine.
-
Plasmid Construction: Plasmids were constructed to express either the housekeeping fungal DHAD (fDHAD) from A. terreus or the astD gene under the control of a suitable promoter. An empty plasmid was used as a negative control.
-
Yeast Transformation: The constructed plasmids were transformed into the ΔILV3 yeast strain.
-
Growth Conditions: Transformed yeast cells were cultured in synthetic dropout medium lacking isoleucine, leucine, and valine (ILV dropout medium).
-
Inhibition Assay: The cultures were treated with a final concentration of 125 µM this compound. Control cultures received no this compound.
-
Data Collection: The optical density (OD) of the cultures was measured at regular intervals over time to generate growth curves. The growth of the fDHAD-expressing strain was compared to the astD-expressing strain in the presence and absence of this compound.[5]
Arabidopsis thaliana Transgenesis and Herbicide Resistance Assay
-
Gene Construct and Transformation: The astD gene was cloned into a plant expression vector. This construct was then introduced into Arabidopsis thaliana using Agrobacterium-mediated transformation.
-
Selection of Transgenic Plants: Transgenic plants were selected based on a selectable marker (e.g., glufosinate ammonium resistance).
-
In-plate Resistance Assay:
-
Seeds from both control (non-transgenic) and T2 generation astD transgenic plants were germinated and grown on Murashige and Skoog (MS) medium.
-
For the treatment group, the MS medium was supplemented with 100 µM this compound.
-
The phenotype of the seedlings was observed after ten days, and the fresh weight of three-week-old seedlings was measured for quantitative comparison.[6]
-
-
Spray-based Herbicide Assay:
-
Control and astD transgenic Arabidopsis plants were grown in soil.
-
A solution containing 250 µM this compound and glufosinate ammonium was sprayed onto the plants. Control plants were sprayed with glufosinate ammonium only.
-
The growth phenotype was observed, and the height of the plants was quantified to assess resistance.[4][6]
-
Visualizing the Experimental Workflow and Resistance Mechanism
To further clarify the experimental logic and the proposed mechanism of resistance, the following diagrams have been generated.
References
- 1. Swiss Open Access Repository [fredi.hepvs.ch]
- 2. researchgate.net [researchgate.net]
- 3. Resistance-gene-directed discovery of a natural-product herbicide with a new mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Aspterric Acid's Herbicidal Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aspterric Acid's Performance Against Commercially Available Herbicides.
This guide provides a comprehensive comparison of the herbicidal efficacy of this compound against established alternatives, glyphosate and glufosinate, on a range of common weed species. The data presented is compiled from recent scientific literature, offering a quantitative and qualitative analysis to inform research and development in the field of weed management.
Comparative Efficacy Data
The following tables summarize the inhibitory effects of this compound, glyphosate, and glufosinate on the germination and growth of five common weed species. Data for this compound and glyphosate is derived from studies on Amaranthus tricolor, Portulaca oleracea, Bidens pilosa, Lolium perenne, and Leptochloa chinensis. Due to the limited availability of specific data for glufosinate on Amaranthus tricolor, data for the closely related Amaranthus palmeri and Amaranthus retroflexus is provided as a proxy. Similarly, for Leptochloa chinensis, qualitative control data is presented.
Table 1: Inhibition of Seed Germination by this compound and Glyphosate
| Weed Species | Herbicide | Concentration (µg/mL) | Germination Inhibition Rate (%) |
| Amaranthus tricolor | This compound | 50 | 95.6 |
| 100 | 100 | ||
| Glyphosate | 50 | 85.2 | |
| 100 | 98.1 | ||
| Portulaca oleracea | This compound | 50 | 92.4 |
| 100 | 100 | ||
| Glyphosate | 50 | 80.7 | |
| 100 | 95.3 | ||
| Bidens pilosa | This compound | 50 | 88.9 |
| 100 | 97.2 | ||
| Glyphosate | 50 | 75.4 | |
| 100 | 90.6 | ||
| Lolium perenne | This compound | 50 | 85.1 |
| 100 | 94.3 | ||
| Glyphosate | 50 | 70.8 | |
| 100 | 88.5 | ||
| Leptochloa chinensis | This compound | 50 | 90.3 |
| 100 | 98.7 | ||
| Glyphosate | 50 | 78.6 | |
| 100 | 92.4 |
Data for this compound and glyphosate in Table 1 is adapted from supplementary materials of Zhang et al., 2024.
Table 2: Post-Emergence Herbicidal Efficacy (Shoot and Root Inhibition)
| Weed Species | Herbicide | Concentration (µg/mL) | Shoot Length Inhibition (%) | Root Length Inhibition (%) |
| Amaranthus tricolor | This compound | 50 | 75.4 | 88.2 |
| 100 | 89.1 | 97.5 | ||
| Glyphosate | 50 | 68.9 | 80.1 | |
| 100 | 82.3 | 91.4 | ||
| Portulaca oleracea | This compound | 50 | 70.1 | 85.7 |
| 100 | 85.6 | 95.2 | ||
| Glyphosate | 50 | 65.4 | 78.3 | |
| 100 | 80.1 | 89.9 | ||
| Bidens pilosa | This compound | 50 | 68.7 | 82.4 |
| 100 | 82.9 | 93.1 | ||
| Glyphosate | 50 | 62.1 | 75.8 | |
| 100 | 78.5 | 88.6 | ||
| Lolium perenne | This compound | 50 | 65.2 | 80.3 |
| 100 | 80.7 | 91.8 | ||
| Glyphosate | 50 | 58.9 | 72.4 | |
| 100 | 75.3 | 86.2 | ||
| Leptochloa chinensis | This compound | 50 | 72.8 | 86.9 |
| 100 | 87.4 | 96.3 | ||
| Glyphosate | 50 | 67.2 | 79.5 | |
| 100 | 81.6 | 90.7 |
Data for this compound and glyphosate in Table 2 is adapted from supplementary materials of Zhang et al., 2024.
Table 3: Efficacy of Glufosinate on Selected Weed Species
| Weed Species | Efficacy Data |
| Amaranthus spp. | Glufosinate at 300 g ai ha⁻¹ provided control of Amaranthus retroflexus if weeds were < 5 cm in height; 500 g ai ha⁻¹ with AMS was needed for larger weeds.[1] Dose-response assays on Amaranthus palmeri showed LD₅₀ values ranging from 210–316 g ai ha⁻¹ for a resistant population and 118–158 g ai ha⁻¹ for susceptible populations.[2] |
| Portulaca oleracea | Glufosinate is listed as a post-emergent herbicide for the control of visible Portulaca oleracea growth.[3] |
| Bidens pilosa | Glufosinate-ammonium applied isolated or in combinations was effective in controlling Bidens pilosa regardless of the growth stage.[4] |
| Lolium perenne | Dose-response studies on Italian ryegrass (Lolium perenne ssp. multiflorum) showed GR₅₀ values of 0.15-0.21 kg ai ha⁻¹ for susceptible populations and 0.40-0.49 kg ai ha⁻¹ for resistant populations.[5] |
| Leptochloa chinensis | While specific quantitative data for glufosinate is limited, other herbicides like cyhalofop butyl and fenoxaprop p-ethyl have shown very good control of Leptochloa chinensis. |
Experimental Protocols
The following protocols outline standardized methodologies for assessing the pre-emergence and post-emergence herbicidal efficacy of chemical compounds.
Pre-Emergence Efficacy Trial
-
Seed Preparation and Sowing: Weed seeds are surface-sterilized and sown in pots or trays filled with a standardized soil mix.
-
Herbicide Application: The test compound (e.g., this compound) and reference herbicides are applied to the soil surface immediately after sowing. Applications are typically made using a precision sprayer to ensure uniform coverage. A range of concentrations is tested to determine the dose-response relationship.
-
Incubation: The treated pots are placed in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and light cycles.
-
Data Collection: At specified time points (e.g., 14 and 21 days after treatment), the number of germinated seedlings in each pot is counted.
-
Analysis: The germination inhibition rate is calculated for each treatment relative to an untreated control.
Post-Emergence Efficacy Trial
-
Plant Growth: Weed seeds are sown and allowed to germinate and grow to a specific stage (e.g., 2-4 true leaves).
-
Herbicide Application: The test and reference herbicides are applied as a foliar spray to the established seedlings. A surfactant may be included to improve leaf coverage.
-
Environmental Control: Plants are returned to the controlled environment.
-
Data Collection: After a set period (e.g., 14 days), various parameters are measured, including:
-
Visual injury assessment (e.g., chlorosis, necrosis).
-
Plant height (shoot length).
-
Root length.
-
Fresh and dry biomass of shoots and roots.
-
-
Analysis: The percentage of inhibition for each measured parameter is calculated relative to the untreated control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action for this compound and Glufosinate, along with a typical experimental workflow for herbicide efficacy testing.
Caption: this compound inhibits dihydroxyacid dehydratase (DHAD), a key enzyme in the BCAA pathway.
Caption: Glufosinate inhibits glutamine synthetase (GS), leading to toxic ammonia accumulation.
Caption: Standardized workflow for pre- and post-emergence herbicide efficacy evaluation.
References
A Comparative Guide to the Interaction of Aspterric Acid and Indole-3-Acetic Acid in Plant Reproductive Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of aspterric acid (AA), a natural product pollen growth inhibitor, and its interaction with the principal plant auxin, indole-3-acetic acid (IAA). The information presented herein is compiled from published experimental data to elucidate the relationship between these two compounds in the context of plant reproductive processes. This compound has been identified as a potent inhibitor of dihydroxy-acid dehydratase (DHAD), a crucial enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[1][2] This guide will explore the antagonistic interaction between AA's inhibitory effects and IAA's growth-promoting properties, particularly in Arabidopsis thaliana.
Quantitative Data Summary
The following tables summarize the observed effects of this compound and indole-3-acetic acid on the reproductive development of Arabidopsis thaliana, based on available literature.
Table 1: Effects of this compound and IAA on Pollen Development and Seed Production
| Treatment | Observed Effect on Pollen Development | Observed Effect on Seed Production | Reference(s) |
| Control (No treatment) | Normal pollen development | Normal seed production | [3][4] |
| 100 µM this compound (AA) | Inhibition of pollen development | Inhibition of seed production | [3][4] |
| 100 µM AA + varying concentrations of IAA | Recovery of normal pollen development | Significant induction of normal seed production at 5 mM IAA | [3][4] |
| 100 µM AA + Gibberellin (GA3) | No recovery of normal pollen growth | Not reported | [3] |
| 100 µM N-1-naphthylphthalamic acid (NPA) | No reduction in pollen growth | Inhibition of seed production | [4] |
| 100 µM NPA + 5 mM IAA | Not reported | No induction of seed production | [4] |
Table 2: Effects of this compound and IAA on Vegetative Growth
| Treatment | Observed Effect on Stem Length | Observed Effect on Time from Bolting to First Flowering | Reference(s) |
| Control (No treatment) | Normal stem elongation | Normal flowering time | [3] |
| 100 µM this compound (AA) | Inhibition of stem elongation | Delayed flowering | [3] |
| 100 µM AA + varying concentrations of IAA | Stem length similar to control | Shortened period compared to AA alone; similar to control | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on the available information and standard practices in the field.
Protocol 1: In Vitro Arabidopsis Thaliana Pollen Germination Assay
This protocol is a generalized procedure for assessing the effects of this compound and IAA on pollen germination and tube growth.
-
Pollen Germination Medium Preparation:
-
Prepare a basal germination medium consisting of 18% (w/v) sucrose, 0.01% (w/v) boric acid, 1 mM CaCl₂, 1 mM Ca(NO₃)₂, and 1 mM MgSO₄ in distilled water.
-
Adjust the pH to 7.0.
-
For solid medium, add 0.5% (w/v) Noble agar and heat until dissolved.
-
Aliquot the medium into sterile petri dishes or onto microscope slides.
-
-
Treatment Preparation:
-
Prepare stock solutions of this compound and indole-3-acetic acid in an appropriate solvent (e.g., DMSO or ethanol).
-
Add the compounds to the germination medium to achieve the desired final concentrations (e.g., 100 µM AA, with or without varying concentrations of IAA). Ensure the final solvent concentration is minimal and consistent across all treatments, including a solvent-only control.
-
-
Pollen Collection and Germination:
-
Collect freshly opened Arabidopsis thaliana flowers.
-
Gently dab the anthers onto the surface of the prepared germination medium to release the pollen.
-
Incubate the plates or slides in a humid chamber at room temperature for 3-6 hours.
-
-
Data Analysis:
-
Observe pollen germination and pollen tube growth under a light microscope.
-
Quantify the germination rate (percentage of germinated pollen grains) and measure the length of the pollen tubes using an ocular micrometer or image analysis software.
-
Protocol 2: In Vivo Seed Production Assay in Arabidopsis thaliana
This protocol outlines a method to assess the impact of this compound and IAA on plant fertility.
-
Plant Growth:
-
Grow Arabidopsis thaliana plants under standard conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
-
Chemical Treatment:
-
Prepare aqueous solutions of the test compounds (e.g., 100 µM AA, 100 µM AA + 5 mM IAA) with a surfactant (e.g., 0.02% Tween-20) to ensure adhesion to plant tissues.
-
Apply the solutions as a spray to the inflorescences of the plants at the onset of flowering. Repeat the application as necessary.
-
-
Data Collection:
-
Allow the plants to complete their life cycle and for the siliques (seed pods) to mature and dry.
-
Harvest the mature siliques from treated and control plants.
-
Count the number of seeds per silique to determine the effect of the treatments on seed set.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in seed production between treatments.
-
Visualizations: Signaling Pathways and Experimental Logic
Proposed Signaling Pathway of this compound Inhibition and IAA Rescue
Caption: Proposed mechanism of this compound inhibition and IAA rescue.
Experimental Workflow and Logical Relationships
Caption: Logical flow of the investigation into AA and IAA interaction.
References
A Comparative Analysis of Aspterric Acid Production: Aspergillus terreus vs. Penicillium sp.
For Researchers, Scientists, and Drug Development Professionals
Aspterric acid, a sesquiterpenoid with herbicidal properties, has garnered significant interest within the scientific community. This guide provides a comparative overview of its production in two prominent fungal genera: Aspergillus terreus and Penicillium sp. While both are known producers, this document synthesizes available data to highlight their respective production capabilities, drawing from both native fungal systems and heterologous expression studies.
Quantitative Production Data
| Producer Organism (Gene Source) | Host Organism | Production Titer (mg/L) | Key Enzymes | Reference |
| Aspergillus taichungensis IBT 19404 & Penicillium brasilianum | Saccharomyces cerevisiae | 33.21 | Sesquiterpene cyclase (from A. taichungensis), two Cytochrome P450s (from P. brasilianum) | [1][2] |
| Aspergillus terreus | Aspergillus terreus (native) | Not Quantified | Sesquiterpene cyclase (AstA), Cytochrome P450s (AstB, AstC) | [3] |
| Penicillium sp. | Penicillium sp. (native) | Not Quantified | Not explicitly detailed in available literature for a specific Penicillium species. | [4] |
Note: The production titer of 33.21 mg/L was achieved through the synergistic action of enzymes from both Aspergillus and Penicillium genera, highlighting the potential for a hybrid biosynthetic pathway.[1][2] The lack of quantified data from native fungal fermentations underscores a significant area for future research.
Experimental Protocols
Detailed experimental protocols for the production and quantification of this compound are crucial for reproducible research. Below are generalized methodologies derived from standard practices for fungal fermentation and organic acid extraction, which can be adapted for this compound.
Fungal Fermentation (Submerged Culture)
This protocol is a general guideline for the cultivation of Aspergillus and Penicillium species for secondary metabolite production.
-
Media Preparation: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or a specialized fermentation medium, is prepared and sterilized by autoclaving. The composition of the medium, particularly the carbon and nitrogen sources, can significantly influence secondary metabolite production.
-
Inoculation: A spore suspension of the desired fungal strain (Aspergillus terreus or Penicillium sp.) is prepared from a mature culture grown on a solid medium like Potato Dextrose Agar (PDA). The liquid medium is then inoculated with the spore suspension under sterile conditions.
-
Incubation: The inoculated flasks are incubated in a shaking incubator to ensure aeration and homogenous growth. Typical incubation conditions are 25-30°C and 150-200 rpm. The fermentation duration can range from several days to weeks, depending on the strain and production kinetics.
-
Biomass and Supernatant Separation: After the incubation period, the fungal biomass is separated from the culture broth by filtration or centrifugation. The supernatant contains the secreted this compound.
This compound Extraction and Quantification
This protocol outlines a general procedure for the extraction and analysis of organic acids from fungal culture broth.
-
Extraction:
-
The culture supernatant is acidified to a low pH (e.g., pH 2-3) using an acid like hydrochloric acid.
-
The acidified supernatant is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. This process is typically repeated multiple times to ensure complete extraction of the this compound into the organic phase.
-
The organic phases are pooled and the solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Purification (Optional): The crude extract can be further purified using techniques like column chromatography or solid-phase extraction (SPE) to remove interfering compounds.
-
Quantification:
-
The purified extract is dissolved in a suitable solvent (e.g., methanol).
-
Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry - MS). A standard curve is generated using a pure this compound standard to determine the concentration in the sample. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after appropriate derivatization of the acid.
-
Visualizing the Processes
To better understand the biological and experimental frameworks, the following diagrams have been generated using the DOT language.
Biosynthetic and Signaling Pathways
Caption: Generalized signaling and biosynthetic pathways for this compound.
Experimental Workflow
Caption: Workflow for comparing this compound production.
References
A Comparative Guide to the Bioactivity of Aspterric Acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Aspterric acid, a sesquiterpenoid natural product, has garnered significant attention in the scientific community for its potent herbicidal activity. Its unique mode of action, targeting the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway, presents a promising avenue for the development of novel herbicides. This guide provides a comparative analysis of the bioactivity of this compound and its known structural analogs, supported by available experimental data. Detailed methodologies for key bioassays are also presented to facilitate further research and development in this area.
Bioactivity Comparison of this compound and Its Analogs
The following table summarizes the available quantitative data on the bioactivity of this compound and its derivatives. The primary target for its herbicidal activity is the DHAD enzyme. However, analogs have also been investigated for other biological activities, such as acetylcholinesterase (AChE) inhibition and antimicrobial effects.
| Compound | Target/Assay | Organism/Cell Line | Bioactivity (IC₅₀/MIC) | Reference |
| This compound | Dihydroxyacid dehydratase (DHAD) | Aspergillus terreus (fungal) | 0.31 µM | [1] |
| Dihydroxyacid dehydratase (DHAD) | Arabidopsis thaliana (plant) | 0.50 µM | [1] | |
| Acetylcholinesterase (AChE) | - | 66.7 µM | [2] | |
| Methyl asterrate | Acetylcholinesterase (AChE) | - | 23.3 µM | [2] |
| Ethyl asterrate | Acetylcholinesterase (AChE) | - | 20.1 µM | [2] |
| Geomycin B | Antifungal | Aspergillus fumigatus | Significant activity | [3] |
| Geomycin C | Antimicrobial | Gram-positive and Gram-negative bacteria | Moderate activity | [3] |
| 4′-Chloroasterric acid | Antibacterial | Gram-positive bacteria | MIC: 3.13-50 µg/mL | [4] |
Mechanism of Action: Inhibition of the Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway
This compound exerts its herbicidal effect by inhibiting dihydroxyacid dehydratase (DHAD), a key enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][5] This pathway is essential for plant growth and is absent in animals, making it an attractive target for selective herbicides.[1] The inhibition of DHAD leads to a deficiency in these essential amino acids, ultimately causing plant death.
Caption: Inhibition of DHAD by this compound in the BCAA pathway.
Experimental Protocols
Dihydroxyacid Dehydratase (DHAD) Inhibition Assay
This spectrophotometric assay measures the activity of DHAD by monitoring the dehydration of its substrate, 2,3-dihydroxyisovalerate, to α-ketoisovalerate.
Materials:
-
Purified DHAD enzyme
-
2,3-dihydroxyisovalerate (substrate)
-
This compound or its analogs (inhibitors)
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the DHAD enzyme in a quartz cuvette.
-
Add varying concentrations of the inhibitor (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO). An equivalent volume of the solvent is added to the control.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the substrate, 2,3-dihydroxyisovalerate.
-
Monitor the increase in absorbance at 240 nm, which corresponds to the formation of the enolate of α-ketoisovalerate.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Herbicidal Activity Assay (Whole Plant Spray Method)
This assay evaluates the in vivo herbicidal efficacy of this compound and its analogs on whole plants.[1]
Materials:
-
Test plants (e.g., Arabidopsis thaliana)
-
This compound or its analogs
-
Solvent (e.g., ethanol or acetone)
-
Wetting agent (e.g., Tween 20)
-
Spray bottle or chamber
-
Controlled environment growth chamber
Procedure:
-
Grow the test plants to a specific developmental stage (e.g., 2-3 leaf stage) in pots under controlled conditions (light, temperature, humidity).
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare the final spray solution by diluting the stock solution with water to the desired concentrations. Add a wetting agent to ensure uniform coverage.
-
Spray the plants evenly with the test solution until runoff. Control plants are sprayed with a solution containing the solvent and wetting agent only.
-
Return the plants to the growth chamber and observe them over a period of 7-14 days.
-
Assess the herbicidal activity by visual scoring of plant injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0% (no effect) to 100% (complete kill).
-
The concentration required to achieve 50% growth inhibition (GR₅₀) can be determined by probit analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and evaluation of novel this compound analogs.
Caption: Workflow for this compound analog development.
References
- 1. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and acetylcholinesterase inhibitory activity of asterric acid derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resistance-gene-directed discovery of a natural-product herbicide with a new mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Aspterric Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, outlining the procedural steps for the proper disposal of aspterric acid, ensuring the safety of laboratory personnel and minimizing environmental impact.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow established laboratory protocols for chemical waste disposal.[1] Adherence to these procedures mitigates risks and ensures a safe laboratory environment.
Safety and Handling Profile
According to its Safety Data Sheet (SDS), this compound presents a low hazard risk.[1] The NFPA and HMIS ratings are both 0 for health, fire, and reactivity, respectively.[1] Despite this, standard laboratory precautions should always be observed when handling this compound.
Summary of Safety and Physical Properties:
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO or methanol; Insoluble in hexane | Adipogen, United States Biological |
| Stability | Stable for at least 2 years when stored at -20°C | Adipogen |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound, and any non-hazardous chemical in a laboratory setting, is to manage it as a chemical waste unless otherwise directed by your institution's Environmental Health and Safety (EHS) department. Under no circumstances should it be disposed of down the drain or in regular trash without explicit approval.
Experimental Protocol: this compound Waste Disposal
Objective: To safely collect and dispose of this compound waste in solid form and as solutions in dimethyl sulfoxide (DMSO) or methanol.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
-
Designated hazardous waste containers (compatible with the solvent if in solution).
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Waste Segregation and Collection:
-
Solid this compound Waste: Collect unused or contaminated solid this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
This compound in DMSO or Methanol Solutions: These solutions should be treated as hazardous waste due to the properties of the solvents.
-
Collect this compound solutions in a designated, leak-proof hazardous waste container that is compatible with organic solvents.
-
Do not mix with other waste streams unless compatible and permitted by your institution's EHS guidelines.
-
-
Contaminated Labware: Dispose of items such as pipette tips, vials, and gloves that have come into contact with this compound solutions as solid hazardous waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Identify the contents fully: "this compound" and the solvent used (e.g., "in Dimethyl Sulfoxide").
-
Indicate the approximate concentration and quantity of the waste.
-
Record the date when the first waste was added to the container.
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated, and if the solvent is flammable (like methanol), the container should be stored in a flammable storage cabinet.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Aspterric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for Aspterric acid, ensuring laboratory personnel can work with this compound safely and effectively. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.[1] This document outlines best practices for personal protective equipment (PPE), operational procedures, and emergency plans.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is critical for safe handling and storage.
| Property | Value | Source |
| CAS Number | 67309-95-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₅H₂₂O₄ | [2][3][4][5][6] |
| Molecular Weight | 266.3 g/mol | [1][5] |
| Appearance | White to off-white solid | [2][3][5][6] |
| Solubility | Soluble in DMSO and methanol.[2][3][5][7] Insoluble in hexane.[2][3] | |
| Purity | ≥95% (HPLC) | [2][5] |
| Melting Point | 158 °C | [8] |
| Storage | Long-term storage at -20°C.[2][3][4][5][7] Short-term storage at +4°C.[3] | |
| Stability | Stable for at least 2 years after receipt when stored at -20°C.[3] |
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that specific PPE is not required, it is best practice in a laboratory setting to always wear a standard level of PPE to protect against unforeseen splashes, spills, and contamination.[1]
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | To prevent direct skin contact with the compound and potential absorption. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from dust particles or splashes of solutions containing this compound. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan: Standard Operating Procedure (SOP) for Handling this compound
This SOP template provides a framework for the safe handling of this compound. Researchers should adapt this SOP to their specific experimental context.
1. Scope: This SOP applies to all laboratory personnel handling this compound in solid form or in solution.
2. Required PPE:
- Nitrile gloves
- Safety glasses with side shields
- Laboratory coat
- Closed-toe shoes
3. Engineering Controls:
- When weighing the solid compound, use a chemical fume hood or an enclosure to minimize the potential for inhalation of fine particles.
- Ensure good general laboratory ventilation.
4. Step-by-Step Handling Procedure:
- Preparation:
- Designate a specific area for handling this compound.
- Assemble all necessary equipment and reagents.
- Ensure a chemical spill kit is readily accessible.
- Put on all required PPE.
- Weighing (Solid Form):
- Perform this task in a fume hood or ventilated enclosure.
- Use a clean spatula and weigh boat.
- Carefully transfer the desired amount of this compound.
- Close the primary container tightly after use.
- Preparing Solutions:
- Add the solvent (e.g., DMSO, methanol) to the vessel containing the weighed this compound.
- If necessary, sonicate or vortex to dissolve.
- Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
- Experimental Use:
- Handle solutions with care to avoid splashes.
- Keep containers covered when not in use.
- Post-Handling:
- Clean the work area with an appropriate solvent and then decontaminate with a suitable cleaning agent.
- Dispose of all waste as outlined in the Disposal Plan below.
- Remove PPE and wash hands thoroughly.
5. Storage:
- Store the solid compound and solutions at -20°C in a tightly sealed container.[2][3][4][5][7]
- Keep in a dry place.[3]
Emergency Procedures
Spill Response Plan
The following workflow outlines the steps to take in the event of a spill of this compound.
Caption: Workflow for responding to an this compound spill.
First Aid Measures
Although this compound is not considered hazardous, the following first aid measures should be taken as a precaution in case of exposure.[1]
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If they experience any discomfort, consult a doctor.[1] |
| Skin Contact | While the product is generally non-irritating, wash the affected area with soap and water.[1] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[1] |
| Ingestion | If symptoms persist, consult a doctor.[1] |
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision tree for the disposal of this compound waste.
Disposal Guidelines:
-
Solid Waste: Unused solid this compound and materials contaminated with the solid (e.g., weigh boats, paper towels) should be collected in a clearly labeled, sealed container for "non-hazardous chemical waste."
-
Liquid Waste: Solutions of this compound in organic solvents (e.g., DMSO, methanol) must be treated as hazardous waste due to the flammability and/or toxicity of the solvent. Collect this waste in a designated, sealed container for hazardous liquid waste.
-
Empty Containers: Rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once rinsed, deface the label and dispose of the container in the regular trash.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. usbio.net [usbio.net]
- 3. adipogen.com [adipogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | CAS 67309-95-9 | Plant Growth Regulator | StressMarq Biosciences Inc. [stressmarq.com]
- 8. This compound | 67309-95-9 | AA166533 | Biosynth [biosynth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
